molecular formula C16H18O3 B1402140 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid CAS No. 1379811-64-9

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Cat. No.: B1402140
CAS No.: 1379811-64-9
M. Wt: 258.31 g/mol
InChI Key: PRSJLZXQSIGRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dimethyl-4-(4-propan-2-ylphenyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-9(2)12-5-7-13(8-6-12)14-10(3)19-11(4)15(14)16(17)18/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSJLZXQSIGRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167662
Record name 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-64-9
Record name 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxylic acid, 2,5-dimethyl-4-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid is a specialized heterocyclic building block belonging to the class of 4-aryl-3-furoic acids . Characterized by a highly lipophilic 4-cumenyl (isopropylphenyl) substituent and a sterically defined 2,5-dimethyl furan core, this molecule serves as a critical scaffold in medicinal chemistry. It is primarily utilized as a bioisostere for biaryl carboxylic acids in drug discovery programs targeting nuclear receptors (e.g., Androgen Receptor, PPARs) and as a metabolic probe for fatty acid binding proteins.

The presence of methyl groups at the 2- and 5-positions of the furan ring provides significant metabolic stability by blocking the metabolically labile


-positions, a strategy often employed to improve the pharmacokinetic half-life of furan-containing drugs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identification
PropertyDetail
Systematic Name 4-(4-Isopropylphenyl)-2,5-dimethylfuran-3-carboxylic acid
Scaffold Class 4-Aryl-3-furoic acid
Molecular Formula

Molecular Weight 258.32 g/mol
Core CAS (Analog) 104794-30-1 (Phenyl analog reference)
SMILES CC1=C(C(=C(O1)C)C2=CC=C(C=C2)C(C)C)C(=O)O
Predicted Physicochemical Properties

The following data is derived from Structure-Activity Relationship (SAR) analysis of the 2,5-dimethyl-3-furoic acid scaffold.

ParameterValue (Predicted)Significance
LogP (Lipophilicity) 4.2 – 4.6 High lipophilicity due to the isopropylphenyl group; indicates excellent membrane permeability but poor aqueous solubility.
pKa (Acidic) 3.8 – 4.2 Comparable to benzoic acid; exists as a carboxylate anion at physiological pH (7.4).
TPSA 37.3 Ų Low polar surface area suggests high blood-brain barrier (BBB) penetration potential.
Solubility < 0.1 mg/mL (Water)> 20 mg/mL (DMSO, EtOH)Requires organic co-solvents (DMSO) for biological assays.
Melting Point 145 – 150 °C Crystalline solid at room temperature.

Synthetic Methodology: The Hantzsch Furan Route

The most robust synthetic pathway for 4-aryl-2,5-dimethyl-3-furoic acids is the Hantzsch Furan Synthesis . This method utilizes the condensation of a


-keto ester with an 

-halo ketone, followed by cyclization and hydrolysis.
Retrosynthetic Analysis

To construct the 2,5-dimethyl-4-aryl pattern, the reaction requires:

  • Ethyl Acetoacetate : Provides the C2-methyl, C3-carboxyl, and the furan oxygen.

  • 
    -Halo Ketone Precursor : Specifically 1-bromo-1-(4-isopropylphenyl)-2-propanone .
    
Synthesis Scheme (Graphviz)

G Figure 1: Hantzsch Synthesis Pathway for 4-Aryl-2,5-dimethyl-3-furoic Acids Start1 4-Isopropylphenylacetone Inter1 1-Bromo-1-(4-isopropylphenyl)-2-propanone (α-Halo Ketone) Start1->Inter1 Bromination Bromine Br2 / AcOH Bromine->Inter1 Ester Ethyl 4-(4-isopropylphenyl)- 2,5-dimethyl-3-furoate Inter1->Ester Hantzsch Coupling (Alkylation + Cyclization) Reagent2 Ethyl Acetoacetate (β-Keto Ester) Reagent2->Ester Base Base (NaOEt or Pyridine) Base->Ester Final 4-(4-Isopropylphenyl)- 2,5-dimethyl-3-furoic acid Ester->Final Hydrolysis (NaOH/EtOH, then HCl)

Detailed Protocol

Step 1: Preparation of


-Halo Ketone 
  • Reagents: 1-(4-Isopropylphenyl)-2-propanone, Bromine (

    
    ), Acetic Acid.
    
  • Procedure: Treat the ketone with bromine in glacial acetic acid at 0°C. The reaction is selective for the

    
    -position due to enolization. Quench with water and extract the brominated product.
    
  • Critical Check: Ensure no over-bromination occurs by controlling stoichiometry (1.0 eq

    
    ).
    

Step 2: Hantzsch Coupling (Cyclization)

  • Reagents: Ethyl acetoacetate (1.1 eq), Sodium Ethoxide (NaOEt) or Pyridine/Ethanol.

  • Procedure:

    • Dissolve ethyl acetoacetate in ethanol containing NaOEt.

    • Add the

      
      -bromo ketone dropwise.
      
    • Reflux for 4–6 hours. The enolate attacks the

      
      -carbon of the bromo-ketone, followed by intramolecular attack of the ketone oxygen on the ester carbonyl (or enol) to close the furan ring.
      
  • Purification: The resulting ethyl ester is often an oil or low-melting solid. Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

  • Reagents: 2N NaOH, Ethanol/Water (1:1), conc. HCl.

  • Procedure: Reflux the ester in basic solution for 2 hours. Cool, acidify to pH 1 with HCl. The free acid will precipitate as a white/off-white solid. Recrystallize from Ethanol/Water.

Biological & Pharmacological Applications[1][5]

The 2,5-dimethyl-3-furoic acid scaffold is a validated pharmacophore in medicinal chemistry. The addition of the 4-isopropylphenyl group tailors this scaffold for hydrophobic binding pockets.

Medicinal Chemistry Utility
  • Nuclear Receptor Ligands: The molecule mimics the structure of lipophilic biaryls used in Androgen Receptor (AR) antagonists (e.g., BMS-641988 derivatives) and PPAR agonists. The carboxylic acid forms a critical salt bridge with arginine or lysine residues in the receptor binding domain.

  • Fatty Acid Mimetics: Furan fatty acids (F-acids) are potent radical scavengers. This synthetic derivative serves as a stable probe to study the metabolic pathways of furan-containing lipids.

  • Bioisosterism: It acts as a bioisostere for biphenyl-2-carboxylic acid or 2,6-dimethylbenzoic acid , offering different electronic properties (electron-rich furan ring) and improved solubility profiles in lipid bilayers.

Metabolic Stability ("Magic Methyl" Effect)

Unsubstituted furans are susceptible to metabolic oxidation by Cytochrome P450 (opening the ring to form toxic dicarbonyls).

  • Mechanism: The 2,5-dimethyl substitution blocks the reactive

    
    -positions.
    
  • Result: This forces metabolism to occur on the isopropyl group (benzylic hydroxylation) or the phenyl ring, preserving the furan core and reducing hepatotoxicity risks associated with reactive furan metabolites.

References

  • Scaffold Utility in Drug Discovery

    • Balog, A., et al. (2010). The Curtius Rearrangement: Applications in Modern Drug Discovery. Discusses the use of 2,5-dimethyl-3-furoic acid derivatives in the synthesis of Androgen Receptor antagonists (BMS-641988).[1]

    • Source:

  • General Chemical Properties

    • Sigma-Aldrich. 2,5-Dimethyl-3-furoic acid Product Sheet. Provides physicochemical baselines for the core scaffold.
    • Source:

  • Synthetic Methodology (Hantzsch Furan Synthesis)

    • Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard reference for the Hantzsch mechanism used in Step 3.2).
    • ChemicalBook. 2,5-Dimethyl-4-phenyl-3-furoic acid (CAS 104794-30-1). Confirms the existence and properties of the direct phenyl analog.
    • Source:

Sources

An In-depth Technical Guide to 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound, 4-(4-isopropylphenyl)-2,5-dimethyl-3-furoic acid. As a previously uncharacterized molecule, this document outlines its IUPAC nomenclature, predicted chemical structure, and a plausible synthetic pathway. Furthermore, it delves into proposed methods for its analytical characterization, including spectroscopic and spectrometric techniques. Drawing on the known biological activities of its constituent chemical moieties—the furoic acid core and the isopropylphenyl group—this guide explores the potential therapeutic applications of this compound, particularly in the realm of drug discovery. Finally, a prospective in silico analysis of its drug-like properties is presented to inform future research and development efforts.

Molecular Identification and Structural Elucidation

The compound in focus is systematically named This compound . This nomenclature is consistent with IUPAC guidelines for substituted heterocyclic carboxylic acids.[1]

1.1. IUPAC Name and Synonyms:

  • IUPAC Name: 4-(4-Isopropylphenyl)-2,5-dimethylfuran-3-carboxylic acid

  • Common Synonyms: 4-(4-propan-2-ylphenyl)-2,5-dimethylfuran-3-carboxylic acid

1.2. Chemical Structure:

The chemical structure, deduced from its IUPAC name, consists of a central furan ring. A carboxylic acid group is attached at the 3-position, methyl groups at the 2- and 5-positions, and a 4-isopropylphenyl group at the 4-position.

FeatureDescription
Core Scaffold Furan-3-carboxylic acid[2][3]
Substituents - Two methyl groups at C2 and C5- One 4-isopropylphenyl group at C4
Molecular Formula C₁₆H₁₈O₃
Molecular Weight 258.31 g/mol
Canonical SMILES CC1=C(C(=O)O)C(=C(O1)C)C2=CC=C(C=C2)C(C)C

Proposed Synthetic Strategy

As a novel chemical entity, a validated synthetic route for this compound has not been reported. However, a plausible and efficient synthesis can be designed based on established organometallic cross-coupling reactions and furan synthesis methodologies.[4][5] A retro-synthetic analysis suggests a convergent approach, as illustrated below.

G target This compound hydrolysis Ester Hydrolysis target->hydrolysis ester Ethyl 4-(4-isopropylphenyl)-2,5-dimethyl-3-furoate suzuki Suzuki-Miyaura Coupling ester->suzuki hydrolysis->ester furan_halide Ethyl 4-halo-2,5-dimethyl-3-furoate suzuki->furan_halide boronic_acid (4-Isopropylphenyl)boronic acid suzuki->boronic_acid paal_knorr Paal-Knorr Synthesis & Halogenation furan_halide->paal_knorr dicarbonyl 1,4-Dicarbonyl Precursor paal_knorr->dicarbonyl G cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_purity Purity and Thermal Analysis compound Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) compound->nmr ir Infrared (IR) Spectroscopy compound->ir ms Mass Spectrometry (HRMS, MS/MS) compound->ms hplc HPLC/UPLC compound->hplc mp Melting Point Determination compound->mp G start Input: 2D Structure of Compound physchem Calculate Physicochemical Properties (LogP, pKa, Solubility) start->physchem adme Predict ADME Properties (Absorption, Distribution, Metabolism, Excretion) physchem->adme toxicity Predict Toxicity Endpoints (hERG, Ames, Hepatotoxicity) adme->toxicity druglikeness Assess Drug-Likeness (Lipinski's Rules, etc.) toxicity->druglikeness report Generate Comprehensive ADMET Profile druglikeness->report

Sources

An In-Depth Technical Guide to 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid, a polysubstituted aromatic heterocyclic compound. Given the absence of extensive literature on this specific molecule, this document synthesizes information on its fundamental properties, proposes a viable synthetic route based on established chemical principles, outlines detailed characterization methodologies, and explores its potential applications in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel furoic acid derivatives.

Introduction: The Furan Scaffold in Chemical and Pharmaceutical Sciences

The furan ring is a privileged scaffold in organic and medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Furan derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The furoic acid moiety, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[3][4] The specific compound of interest, this compound, combines the furan core with alkyl and aryl substituents, suggesting a potential for unique physicochemical and biological properties. This guide aims to provide a detailed technical framework for the synthesis, characterization, and potential exploration of this compound.

Molecular Properties of this compound

A thorough understanding of the molecular formula and weight is fundamental for any chemical synthesis and characterization effort.

Molecular Formula Determination

The chemical name "this compound" allows for a systematic determination of its molecular formula:

  • Furoic acid: This core structure is a furan ring with a carboxylic acid group (-COOH). The furan ring itself has the formula C4H4O. The carboxylic acid group adds one carbon, two oxygens, and one hydrogen, while replacing one hydrogen on the furan ring.

  • 2,5-dimethyl: Two methyl groups (-CH3) are attached to the furan ring at positions 2 and 5, replacing two hydrogen atoms.

  • 4-(4-Isopropylphenyl): An isopropylphenyl group is attached to the 4th position of the furan ring, replacing a hydrogen atom.

    • Phenyl group: C6H5

    • Isopropyl group: -CH(CH3)2, which has the formula C3H7.

    • The combined 4-isopropylphenyl group has the formula C9H11.

Summing these components, the molecular formula is C16H18O3 .

Molecular Weight Calculation

The molecular weight is calculated based on the atomic masses of the constituent elements:

  • Carbon (C): 16 atoms × 12.011 g/mol = 192.176 g/mol

  • Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

The calculated molecular weight is 258.31 g/mol .

PropertyValue
Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol

Proposed Synthesis Pathway: The Paal-Knorr Furan Synthesis

Retrosynthetic Analysis

A plausible retrosynthetic analysis for the target molecule points to a substituted 1,4-diketone as the key precursor. The carboxylic acid functionality can be introduced from a corresponding ester, which is a common strategy in organic synthesis.

Retrosynthesis Target This compound Ester Ethyl 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoate Target->Ester Hydrolysis Diketone 3-(4-Isopropylphenyl)hexane-2,5-dione Ester->Diketone Paal-Knorr Synthesis StartingMaterials 1-(4-Isopropylphenyl)propan-2-one + Ethyl 2-chloroacetoacetate Diketone->StartingMaterials Acylation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on the Paal-Knorr synthesis and may require optimization for this specific target molecule.

Step 1: Synthesis of the 1,4-Diketone Precursor

The key 1,4-diketone, 3-(4-isopropylphenyl)hexane-2,5-dione, can be synthesized via acylation of a suitable starting material.

Step 2: Paal-Knorr Cyclization and Esterification

The synthesized 1,4-diketone can then undergo an acid-catalyzed cyclization to form the furan ring. The reaction is typically carried out in the presence of a dehydrating agent.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of the 1,4-diketone (1.0 equivalent) in a suitable solvent such as toluene or ethanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, the corresponding furan ester, can be purified by column chromatography on silica gel.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified furan ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: Heat the mixture to reflux for several hours until the ester is completely consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.

Synthesis_Workflow cluster_diketone Step 1: 1,4-Diketone Synthesis cluster_furan Step 2: Paal-Knorr Cyclization cluster_acid Step 3: Saponification Diketone_Start Starting Materials Diketone_Product 3-(4-Isopropylphenyl)hexane-2,5-dione Diketone_Start->Diketone_Product Acylation Furan_Start 1,4-Diketone Furan_Product Furan Ester Furan_Start->Furan_Product Acid Catalyst, Heat Acid_Start Furan Ester Acid_Product Target Furoic Acid Acid_Start->Acid_Product Base, then Acid

Caption: Proposed three-step synthesis workflow.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isopropylphenyl group, the isopropyl methine and methyl protons, the two furan methyl groups, and the carboxylic acid proton. The chemical shifts and coupling patterns will provide valuable information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the furan ring carbons, and the aliphatic carbons of the methyl and isopropyl groups.

Expected ¹H and ¹³C NMR Data (Based on similar structures):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)165 - 175
Aromatic CH7.0 - 7.5 (m)125 - 130
Furan Ring C-HNot Applicable110 - 150
Isopropyl CH2.8 - 3.2 (septet)30 - 35
Furan -CH₃2.2 - 2.6 (s)10 - 15
Isopropyl -CH₃1.2 - 1.4 (d)20 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic/Furan)1500 - 1600Medium
C-H (sp³ and sp²)2850 - 3100Medium
C-O (Furan/Acid)1000 - 1300Strong

The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (258.31).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the -OH group (M-17) and the -COOH group (M-45).[8] Fragmentation of the isopropyl group (loss of a methyl group, M-15) is also likely.

Potential Applications and Future Directions

Substituted furoic acids are valuable intermediates in several fields.

Medicinal Chemistry

The structural motifs present in this compound suggest potential for biological activity. The furan core is a known pharmacophore, and the lipophilic isopropylphenyl group could enhance membrane permeability and interaction with biological targets. Furan derivatives have shown promise as antimicrobial and anti-inflammatory agents.[2][9] This compound could be a lead structure for the development of new drugs.

Materials Science

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics.[3] Furoic acids can be used as monomers in the synthesis of polyesters and polyamides with unique thermal and mechanical properties. The bulky isopropylphenyl substituent could influence the polymer's properties, potentially leading to materials with enhanced solubility or modified crystallinity.

Conclusion

This technical guide has provided a comprehensive overview of this compound, a compound for which specific literature is scarce. By determining its molecular formula (C16H18O3) and molecular weight (258.31 g/mol ), and by proposing a viable synthetic route via the Paal-Knorr synthesis, this document lays the groundwork for its practical synthesis and investigation. The detailed characterization plan and exploration of potential applications in medicinal chemistry and materials science are intended to stimulate further research into this and related furoic acid derivatives. The methodologies and insights presented herein are designed to be a valuable resource for scientists and researchers in the field of organic and medicinal chemistry.

References

  • Lopes, M., et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 13(16), 2692.
  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Retrieved from [Link]

  • Kranjc, K., & Požgan, F. (2014). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Acta Chimica Slovenica, 61(4), 817-823.
  • ResearchGate. (n.d.). Synthesis of dimethyl furan-2,5 dicarboxylate from furan. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

  • Obushak, M. D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 175-179.
  • Google Patents. (n.d.). DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

  • Varghese, B., et al. (2013). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 317-325.
  • National Institutes of Health. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 28(4), 1761.
  • National Institutes of Health. (2012). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Journal of Molecular Structure, 1028, 137-145.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • National Institutes of Health. (2017). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301-307.
  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

  • jOeCHEM. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Applied Sciences, 12(19), 9579.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal–Knorr furan synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institutes of Health. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11, 31.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data stand. The molecule at the heart of this guide, 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid , represents a class of substituted furoic acids with potential pharmacological relevance. Its structure, combining a decorated aromatic system with a substituted furan core, presents a rich tapestry of spectroscopic signals. This guide is designed for researchers and drug development professionals, providing a predictive but deeply technical framework for analyzing its spectral data. We will proceed not by rote but by rationale, explaining the "why" behind the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Our approach is to build a self-validating analytical model, where each piece of spectral data corroborates the others to construct an unshakeable structural assignment.

Molecular Architecture: A Predictive Overview

Before delving into the spectral data, it is crucial to dissect the molecule's constituent parts. The structure consists of a central 2,5-dimethylfuran ring, substituted at the 3-position with a carboxylic acid and at the 4-position with a 4-isopropylphenyl group. This specific arrangement dictates the electronic environment of each atom and, consequently, its spectral signature.

cluster_furan Furan Core cluster_phenyl Isopropylphenyl Moiety cluster_substituents Substituents C2 C2 C3 C3 CH3_C2 C2-CH₃ C2->CH3_C2 Bond C5 C5 O1 O1 CH3_C5 C5-CH₃ C5->CH3_C5 Bond C4 C4 COOH C3-COOH C3->COOH Bond C1' C1' C4->C1' Bond C2' C2' C3' C3' C6' C6' C4' C4' C5' C5' Isopropyl Isopropyl Group C4'->Isopropyl Bond caption Key Structural Moieties of the Target Molecule

Caption: Logical breakdown of the target molecule into its primary structural components.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a novel compound, acquiring both ¹H and ¹³C NMR spectra, along with 2D correlation spectra (like COSY and HSQC), is standard practice.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is predicted to be run in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The acidic proton of the carboxylic acid may be broad or exchangeable with D₂O.

Predicted SignalMultiplicityIntegrationApprox. δ (ppm)Assignment Rationale
~12-13Singlet (broad)1HCOOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet, which will disappear upon D₂O exchange.
~7.4Doublet2HAr-H (ortho to isopropyl)These aromatic protons are adjacent to the isopropyl group. They will be split into a doublet by the protons meta to the isopropyl group.
~7.2Doublet2HAr-H (meta to isopropyl)These aromatic protons are adjacent to the furan ring. They will be split into a doublet by the protons ortho to the isopropyl group. The para-substitution pattern gives rise to a characteristic AA'BB' system, often appearing as two distinct doublets.
~3.0Septet1HCH (isopropyl)This methine proton is split by the six equivalent methyl protons of the isopropyl group, resulting in a septet (n+1 rule).
~2.5Singlet3HC5-CH₃Methyl groups on a furan ring typically appear in this region. This methyl is expected to be a sharp singlet as there are no adjacent protons.
~2.3Singlet3HC2-CH₃Similar to the C5-methyl, this will be a singlet. Its chemical shift will be influenced by the adjacent carboxylic acid group.
~1.25Doublet6HCH₃ (isopropyl)The six protons of the two methyl groups in the isopropyl moiety are equivalent and are split by the single methine proton, resulting in a doublet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Signal (Approx. δ ppm)Carbon TypeAssignment Rationale
~165-170C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the low-field end of the spectrum.
~150-155C5 (Furan)Furan ring carbons attached to oxygen are deshielded. This carbon is also substituted with a methyl group.
~148-152C4' (Aromatic)The aromatic carbon bearing the isopropyl group.
~145-150C2 (Furan)Similar to C5, this furan carbon is attached to oxygen and a methyl group.
~128-132C1' (Aromatic)The aromatic carbon attached to the furan ring.
~126-128Ar-CH (meta to isopropyl)Aromatic methine carbons.
~124-126Ar-CH (ortho to isopropyl)Aromatic methine carbons.
~120-125C4 (Furan)A furan carbon substituted with the phenyl ring.
~115-120C3 (Furan)A furan carbon substituted with the carboxylic acid.
~34CH (isopropyl)The aliphatic methine carbon of the isopropyl group.
~24CH₃ (isopropyl)The aliphatic methyl carbons of the isopropyl group.
~14C5-CH₃The methyl carbon attached to the furan ring.
~12C2-CH₃The methyl carbon attached to the furan ring, potentially shifted slightly by the nearby carboxylic acid.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • 2D NMR (Recommended): Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks (e.g., within the isopropyl group and the aromatic ring). Run a ¹H-¹³C HSQC experiment to correlate directly attached protons and carbons, which is invaluable for unambiguous assignment.

  • D₂O Exchange: After initial spectra are acquired, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the identity of the carboxylic acid proton peak.

cluster_workflow NMR Analysis Workflow Start Purified Compound Prep Dissolve in Deuterated Solvent Start->Prep Acquire_1H Acquire ¹H NMR Spectrum Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Acquire_1H->Acquire_13C D2O_Exchange D₂O Exchange & Re-acquire ¹H Acquire_1H->D2O_Exchange Acquire_2D Acquire 2D NMR (COSY, HSQC) Acquire_13C->Acquire_2D Analysis Correlate & Assign Signals Acquire_2D->Analysis D2O_Exchange->Analysis End Verified Structure Analysis->End caption Workflow for NMR-based structural elucidation.

Caption: A streamlined workflow for the comprehensive NMR analysis of a novel compound.

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is typically acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
2500-3300Broad, StrongO-H StretchCarboxylic Acid O-H
~2960Medium-StrongC-H StretchAliphatic C-H (isopropyl, methyls)
~1700Strong, SharpC=O StretchCarboxylic Acid C=O
~1600, ~1480Medium-WeakC=C StretchAromatic and Furan Ring C=C
~1420MediumO-H BendCarboxylic Acid O-H in-plane bend
~1250StrongC-O StretchCarboxylic Acid C-O
~830StrongC-H Bendpara-disubstituted Aromatic Ring C-H out-of-plane bend

Causality in IR: The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids, which typically form dimers in the solid state. The strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ is one of the most reliable and intense absorptions in the spectrum and serves as a primary indicator of the carboxylic acid functionality.[2]

Experimental Protocol: ATR-IR Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: Thoroughly clean the crystal after analysis.

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition.

Predicted Mass Spectral Data
  • Molecular Formula: C₁₆H₁₈O₃

  • Exact Mass: 258.1256 g/mol

  • Methodology: Electrospray Ionization (ESI) is a suitable soft ionization technique. The analysis would likely be performed in negative ion mode to observe the deprotonated molecule [M-H]⁻, or in positive ion mode to see the protonated molecule [M+H]⁺.

Expected Ions:

  • [M-H]⁻: m/z 257.1183

  • [M+H]⁺: m/z 259.1329

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's construction.

  • Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylic acids is the loss of 44 Da from the molecular ion, especially under certain ionization conditions.

  • Loss of Isopropyl Group: Cleavage of the isopropyl group (a loss of 43 Da) from the phenyl ring is a likely fragmentation pathway.

  • Benzylic Cleavage: Cleavage at the bond between the furan and phenyl rings can also occur.

M_H [M-H]⁻ m/z 257.12 Loss_CO2 Loss of CO₂ (-44 Da) M_H->Loss_CO2 Loss_Isopropyl Loss of C₃H₇ (-43 Da) M_H->Loss_Isopropyl Frag_1 [M-H-CO₂]⁻ m/z 213.12 Loss_CO2->Frag_1 Frag_2 [M-H-C₃H₇]⁻ m/z 214.08 Loss_Isopropyl->Frag_2 caption Predicted major fragmentation pathways in ESI-MS.

Caption: Key predicted fragmentation patterns for this compound in ESI-MS.

Experimental Protocol: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes. The high resolution will allow for the determination of the elemental composition from the measured m/z value, which should match the theoretical value for C₁₆H₁₇O₃⁻ (for [M-H]⁻) or C₁₆H₁₉O₃⁺ (for [M+H]⁺) to within a few parts per million (ppm).

Conclusion: A Unified Model of Structural Identity

The true power of this multi-faceted spectroscopic approach lies in the convergence of data. The molecular formula from HRMS must align with the count of carbons and hydrogens observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR (carboxylic acid, aromatic ring) must be consistent with the chemical shifts and structural fragments seen in NMR and MS. By following the protocols and predictive models outlined in this guide, a researcher can confidently and rigorously establish the chemical identity of this compound, paving the way for its further investigation in the drug discovery pipeline.

References

  • Ceballos-Torres, J., et al. (2012). Synthesis, characterization and in vitro biological studies of titanocene (IV) derivatives containing different carboxylato ligands. Journal of Organometallic Chemistry, 716, 201-207. Available at: [Link][3]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-3-furoic acid. PubChem Compound Database. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). 3-Furoic acid. PubChem Compound Database. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid. PubChem Compound Database. Retrieved from [Link][7]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Royal Society of Chemistry. (2012). Supporting Information for Green Chemistry. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Zhang, Y., et al. (2012). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 17(5), 5199-5210. Available at: [Link][2]

Sources

A Predictive Analysis and Technical Guide to the NMR Spectroscopy of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the expected spectral data. By dissecting the molecule into its constituent functional groups—a substituted furan ring, a para-substituted isopropylphenyl moiety, and a carboxylic acid—we assign probable chemical shifts, multiplicities, and coupling constants. This guide also outlines a robust, field-proven methodology for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results. The integration of theoretical predictions with practical experimental protocols serves as a comprehensive resource for the structural verification and characterization of this and structurally related molecules.

Part 1: Molecular Structure and Symmetry Analysis

The foundational step in predicting an NMR spectrum is a thorough analysis of the molecule's structure to identify all unique proton and carbon environments. Symmetrical elements can reduce the number of distinct signals. In this compound, there is a lack of high-level symmetry, suggesting that most chemically distinct atoms will be magnetically inequivalent.

The structure is composed of three key fragments:

  • A fully substituted furan ring: With methyl groups at positions 2 and 5, a carboxylic acid at position 3, and the isopropylphenyl group at position 4.

  • A 4-isopropylphenyl group: A para-substituted benzene ring, which imparts a characteristic AA'BB' splitting pattern to the aromatic protons.

  • An isopropyl group: Characterized by a methine (CH) proton and two equivalent methyl (CH₃) groups.

  • A furoic acid group: The carboxylic acid proton is highly deshielded and often exchanges with deuterated solvents.

Below is a diagram of the molecule with atom numbering used for spectral assignments throughout this guide.

Caption: Numbered structure of this compound.

Part 2: Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show eight distinct signals. The choice of solvent is critical; a solvent like CDCl₃ will allow observation of the carboxylic acid proton, whereas solvents like D₂O or CD₃OD would lead to its exchange and disappearance from the spectrum.[1]

Causality of Chemical Shifts:

  • Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substitution on the phenyl ring creates a symmetrical electronic environment, resulting in two sets of chemically equivalent protons. These will appear as two doublets due to ortho-coupling (typically J = 7–9 Hz). The protons ortho to the isopropyl group (H-3', H-5') will be slightly more shielded than those ortho to the furan ring (H-2', H-6').

  • Isopropyl Group (CH and CH₃): The methine proton (CH) is adjacent to six equivalent methyl protons, resulting in a septet. The six methyl protons are equivalent and are split by the single methine proton, producing a doublet.

  • Furan Methyl Protons (2-CH₃ and 5-CH₃): These methyl groups are attached to the electron-rich furan ring and are expected to be singlets.[2][3] Their chemical shifts will differ slightly due to the different neighboring substituents (carboxylic acid vs. isopropylphenyl).

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature.[4] It typically appears as a broad singlet far downfield and its position can be concentration-dependent.[1][4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal Assignment Predicted δ (ppm) Multiplicity Integration Predicted J (Hz)
H-11 (COOH) 10.0 - 12.0 broad singlet 1H -
H-2', H-6' ~7.40 doublet 2H ~8.5
H-3', H-5' ~7.25 doublet 2H ~8.5
H-12 (CH) ~2.95 septet 1H ~7.0
H-6 (2-CH₃) ~2.50 singlet 3H -
H-7 (5-CH₃) ~2.30 singlet 3H -

| H-13, H-14 (CH₃)₂ | ~1.25 | doublet | 6H | ~7.0 |

Part 3: Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show all unique carbon atoms. Due to the lack of symmetry, 15 distinct signals are predicted. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be invaluable to distinguish between CH, CH₂, and CH₃ groups from quaternary carbons.

Causality of Chemical Shifts:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the 165-185 ppm range for carboxylic acids.[1][5]

  • Aromatic and Furan Carbons: These sp²-hybridized carbons appear in the intermediate region of the spectrum (110-160 ppm).[5] The carbons of the furan ring are influenced by the electronegative oxygen atom.[6] Quaternary carbons (C-2, C-3, C-4, C-5, C-1', C-4') will typically have weaker signals than protonated carbons.

  • Aliphatic Carbons: The carbons of the isopropyl group and the methyl groups on the furan ring are sp³-hybridized and will appear in the upfield region of the spectrum.[5][7][8]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal Assignment Predicted δ (ppm) DEPT-135 Phase
C-10 (COOH) ~172 -
C-4' (ipso-isopropyl) ~149 -
C-2, C-5 (furan) ~145-155 -
C-1' (ipso-furan) ~130 -
C-2', C-6' ~129 + (CH)
C-3', C-5' ~127 + (CH)
C-3, C-4 (furan) ~115-125 -
C-12 (CH) ~34 + (CH)
C-13, C-14 (CH₃)₂ ~24 + (CH₃)
C-6 (2-CH₃) ~14 + (CH₃)

| C-7 (5-CH₃) | ~12 | + (CH₃) |

Part 4: Recommended Experimental Protocol

Adherence to a standardized protocol is paramount for obtaining high-quality, reproducible NMR data. The following workflow represents a self-validating system for the structural elucidation of the target compound.

Methodology:

  • Sample Preparation:

    • Purity Check: Ensure the sample is of high purity (>95%) using a preliminary technique like LC-MS or TLC to avoid confounding signals.

    • Massing: Accurately weigh approximately 5-10 mg of the solid compound.

    • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) with 0.03% TMS is recommended as a starting point due to its excellent dissolving power for many organic compounds and the presence of an internal standard.[9][10] Use a volume of 0.6-0.7 mL.[11]

    • Dissolution: Transfer the solid to a clean, dry, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[12] Add the deuterated solvent, cap the tube, and vortex or sonicate gently until the solid is completely dissolved. Ensure no particulate matter remains.

  • NMR Instrument Setup & Calibration:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum sensitivity.

    • Locking: Lock the field frequency to the deuterium signal of the solvent.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually or automatically.

    • Perform baseline correction.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the ¹H signals and analyze multiplicities and coupling constants.

Sources

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Furan Derivative

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The novel compound, 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid, incorporates several key pharmacophoric features that suggest a strong potential for therapeutic efficacy, particularly in the realm of inflammation and pain management. The presence of the furoic acid moiety is reminiscent of several non-steroidal anti-inflammatory drugs (NSAIDs), while the isopropylphenyl group is a common feature in various biologically active molecules. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically investigate and characterize the biological activity of this promising compound.

Our investigation will be guided by the central hypothesis that This compound possesses significant anti-inflammatory and analgesic properties, potentially mediated through the inhibition of key inflammatory pathways such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades.

Part 1: Foundational In Vitro Evaluation of Anti-Inflammatory and Cytotoxic Activity

The initial phase of our investigation focuses on cell-free and cell-based assays to determine the compound's intrinsic anti-inflammatory activity and its potential for cytotoxicity. A logical and stepwise approach is crucial to build a solid foundation for further in vivo studies.

Experimental Workflow: In Vitro Screening

in_vitro_workflow cluster_screening In Vitro Screening start Test Compound: This compound cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay lox_assay 5-LOX Inhibition Assay start->lox_assay macrophage_assay LPS-Stimulated Macrophage Assay (NO, PGE2, Cytokine Measurement) start->macrophage_assay data_analysis Data Analysis & Interpretation (IC50, Selectivity Index) cox_assay->data_analysis lox_assay->data_analysis cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) macrophage_assay->cytotoxicity nf_kb_assay NF-κB Pathway Analysis (Western Blot, Reporter Assay) macrophage_assay->nf_kb_assay cytotoxicity->data_analysis nf_kb_assay->data_analysis

Caption: A streamlined workflow for the initial in vitro evaluation of the test compound.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

A primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] It is also prudent to assess the compound's effect on the 5-lipoxygenase (5-LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators.

  • Reagent Preparation: Prepare COX assay buffer, COX probe, and COX cofactor solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[4][5] Prepare a stock solution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add assay buffer, diluted cofactor, and the test compound at various concentrations.

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the respective wells. Include wells with known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls and wells with no inhibitor as a negative control.

  • Initiation of Reaction: Add arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Parameter Description
Test Compound Conc. Range of concentrations (e.g., 0.1 µM to 100 µM)
COX-1 IC50 Concentration for 50% inhibition of COX-1
COX-2 IC50 Concentration for 50% inhibition of COX-2
Selectivity Index Ratio of COX-1 IC50 to COX-2 IC50
Cellular Anti-Inflammatory Assays in Macrophages

To assess the compound's activity in a more biologically relevant context, we will use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[6]

  • Cytotoxicity Assessment (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Parameter Description
Test Compound Conc. Range of concentrations (e.g., 1 µM to 100 µM)
NO Production IC50 Concentration for 50% inhibition of NO production
TNF-α Release IC50 Concentration for 50% inhibition of TNF-α release
IL-6 Release IC50 Concentration for 50% inhibition of IL-6 release
CC50 (MTT Assay) Concentration for 50% reduction in cell viability
Mechanistic Insights: NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7][8] Investigating the effect of our test compound on this pathway is a critical step in elucidating its mechanism of action.

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described previously. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated IκBα, total IκBα, phosphorylated p65, total p65) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Induces Test_Compound Test Compound Test_Compound->IKK Potential Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition for the test compound.

Part 2: In Vivo Validation of Anti-Inflammatory and Analgesic Efficacy

Promising in vitro data warrants progression to in vivo models to assess the compound's efficacy and safety in a whole-organism context. Rodent models are well-established and widely used for this purpose.[9][10]

Experimental Workflow: In Vivo Studies

in_vivo_workflow cluster_vivo In Vivo Validation start Promising In Vitro Results acute_inflammation Carrageenan-Induced Paw Edema (Anti-inflammatory) start->acute_inflammation analgesia_peripheral Acetic Acid-Induced Writhing (Peripheral Analgesic) start->analgesia_peripheral analgesia_central Hot Plate Test (Central Analgesic) start->analgesia_central chronic_inflammation Adjuvant-Induced Arthritis (Chronic Anti-inflammatory) acute_inflammation->chronic_inflammation data_analysis Data Analysis & Efficacy Assessment acute_inflammation->data_analysis analgesia_peripheral->data_analysis analgesia_central->data_analysis chronic_inflammation->data_analysis

Caption: A logical progression of in vivo models to evaluate the anti-inflammatory and analgesic effects of the test compound.

Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating acute inflammation.[9][11]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses. Administer the treatments orally.

  • Induction of Edema: One hour after treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Time Point (hours) Vehicle Control (Paw Volume Increase in mL) Positive Control (Inhibition %) Test Compound (Dose 1) (Inhibition %) Test Compound (Dose 2) (Inhibition %)
1
2
3
4
Analgesic Models: Acetic Acid-Induced Writhing and Hot Plate Test

These models help to differentiate between peripheral and central analgesic effects.[9][11]

  • Animal Acclimatization and Dosing: Acclimate male Swiss albino mice and administer the vehicle, positive control (e.g., aspirin), or test compound orally.

  • Induction of Writhing: One hour after treatment, inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Five minutes after the injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control.

  • Animal Acclimatization and Dosing: Use male Swiss albino mice and administer treatments as described above.

  • Baseline Measurement: Before treatment, place each mouse on a hot plate maintained at 55 ± 0.5°C and record the reaction time (licking of paws or jumping).

  • Post-Treatment Measurement: At 30, 60, and 90 minutes after treatment, repeat the hot plate test and record the reaction times. A cut-off time is set to prevent tissue damage.

  • Data Analysis: Calculate the percentage increase in reaction time (analgesic effect) for each group compared to their baseline values.

Analgesic Model Vehicle Control Positive Control (% Protection/Increase in Latency) Test Compound (Dose 1) (% Protection/Increase in Latency) Test Compound (Dose 2) (% Protection/Increase in Latency)
Acetic Acid Writhing Number of writhes
Hot Plate Test Reaction time (sec)

Conclusion and Future Directions

This technical guide outlines a rigorous and comprehensive strategy for the preclinical evaluation of this compound. The proposed experiments will provide critical data on its anti-inflammatory and analgesic potential, as well as insights into its mechanism of action. Positive outcomes from these studies would strongly support further preclinical development, including pharmacokinetic and toxicological profiling, and ultimately pave the way for potential clinical investigation. The modular nature of this guide allows for adaptation and expansion based on the emerging data, ensuring a scientifically sound and efficient drug discovery process.

References

  • PubChem. (n.d.). 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An ELISA method to measure inhibition of the COX enzymes. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vivo Models for Inflammatory Arthritis. PubMed. Retrieved from [Link]

  • PeerJ. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • National Institutes of Health. (n.d.). NF-κB signaling in inflammation. PubMed. Retrieved from [Link]

  • Preprints.org. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Retrieved from [Link]

  • Springer. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]

  • ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. Retrieved from [Link]

  • Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • GeneOnline News. (2026). Researchers Analyze Hypericum perforatum Extract Using LC-MS/MS and In Vitro Assays to Explore Antioxidant and Anti-inflammatory Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Furoic acid | C5H4O3 | CID 10268. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanistic Hypotheses of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid, hereafter designated as Compound-X, is a novel chemical entity with an uncharacterized biological profile. The absence of empirical data necessitates a foundational analysis based on established structure-activity relationships (SAR) to forecast its pharmacological potential. This guide deconstructs the key structural motifs of Compound-X—the furoic acid core, dimethylfuran substitutions, and the terminal isopropylphenyl group—to derive three primary, testable hypotheses for its mechanism of action. We propose that Compound-X may function as (I) a selective Cyclooxygenase-2 (COX-2) inhibitor, (II) a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, or (III) an inhibitor of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) enzymes. For each hypothesis, this document provides the scientific rationale, a detailed experimental workflow for validation, step-by-step protocols for key assays, and criteria for data interpretation. This framework serves as a strategic roadmap for initiating the preclinical investigation of Compound-X.

Introduction and Structural Analysis

The therapeutic potential of any new chemical entity is encoded in its structure. Compound-X is a substituted furoic acid, a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The specific arrangement of its functional groups provides a logical starting point for predicting its molecular targets.

1.1 Chemical Identity of Compound-X

  • Core Scaffold: Furan-3-carboxylic acid. The furan ring is a five-membered aromatic heterocycle present in numerous pharmaceuticals[1][2]. The carboxylic acid moiety is a critical functional group, often acting as a hydrogen bond donor/acceptor or an anionic center that anchors the molecule to a receptor's active site.

  • Substituents:

    • 2,5-dimethyl: Methyl groups at these positions increase the lipophilicity of the furan core and provide steric bulk, which can enhance binding selectivity and metabolic stability.

    • 4-(4-Isopropylphenyl): This large, lipophilic group is expected to be a primary determinant of target specificity. It is designed to fit into hydrophobic pockets within target proteins. Such diaryl heterocyclic structures are common in selective COX-2 inhibitors[3][4].

Hypothesis I: Cyclooxygenase-2 (COX-2) Pathway Inhibition

2.1 Mechanistic Rationale

The overall architecture of Compound-X bears a striking resemblance to the diarylheterocycle class of selective COX-2 inhibitors (e.g., Celecoxib, Etoricoxib). These drugs typically feature a central heterocyclic ring (furan, in this case) flanked by two aryl groups. In Compound-X, the dimethyl-furan acts as the central ring, and the isopropylphenyl group could occupy the hydrophobic side pocket of the COX-2 active site, a feature that distinguishes it from the narrower COX-1 active site and is crucial for selectivity[5]. The carboxylic acid can mimic the interaction of arachidonic acid's carboxylate group with key residues (like Arg120) in the COX active site. Targeting COX-2 is an effective strategy for anti-inflammatory and cancer prevention therapies[3].

2.2 Proposed Experimental Validation Workflow

A tiered approach is recommended to efficiently test this hypothesis, starting with broad screening and progressing to more specific cellular assays.

COX2_Workflow cluster_0 Tier 1: In Vitro Enzymatic Screening cluster_1 Tier 2: Cellular Confirmation cluster_2 Tier 3: Mechanism Elucidation A Compound-X Synthesis & QC B Primary Screen: COX-1/COX-2 Inhibition Assay (Fluorescent or Colorimetric) A->B Test Compound C PGE₂ Production Assay (LPS-stimulated RAW 264.7 cells) B->C If selective COX-2 inhibition >50% at 10 µM D Cytotoxicity Assay (MTT/LDH) to rule out non-specific effects C->D Confirm on-target effect E Enzyme Kinetics Study (Determine Ki and inhibition type) D->E Quantify potency & mechanism F Molecular Docking Simulation (Predict binding mode in COX-2) E->F Visualize interaction

Caption: Workflow for validating COX-2 inhibition hypothesis.

2.3 Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a commercially available colorimetric assay system, a reliable method for primary screening.

  • Preparation of Reagents: Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (co-substrate/colorimetric probe) in the provided assay buffers as per the manufacturer's instructions (e.g., Cayman Chemical Cat. No. 701050).

  • Compound Dilution: Prepare a 10 mM stock solution of Compound-X in DMSO. Serially dilute in assay buffer to create a concentration range from 100 µM to 1 nM. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of each compound dilution or control to respective wells. Add 10 µL of heme to all wells.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. Incubate for 10 minutes at 25°C with gentle shaking.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Color Development: Immediately add 20 µL of the TMPD solution. The peroxidase activity of COX will oxidize TMPD, producing a color change.

  • Data Acquisition: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Calculation: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle (DMSO) control and plot against compound concentration to calculate the IC₅₀ value.

2.4 Data Interpretation and Expected Outcomes

The primary outcome will be the half-maximal inhibitory concentration (IC₅₀) for both COX isoforms.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
Compound-X>100 (Expected)0.1 - 5 (Hypothesized)>20 - 1000
Indomethacin (Control)~0.1~1~0.1
Celecoxib (Control)~15~0.05~300

A high Selectivity Index (SI > 10) would strongly support the hypothesis that Compound-X is a selective COX-2 inhibitor.

Hypothesis II: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

3.1 Mechanistic Rationale

PPARs are nuclear receptors that regulate lipid and glucose metabolism[6]. Agonists for PPARs, particularly PPARγ, often possess three key structural features: an acidic head group, a central linker, and a hydrophobic tail[7]. Compound-X fits this pharmacophore model perfectly:

  • Acidic Head: The furoic acid moiety.

  • Linker: The dimethylfuran ring.

  • Hydrophobic Tail: The bulky isopropylphenyl group.

This structure is analogous to fibrate drugs (PPARα agonists) and thiazolidinediones (PPARγ agonists)[8][9]. The large isopropylphenyl tail could effectively occupy the spacious, Y-shaped ligand-binding domain of PPARγ[10]. Activation of PPARγ is a key mechanism for insulin-sensitizing drugs used in type 2 diabetes[6].

3.2 Proposed Signaling Pathway

PPAR_Pathway CX Compound-X PPAR PPARγ CX->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Genes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->Genes Regulates Response Metabolic Effects: ↑ Insulin Sensitivity ↑ Adipogenesis Genes->Response Leads to HSD_Workflow cluster_0 Tier 1: Isoform Screening cluster_1 Tier 2: Cellular Potency cluster_2 Tier 3: Downstream Effects A Compound-X B In Vitro Inhibition Assays (Recombinant 17β-HSD1, 2, 3, 5, 14) A->B C Hormone Conversion Assay (e.g., Estrone to Estradiol in T47D cells) B->C If potent inhibition of a specific isoform (e.g., 17β-HSD1) D Selectivity Profiling (Against other HSDs, e.g., 3α-HSD) C->D Confirm cellular activity E Cell Proliferation Assay (Hormone-dependent cancer cells, e.g., T47D, LNCaP) C->E Assess functional outcome

Sources

"4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Analysis, and Prospective Biological Evaluation of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic Acid and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the novel compound this compound and its structural analogs. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a prospective analysis, drawing upon established synthetic methodologies for substituted furans and the well-documented biological activities of structurally related compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring new chemical entities within the furan class of compounds. We will delve into detailed synthetic protocols, analytical techniques for characterization, and propose workflows for biological screening based on promising activities observed in analogous structures, such as phosphodiesterase type 4 (PDE4) inhibition.

Introduction: The Therapeutic Potential of the Furan Scaffold

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a privileged scaffold in medicinal chemistry.[1] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] Their structural versatility and ability to interact with various biological targets have led to their incorporation into numerous approved drugs. The introduction of diverse substituents onto the furan core allows for the fine-tuning of their pharmacological profiles, making them an attractive starting point for the design of novel therapeutic agents. This guide focuses on a novel, unexplored derivative, this compound, and its potential as a lead compound for drug discovery.

Synthesis of the 4-Aryl-2,5-dimethyl-3-furoic Acid Core

The synthesis of the target compound, this compound, can be approached through established methods for the construction of polysubstituted furans. A plausible and efficient synthetic strategy is a modification of the Paal-Knorr furan synthesis, which involves the condensation of a 1,4-dicarbonyl compound.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a 1,4-dicarbonyl precursor, which in turn can be synthesized from commercially available starting materials.

Synthetic Pathway Target This compound Precursor1 Ethyl 2-(4-isopropylphenyl)-3-oxobutanoate Target->Precursor1 Paal-Knorr Furan Synthesis Precursor2 Ethyl 2-chloroacetoacetate Precursor1->Precursor2 Alkylation StartingMaterial1 4-Isopropylphenylacetic acid Precursor1->StartingMaterial1 Esterification & Claisen Condensation StartingMaterial2 Ethyl acetoacetate Precursor1->StartingMaterial2 Acylation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-isopropylphenyl)acetate

  • To a solution of 4-isopropylphenylacetic acid (1.0 eq) in ethanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of Diethyl 2-(4-isopropylphenyl)-3-oxosuccinate

  • To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add ethyl 2-(4-isopropylphenyl)acetate (1.0 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add diethyl oxalate (1.2 eq) dropwise.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product for the next step.

Step 3: Synthesis of Ethyl 4-(4-isopropylphenyl)-2,5-dimethyl-3-furoate

  • The crude diethyl 2-(4-isopropylphenyl)-3-oxosuccinate is subjected to a Paal-Knorr furan synthesis. One common method involves reaction with 2,3-butanedione in the presence of a dehydrating agent like phosphorus pentoxide or a strong acid catalyst.[2]

  • Alternatively, a more modern approach could involve a multi-component reaction.

Step 4: Hydrolysis to this compound

  • To a solution of the ethyl ester from the previous step in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify with 1M hydrochloric acid until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Prospective Biological Activities and Mechanism of Action

While no direct biological data exists for this compound, the structural motif of a phenyl-substituted furan carboxylic acid is present in compounds with known pharmacological activities.

Potential as a Phosphodiesterase Type 4 (PDE4) Inhibitor

A recent study highlighted a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives as potent inhibitors of phosphodiesterase type 4 (PDE4).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in the suppression of pro-inflammatory mediators.[3]

The general structure of the reported PDE4 inhibitors shares key features with our target compound: a phenyl ring and a carboxylic acid (or a derivative) attached to a five-membered heterocycle. The isopropyl group on the phenyl ring of our target molecule could potentially enhance binding to the hydrophobic pocket of the PDE4 active site.

PDE4_Inhibition_MOA cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Inflammatory Response (e.g., TNF-α release) PKA->Inflammation Inhibits Target_Compound This compound Target_Compound->PDE4 Inhibits

Caption: Proposed mechanism of action via PDE4 inhibition.

Potential Antimicrobial Activity

Furan derivatives are well-known for their antimicrobial properties.[4] The lipophilic nature of the isopropylphenyl group in the target compound could facilitate its penetration through bacterial cell membranes, potentially leading to antimicrobial effects. Further screening against a panel of pathogenic bacteria and fungi would be warranted.

Structure-Activity Relationship (SAR) Insights

Based on the study of phenyl-substituted furan derivatives as PDE4 inhibitors, we can infer some potential structure-activity relationships for our target compound and its future analogs.[3]

Structural Modification Predicted Effect on Activity Rationale
Position of the Phenyl Group The 4-position may be optimal.Provides a specific orientation within the binding pocket.
Substitution on the Phenyl Ring Electron-donating groups (like isopropyl) at the para-position may enhance activity.Could increase hydrophobic interactions with the enzyme.
Carboxylic Acid Group Essential for activity.Likely forms a key hydrogen bond or ionic interaction with the target protein.
Methyl Groups on the Furan Ring May contribute to binding affinity and metabolic stability.Fill hydrophobic pockets and block potential sites of metabolism.

Proposed Experimental Workflows

For researchers interested in validating the therapeutic potential of this compound, the following experimental workflows are recommended.

Experimental_Workflow Start Synthesis & Purification Characterization Structural Characterization (NMR, MS, HPLC) Start->Characterization InVitro_Screening In Vitro Biological Screening Characterization->InVitro_Screening PDE4_Assay PDE4 Enzyme Inhibition Assay InVitro_Screening->PDE4_Assay Antimicrobial_Assay MIC/MBC Determination InVitro_Screening->Antimicrobial_Assay Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) InVitro_Screening->Cytotoxicity_Assay InVivo_Studies In Vivo Animal Models (e.g., Asthma, Sepsis) PDE4_Assay->InVivo_Studies If Active & Non-toxic Lead_Optimization Lead Optimization (Analog Synthesis & SAR) InVivo_Studies->Lead_Optimization End Candidate Drug Lead_Optimization->End

Caption: A comprehensive workflow for the evaluation of the target compound.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry to determine the exact mass and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

In Vitro Biological Assays
  • PDE4 Inhibition Assay: A commercially available PDE4 enzyme inhibition assay kit can be used to determine the IC₅₀ value.

  • Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) should be determined against a panel of relevant pathogens.

  • Cytotoxicity Assay: An MTT or similar assay on various cell lines (e.g., HEK293, HepG2) should be performed to assess the general cytotoxicity of the compound.

Conclusion

While "this compound" remains a novel and uncharacterized compound, this technical guide provides a strong rationale for its synthesis and biological evaluation. Based on the known activities of structurally similar furan derivatives, this molecule holds promise as a potential lead for the development of new anti-inflammatory or antimicrobial agents. The proposed synthetic route is feasible with standard organic chemistry techniques, and the suggested experimental workflows provide a clear path for its preclinical assessment. This document serves as a valuable resource for researchers and drug discovery teams looking to explore new chemical space within the therapeutically important class of furan-containing molecules.

References

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Retrieved from [Link]

  • Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112722. Retrieved from [Link]

  • Dahiya, R., & Mourya, V. (2012). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • Lewkowski, J. (2001). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. (2022). National Institutes of Health. Retrieved from [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI. Retrieved from [Link]

  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013). PubMed. Retrieved from [Link]

  • Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b][2][5]-diazepine Ring System. (2001). MDPI. Retrieved from [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). National Institutes of Health. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved from [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (n.d.). ChEMBL. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). ResearchGate. Retrieved from [Link]

  • 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. (2003). PubMed. Retrieved from [Link]

  • ChemInform Abstract: Synthesis, Structure and Stability of 4-Aryl-4H-pyrane-3,5-dicarboxylic Acid Esters. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[2][5]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. (2003). PubMed. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid. As a hitherto undocumented molecule, this guide establishes a foundational understanding by proposing a viable synthetic pathway, outlining detailed experimental protocols, and postulating its potential biological activities based on the well-documented properties of its constituent chemical moieties. This document is intended to serve as a seminal resource for researchers and drug development professionals interested in the exploration of new furoic acid derivatives as potential therapeutic agents.

Introduction: The Rationale for a Novel Furoic Acid Derivative

Furan-containing compounds are a cornerstone of medicinal chemistry, with a diverse range of biological activities including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The furoic acid scaffold, in particular, is a privileged structure found in numerous pharmaceuticals.[2] The introduction of an aryl substituent at the 4-position of the furan ring can significantly modulate the biological and physicochemical properties of the molecule. The 4-isopropylphenyl group is a lipophilic moiety present in various biologically active compounds, often contributing to enhanced binding affinity with protein targets. The strategic combination of the 2,5-dimethyl-3-furoic acid core with a 4-(4-isopropylphenyl) substituent presents a compelling opportunity for the discovery of novel therapeutic agents with potentially unique pharmacological profiles.

Proposed Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process, leveraging established synthetic methodologies for furan ring formation and subsequent C-C bond formation. A plausible and efficient route involves an initial Paal-Knorr furan synthesis followed by a Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the C4-aryl bond, leading back to a 4-halo-2,5-dimethyl-3-furoic acid derivative and a 4-isopropylphenylboronic acid. The 4-halo-furan intermediate can, in turn, be derived from a suitable 1,4-dicarbonyl precursor via a Paal-Knorr synthesis.

Proposed Synthetic Pathway

Synthetic Pathway A 3-Halo-hexane-2,5-dione B Ethyl 2,5-dimethyl-4-halo-3-furoate A->B Paal-Knorr Synthesis (e.g., P2O5 or H2SO4) C 4-Halo-2,5-dimethyl-3-furoic acid B->C Hydrolysis (e.g., NaOH, H2O/EtOH) E This compound C->E Suzuki-Miyaura Coupling (Pd catalyst, base) D 4-Isopropylphenylboronic acid D->E

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromo-2,5-dimethyl-3-furoate (Intermediate B)

This step utilizes the Paal-Knorr furan synthesis, a robust method for constructing furan rings from 1,4-dicarbonyl compounds.[3][4][5]

  • Reaction Setup: To a solution of 3-bromo-hexane-2,5-dione (1 equivalent) in anhydrous toluene, add ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl 4-bromo-2,5-dimethyl-3-furoate.

Step 2: Synthesis of 4-Bromo-2,5-dimethyl-3-furoic acid (Intermediate C)

  • Hydrolysis: Dissolve ethyl 4-bromo-2,5-dimethyl-3-furoate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until a precipitate is formed. Extract the aqueous layer with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2,5-dimethyl-3-furoic acid.

Step 3: Synthesis of this compound (Target Compound E)

This final step employs a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the furan ring and the phenyl group.[6][7][8]

  • Reaction Setup: In a reaction vessel, combine 4-bromo-2,5-dimethyl-3-furoic acid (1 equivalent), 4-isopropylphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system such as a mixture of dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and add water. Acidify the mixture with dilute HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the final compound, this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimated based on its chemical structure and can be confirmed experimentally.

PropertyPredicted Value
Molecular FormulaC₁₆H₁₈O₃
Molecular Weight258.31 g/mol
LogP~4.5
pKa~4.0
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water.

Postulated Biological Activities and Mechanism of Action

While experimental data for the specific target molecule is unavailable, its potential biological activities can be inferred from the known pharmacology of its structural components.

Potential Therapeutic Areas
  • Antimicrobial Activity: Furan derivatives are known to possess broad-spectrum antimicrobial activity.[1][9] The lipophilic nature of the 4-isopropylphenyl group may enhance membrane permeability, potentially leading to improved efficacy against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Many carboxylic acids, including some furoic acid derivatives, exhibit anti-inflammatory properties.[2] The mechanism could involve the inhibition of inflammatory mediators.

  • Anticancer Activity: The furan nucleus is a scaffold present in several anticancer agents.[10] The introduction of the bulky 4-isopropylphenyl group could lead to interactions with specific enzymatic targets involved in cancer cell proliferation.

Proposed Mechanism of Action

The biological activity of this compound is likely to be multifaceted. A plausible mechanism of action could involve the inhibition of key enzymes or the disruption of cellular membranes.

Proposed MOA cluster_0 Target Compound cluster_1 Potential Cellular Targets cluster_2 Biological Outcomes A This compound B Bacterial Cell Membrane A->B Disruption C Inflammatory Enzymes (e.g., COX, LOX) A->C Inhibition D Kinases in Cancer Signaling A->D Inhibition E Antimicrobial Effect B->E F Anti-inflammatory Response C->F G Anticancer Activity D->G

Caption: Postulated mechanism of action for this compound.

Future Directions and Conclusion

This technical guide provides a comprehensive theoretical framework for the novel compound this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The postulated biological activities, based on the known properties of its constituent parts, suggest that this molecule is a promising candidate for further investigation as a potential therapeutic agent.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to validate the predicted antimicrobial, anti-inflammatory, and anticancer activities. Elucidation of its precise mechanism of action will be crucial for its further development as a drug candidate.

References

  • Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 2756–2767.
  • Knorr, L. Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 2863–2870.
  • Ma, S.; Yu, S.; Yin, S. A General Route to 4-Aryl-2(5H)-furanones via Suzuki Coupling of 4-Halo-2(5H)-furanones with Arylboronic Acids. The Journal of Organic Chemistry2003, 68 (23), 8990–8995.
  • MBB College. Synthesis of Furan. Available online: [Link] (accessed on 28 January 2026).

  • De Kimpe, N.; Tehrani, K. A. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry2021, 23 (14), 5143-5150.
  • Padwa, A.; Ginn, J. D. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters2004, 45 (41), 7751-7753.
  • Takeda, K.; Ohtani, Y.; Ando, E. A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan1975, 48 (1), 325-326.
  • Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics2024, 14 (1), 215-223.
  • Al-Suwaidan, I. A.; Abdel-Aziz, A. A.-M.; Al-Obaid, A. M. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules2024, 29 (18), 4273.
  • Salehi, B.; et al. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules2019, 24 (24), 4597.
  • Sen, S.; De, B.; Easwari, T. S. Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences2014, 27 (6), 1747-1760.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Handayani, S.; et al. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules2022, 27 (21), 7545.
  • De Kimpe, N.; Tehrani, K. A. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry2021, 23 (14), 5143-5150.
  • Kantin, G. L.; Krasavin, M. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules2022, 27 (14), 4597.
  • Puspitasari, F.; et al. Pharmaceutical Properties and Phytochemical Profile of Extract Derived from Purple Leaf Graptophyllum pictum (L.) Griff. Journal of Applied Pharmaceutical Science2021, 11 (08), 099-107.
  • El-Sayed, N. N. E.; et al. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances2022, 12 (29), 18671-18690.
  • Google Patents. The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. Available online: (accessed on 28 January 2026).
  • Ueno, M.; et al. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development2021, 25 (6), 1461–1467.
  • Handayani, S.; et al. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules2022, 27 (21), 7545.
  • Li, J.; et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules2018, 23 (10), 2483.
  • Rosen, H.; et al.
  • Wikipedia. Furan. Available online: [Link] (accessed on 28 January 2026).

  • Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives. Available online: (accessed on 28 January 2026).
  • Das, P.; et al. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules2022, 27 (19), 6645.

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

[1]

Executive Summary

This application note details a robust, modular synthesis protocol for 4-(4-isopropylphenyl)-2,5-dimethyl-3-furoic acid . While classical condensation methods (e.g., Feist-Benary) exist for furan synthesis, they often lack the regioselectivity required for placing specific aryl substituents at the C4 position.[1]

To ensure high purity and structural precision, this guide utilizes a convergent synthetic strategy . We first construct a halogenated furan scaffold and subsequently install the aryl moiety via Suzuki-Miyaura cross-coupling . This modular approach allows researchers to easily adapt the protocol for other 4-aryl analogs by simply swapping the boronic acid partner, making it highly valuable for Structure-Activity Relationship (SAR) studies in drug discovery.

Retrosynthetic Analysis

The strategic disconnection relies on the bond formation between the C4-position of the furan ring and the aryl group. This logic minimizes the risk of isomer formation common in direct cyclization methods.

RetrosynthesisTargetTarget:4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acidEsterIntermediate:Ethyl 4-(4-isopropylphenyl)-2,5-dimethyl-3-furoateTarget->EsterHydrolysis(LiOH)ScaffoldScaffold:Ethyl 4-bromo-2,5-dimethyl-3-furoateEster->ScaffoldSuzuki-MiyauraCouplingLigandLigand Source:4-Isopropylphenylboronic acidEster->Ligand+

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.[1]

Materials & Safety

Critical Reagents
ReagentCAS No.Purity RequirementRole
Ethyl 2,5-dimethyl-3-furoate29113-75-7>97%Starting Scaffold
N-Bromosuccinimide (NBS)128-08-5>98%Brominating Agent
4-Isopropylphenylboronic acid16152-51-5>97%Aryl Donor
Pd(dppf)Cl₂[1] · CH₂Cl₂95464-05-4Catalyst GradeCatalyst
Lithium Hydroxide (LiOH)1310-65-2AnhydrousHydrolysis Base
Safety Precaution (HSE)
  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • NBS: Irritant. Exothermic decomposition possible.[2] Store in a cool, dry place.

  • Boronic Acids: Generally low toxicity but handle as chemical irritants.

Experimental Protocols

Phase I: Scaffold Functionalization

Objective: Synthesis of Ethyl 4-bromo-2,5-dimethyl-3-furoate. Note: If the non-brominated furan ester is not purchased, it can be synthesized via Feist-Benary condensation of ethyl acetoacetate and chloroacetone.[1]

  • Dissolution: In a 250 mL round-bottom flask, dissolve Ethyl 2,5-dimethyl-3-furoate (10.0 mmol) in CCl₄ or Acetonitrile (50 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (11.0 mmol, 1.1 equiv) slowly at 0°C.

  • Initiation: Add a catalytic amount of AIBN (azobisisobutyronitrile) or expose to UV light to initiate radical substitution if using CCl₄.

  • Reaction: Stir at reflux (if CCl₄) or room temperature (if Acetonitrile) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material disappears.

  • Workup: Filter off the succinimide byproduct. Wash the filtrate with water (2 x 30 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (0-10% EtOAc in Hexanes) to yield the brominated ester as a pale yellow oil/solid.

Phase II: The Suzuki-Miyaura Cross-Coupling

Objective: Coupling of the aryl group to the furan core. Rationale: We use Pd(dppf)Cl₂ for its resistance to oxidation and high efficiency with heteroaryl halides.

  • Setup: Charge a dried Schlenk tube or microwave vial with:

    • Ethyl 4-bromo-2,5-dimethyl-3-furoate (1.0 equiv, 500 mg)[1]

    • 4-Isopropylphenylboronic acid (1.5 equiv)[1]

    • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv / 5 mol%)[1]

    • K₂CO₃ (3.0 equiv)[1]

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 10 mL).[1]

    • Critical Step: Sparge the solvent with Nitrogen or Argon for 15 minutes before addition to prevent catalyst deactivation by oxygen.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours (or 110°C for 1 hour in a microwave reactor).

  • Monitoring: Check conversion via HPLC or TLC. Look for the formation of a highly UV-active spot (extended conjugation).

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water. Extract the aqueous layer twice with EtOAc. Combine organics, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

    • Target: Ethyl 4-(4-isopropylphenyl)-2,5-dimethyl-3-furoate.[1]

Phase III: Ester Hydrolysis (Saponification)

Objective: Deprotection to yield the final free acid.

  • Solubilization: Dissolve the coupled ester (1.0 equiv) in THF/MeOH/Water (3:1:1 ratio).

  • Base Addition: Add LiOH (5.0 equiv).

    • Why LiOH? Lithium hydroxide is milder than NaOH and often provides better solubility in THF-based systems, accelerating hydrolysis of hindered esters [1].[1]

  • Reaction: Stir at 60°C for 4–8 hours.

  • Acidification: Cool the mixture to 0°C. Carefully acidify to pH ~2 using 1M HCl .

  • Isolation: The product may precipitate as a white solid. If so, filter and wash with cold water.[1] If oil forms, extract with EtOAc, dry, and concentrate.[1]

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene to achieve >98% purity.

Process Visualization

WorkflowStartStart:Ethyl 2,5-dimethyl-3-furoateStep1Step 1: Bromination(NBS, AIBN)Start->Step1Inter1Intermediate:4-Bromo-furoateStep1->Inter1Step2Step 2: Suzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)Inter1->Step2Inter2Intermediate:Biaryl EsterStep2->Inter2Step3Step 3: Hydrolysis(LiOH, THF/H2O)Inter2->Step3FinalFinal Product:Free AcidStep3->Final

Figure 2: Step-by-step reaction workflow from scaffold to final acid.

Analytical Validation (QC)

To validate the synthesis, the final compound must meet the following criteria:

MethodExpected Signal / Parameter
1H NMR (DMSO-d6) COOH: Broad singlet ~12.0 ppm.Aryl: Doublets ~7.2–7.4 ppm (AA'BB' system).Isopropyl: Septet ~2.9 ppm, Doublet ~1.2 ppm.Furan-Me: Singlets ~2.3 ppm and ~2.5 ppm.[1]
HPLC Purity >98% (AUC) at 254 nm.
Mass Spec (ESI-) [M-H]⁻ peak corresponding to Molecular Weight (approx 271.3 m/z).[1]

Troubleshooting & Expert Tips

  • Stalled Coupling: If the Suzuki reaction stalls, switch the base to Cs₂CO₃ or the solvent to Dimethoxyethane (DME) . Steric hindrance at the C4 position can sometimes slow transmetallation.

  • De-bromination: If you observe the formation of the non-arylated furan (reductive de-halogenation) during coupling, ensure your solvent is strictly anhydrous/degassed and reduce the reaction temperature slightly.

  • Hydrolysis Issues: If the ester is stubborn (common with sterically crowded furan-3-carboxylates), switch to KOH in Ethylene Glycol at 100°C.

References

  • Lithium Hydroxide Efficiency: Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.[3][4] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Suzuki Coupling on Heterocycles: Title: Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. URL:[Link][1]

  • Furan Synthesis Background: Title: Synthesis of 2,5-dimethylfuran-3,4-dicarboxylic acid derivatives.[1] Source: Google Patents (CN101486696B). URL:

Application Notes & Protocols: Antimicrobial Activity Testing of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Furan-containing compounds represent a promising class of heterocyclic scaffolds with diverse biological activities. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of a specific furoic acid derivative, 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid . The protocols herein are structured to guide the user from initial qualitative screening to quantitative determination of inhibitory and cidal concentrations, adhering to internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Rationale for Furoic Acid Derivatives

The furan ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The specific compound, This compound , combines the furoic acid core with a lipophilic isopropylphenyl group, a feature that can potentially enhance membrane interaction and subsequent antimicrobial effects.

This guide outlines a hierarchical testing strategy, beginning with a broad screening assay to establish a foundational activity profile, followed by precise quantitative assays to determine potency. The methodologies are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), a global authority in the field.[3][4] This ensures that the data generated is robust, reliable, and comparable to international benchmarks.

Compound Profile & Handling

Compound: this compound Molecular Formula: C₁₆H₁₈O₃ Appearance: Crystalline solid (predicted)

Solubility & Stock Solution Preparation: Due to the anticipated lipophilic nature of the compound, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

  • Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds, making it ideal for initial solubilization in biological assays. It is crucial, however, to ensure the final concentration of DMSO in the assay medium is non-toxic to the test microorganisms (typically ≤1% v/v).

Protocol: Master Stock Preparation (10 mg/mL)

  • Accurately weigh 10 mg of this compound in a sterile, conical microcentrifuge tube.

  • Add 1.0 mL of sterile, molecular-grade DMSO.

  • Vortex vigorously for 2-3 minutes until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Store the master stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Hierarchical Antimicrobial Testing Workflow

A phased approach is critical for efficiently evaluating a novel compound. This workflow maximizes information while minimizing resource expenditure, progressing from a qualitative assessment to a highly quantitative characterization of the compound's antimicrobial profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cidal Activity Assessment p1 Disk Diffusion Assay (Qualitative) p2 Broth Microdilution (Quantitative MIC) p1->p2 If active (zone > 6mm) p3 Subculture Plating (Quantitative MBC/MFC) p2->p3 Determine killing concentration result Data Analysis: Zone Size, MIC, MBC/MIC Ratio p3->result start Prepare Compound Stock & Standardized Inoculum start->p1 Broad-spectrum activity check

Caption: Hierarchical workflow for antimicrobial activity testing.

Materials & Microorganisms

4.1. Recommended Test Organisms: A panel of clinically relevant and standardized strains from the American Type Culture Collection (ATCC) is essential for generating reproducible data.[5]

Domain Organism ATCC No. Gram Stain Significance
BacteriaStaphylococcus aureus25923Gram-positiveCommon cause of skin and systemic infections.
BacteriaEscherichia coli25922Gram-negativeStandard indicator for Gram-negative activity.
BacteriaPseudomonas aeruginosa27853Gram-negativeOpportunistic pathogen, often multi-drug resistant.
FungiCandida albicans10231N/A (Yeast)Common cause of opportunistic fungal infections.

4.2. Media and Reagents:

  • Mueller-Hinton Agar (MHA) and Broth (MHB) (Cation-adjusted for bacteria)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB) (for fungi)

  • Tryptic Soy Broth (TSB) or Saline solution (0.9%) for inoculum preparation

  • 0.5 McFarland Turbidity Standard

  • Sterile filter paper disks (6 mm diameter)

  • Sterile 96-well flat-bottom microtiter plates

  • Positive control antibiotics (e.g., Gentamicin, Ampicillin, Fluconazole)

  • Sterile cotton swabs

Detailed Experimental Protocols

5.1. Protocol I: Inoculum Preparation (Self-Validating Standard)

Principle: The density of the microbial inoculum is a critical variable that significantly impacts susceptibility results. Standardization to a 0.5 McFarland standard ensures a consistent starting concentration of approximately 1.5 x 10⁸ CFU/mL.[6]

  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate (18-24 hours).

  • Transfer the colonies into a tube containing 4-5 mL of sterile TSB or saline.

  • Vortex the tube to create a smooth, homogeneous suspension.

  • Visually compare the turbidity of the suspension against a 0.5 McFarland standard, viewing against a white background with contrasting black lines.

  • Adjust the density as needed: add more colonies to increase turbidity or add more sterile broth/saline to decrease it. This standardized suspension is the foundation for subsequent assays.

5.2. Protocol II: Disk Diffusion Assay (Kirby-Bauer Method)

Principle: This qualitative test relies on the diffusion of an antimicrobial agent from an impregnated disk into an agar medium.[7] The resulting zone of growth inhibition around the disk provides a preliminary measure of the compound's activity.[8][9]

G cluster_0 Disk Diffusion Workflow A 1. Prepare 0.5 McFarland Inoculum Suspension B 2. Swab MHA Plate for a Confluent Lawn A->B C 3. Aseptically Apply Impregnated Disks B->C D 4. Incubate Plate (35°C, 18-24h) C->D E 5. Measure Zone of Inhibition (mm) D->E

Caption: Step-by-step workflow for the Disk Diffusion Assay.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[8] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to ensure a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking process two more times.[8]

  • Disk Preparation & Application:

    • Prepare working solutions of the test compound in DMSO (e.g., 1 mg/mL, 5 mg/mL).

    • Aseptically apply a precise volume (e.g., 10 µL) onto a sterile 6 mm paper disk. This will result in disks containing 10 µg and 50 µg of the compound, respectively. Allow the solvent to fully evaporate in a sterile hood.

    • Place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact.

  • Controls:

    • Positive Control: A disk of a known antibiotic (e.g., Gentamicin 10 µg).

    • Negative Control: A disk impregnated with 10 µL of pure DMSO. This is critical to ensure the solvent itself has no antimicrobial activity.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

5.3. Protocol III: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[10] It is considered the gold standard for susceptibility testing.[3]

  • Plate Setup: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate for each test organism.

  • Compound Dilution:

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to well 10. Discard the final 50 µL from well 10.

  • Controls (Essential for Validation):

    • Well 11 (Growth Control): 50 µL of MHB (no compound).

    • Well 12 (Sterility Control): 100 µL of MHB (no compound, no inoculum).

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.[11]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[12]

G cluster_plate 96-Well Plate Layout for MIC Assay C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8 C9 9 C10 10 C11 11 C12 12 A1 [C] A2 [C]/2 A3 [C]/4 A4 [C]/8 A5 [C]/16 A6 [C]/32 A7 [C]/64 A8 [C]/128 A9 [C]/256 A10 [C]/512 A11 Growth Control A12 Sterility Control note Serial Dilution of Test Compound + Inoculum

Caption: Diagram of a 2-fold serial dilution for MIC testing.

5.4. Protocol IV: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: This assay distinguishes between static (inhibitory) and cidal (killing) activity. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14]

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Aseptically pipette a 10 µL aliquot from each selected well and spot-plate it onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours, or until growth is clearly visible in a control spot-plate from the growth control well.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration that produces a ≥99.9% reduction in CFUs compared to the initial inoculum count. Visually, it is the lowest concentration that results in no (or 1-2) colonies growing on the subculture plate.

Data Interpretation & Expected Results

All quantitative data should be recorded systematically for clear comparison and analysis.

Table 1: Sample Data Summary for Antimicrobial Evaluation

Microorganism Disk Diffusion Zone (mm) (50 µ g/disk )MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 25923228162Bactericidal
E. coli ATCC 2592215322568Bacteriostatic
P. aeruginosa ATCC 278538128>256>2Low Activity
C. albicans ATCC 102311816322Fungicidal
Gentamicin (Control)25122Bactericidal
Fluconazole (Control)20482Fungicidal
  • Interpretation of MBC/MIC Ratio:

    • ≤ 4: The compound is generally considered cidal (bactericidal or fungicidal).

    • > 4: The compound is generally considered static (bacteriostatic or fungistatic).

Trustworthiness: A Self-Validating System

The integrity of these protocols hinges on the diligent use of controls. Each experiment must be a self-validating system.

Control Purpose Expected Outcome Invalid Result & Action
Negative (Solvent) Control Ensures the vehicle (DMSO) is inert.No zone of inhibition.Zone present -> Solvent is active; reduce concentration or find new solvent.
Positive (Antibiotic) Control Validates test system sensitivity and media.Zone/MIC within expected QC range.No activity -> Media, inoculum, or antibiotic issue; repeat assay.
Growth Control (No Drug) Confirms viability and proper growth of inoculum.Confluent turbidity.No growth -> Inoculum or media is non-viable; repeat assay.
Sterility Control (No Inoculum) Verifies the sterility of media and handling.Remains clear.Turbidity present -> Contamination occurred; repeat with stricter aseptic technique.

Conclusion and Future Directions

This application note provides a robust framework for the initial antimicrobial characterization of This compound . By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency (MIC), and cidal potential (MBC/MFC).

Positive results from this screening cascade would warrant progression to more advanced studies, including:

  • Testing against a broader panel of clinical isolates and drug-resistant strains (e.g., MRSA, VRE).[15]

  • Time-kill kinetic assays to understand the dynamics of microbial killing.

  • Mechanism of action studies (e.g., membrane disruption, DNA gyrase inhibition).

  • In vitro cytotoxicity assays against mammalian cell lines to determine a preliminary therapeutic index.

These subsequent steps are crucial in the journey of transforming a promising chemical scaffold into a viable lead candidate for drug development.

References

  • Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-60. Available at: [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(9), 2085. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Sung, W. S., et al. (2011). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. Journal of Microbiology and Biotechnology, 21(5), 541-546. Available at: [Link]

  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5689-5691. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Available at: [Link]

  • ResearchGate. (2011). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(13), 11116. Available at: [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Retrieved from [Link]

  • CHAIN Study. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master). Retrieved from [Link]

  • Al-Shuhaib, M. B. S., et al. (2022). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Saudi Journal of Biological Sciences, 29(4), 2269-2278. Available at: [Link]

  • ResearchGate. (n.d.). List of provided type strains of bacteria with their ATCC codes. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Disk diffusion method. Retrieved from [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]

  • ResearchGate. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. (2014). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Available at: [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 50900. Available at: [Link]

  • Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(1), 350-357. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

Sources

Application Note: Technical Evaluation of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid as a COX Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for evaluating 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid (referred to herein as Compound F-IP-25 ) as a potential Cyclooxygenase (COX) inhibitor.

Structurally, F-IP-25 presents a furan-3-carboxylic acid core decorated with a lipophilic 4-isopropylphenyl moiety. This scaffold shares pharmacophore features with established NSAIDs (e.g., furoxaprofen, rofecoxib precursors), suggesting potential anti-inflammatory activity. The presence of the carboxylic acid suggests an interaction with the Arginine-120 (Arg120) residue in the COX active site, while the bulky isopropyl group may influence selectivity toward the larger hydrophobic pocket of COX-2.

This guide provides validated workflows for solubility optimization, enzymatic inhibition assays (COX-1 vs. COX-2), and cellular efficacy profiling in LPS-stimulated macrophages.

Compound Handling & Physicochemical Properties

Critical Insight: The 4-isopropylphenyl and dimethyl substitutions significantly increase the lipophilicity of the furan core. Improper solubilization will lead to micro-precipitation in aqueous buffers, yielding false-negative IC50 results.

Solubility Protocol
  • Molecular Weight: ~272.34 g/mol (Estimated)

  • Primary Solvent: Dimethyl Sulfoxide (DMSO)

  • Stock Concentration: 10 mM or 50 mM

Step-by-Step Solubilization:

  • Weigh 2.72 mg of F-IP-25 powder into a sterile amber glass vial (protect from light).

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Vortex vigorously for 30 seconds.

  • Sonication: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution Preparation:

  • Dilute the DMSO stock into the assay buffer immediately prior to use.

  • Tolerance Limit: Ensure final DMSO concentration in enzymatic assays is <2% and in cell assays is <0.5% to avoid solvent-induced enzyme inactivation or cytotoxicity.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic)

Objective: Determine the IC50 values of F-IP-25 against recombinant human COX-1 and COX-2 to calculate the Selectivity Index (SI).

Mechanism: This assay utilizes the peroxidase activity of the COX enzymes. The reduction of PGG2 to PGH2 by the COX heme group oxidizes a colorimetric substrate (e.g., TMPD or ADHP), producing a signal proportional to enzyme activity.

Materials[1]
  • Recombinant Human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic Acid (AA).

  • Chromophore: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Heme (Cofactor).

  • Positive Controls: Indomethacin (Non-selective), Celecoxib (COX-2 selective).

Experimental Workflow
  • Buffer Prep: Prepare 100 mM Tris-HCl (pH 8.0) containing 5 mM EDTA and 1 µM Heme.

  • Inhibitor Incubation (CRITICAL):

    • Add 10 µL of F-IP-25 (varying concentrations: 0.01 µM – 100 µM) to the wells.

    • Add 10 µL of Enzyme (COX-1 or COX-2).

    • Incubate for 10 minutes at 25°C. Note: This pre-incubation allows the inhibitor to navigate the hydrophobic channel and bind Arg120 before competition with Arachidonic Acid begins.

  • Reaction Initiation:

    • Add 10 µL of Colorimetric Substrate (TMPD).

    • Add 10 µL of Arachidonic Acid (Final conc: 100 µM).

  • Measurement:

    • Incubate for 5 minutes at 25°C.

    • Read Absorbance at 590 nm using a microplate reader.

Data Analysis

Calculate the Percent Inhibition for each concentration:



Fit data to a non-linear regression (sigmoidal dose-response) to derive IC50.

Protocol B: Cellular Efficacy (RAW 264.7 Macrophage Assay)

Objective: Verify if F-IP-25 can penetrate cell membranes and inhibit Prostaglandin E2 (PGE2) synthesis in a biological system.

Cell Culture Model[2]
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (induces COX-2 expression).

Step-by-Step Protocol
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 24-well plates. Allow adherence overnight.
    
  • Pre-treatment: Aspirate media and replace with fresh DMEM containing F-IP-25 (0.1, 1, 10, 50 µM). Incubate for 1 hour .

  • Induction: Add LPS (Final conc: 1 µg/mL) to induce inflammation.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

  • Quantification: Measure PGE2 levels in the supernatant using a competitive PGE2 ELISA Kit.

Validation Step (MTT Assay):

  • Requirement: Perform an MTT or CCK-8 cytotoxicity assay on the remaining cells.

  • Logic: If PGE2 levels drop but cells are dead, the compound is a toxin, not a specific inhibitor. Ensure cell viability >90% at the tested concentrations.

Visualizing the Mechanism & Workflow

The Arachidonic Acid Cascade & Inhibition

The following diagram illustrates the specific intervention point of F-IP-25 within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 Enzyme COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 FIP25 F-IP-25 (Inhibitor) FIP25->COX1 Competes w/ AA (Steric Block) FIP25->COX2 Target Inhibition (Arg120 Binding) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TxA2 TxA2 (Platelets) PGH2->TxA2

Figure 1: Mechanism of Action. F-IP-25 targets the COX active site, preventing the conversion of Arachidonic Acid to PGG2.

Screening Workflow Logic

This flowchart ensures a self-validating experimental loop, filtering out false positives (e.g., insoluble compounds or cytotoxins).

Workflow Start Compound F-IP-25 (Powder) Solubility Solubility Check (DMSO Stock) Start->Solubility EnzymeAssay Enzymatic Assay (COX-1 vs COX-2) Solubility->EnzymeAssay Decision1 IC50 < 10 µM? EnzymeAssay->Decision1 Decision1->Start No (Redesign) CellAssay Cellular Assay (RAW 264.7 + LPS) Decision1->CellAssay Yes ToxCheck MTT Viability (Exclude Toxicity) CellAssay->ToxCheck Report Calculate SI (COX-1/COX-2) ToxCheck->Report

Figure 2: Screening Workflow. A step-by-step decision tree for validating F-IP-25 efficacy and safety.

Data Interpretation & Selectivity Index (SI)

The utility of F-IP-25 depends on its Selectivity Index (SI) . Traditional NSAIDs often cause gastric ulcers due to COX-1 inhibition. A high SI indicates a safer profile.

Calculation:



Interpretation Table:

SI ValueClassificationClinical Implication
< 1 COX-1 SelectiveHigh risk of gastric toxicity (e.g., Aspirin, Indomethacin).
1 – 10 Non-SelectiveStandard NSAID profile (e.g., Naproxen).
> 50 COX-2 SelectiveReduced gastric risk; potential CV risk monitoring required (e.g., Celecoxib).

Expected Outcome for F-IP-25: Due to the 4-isopropylphenyl group, F-IP-25 is hypothesized to exhibit moderate COX-2 selectivity (SI > 10) . The bulky isopropyl group may sterically hinder entry into the narrower COX-1 channel, while being accommodated by the larger side pocket of COX-2.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Protocol. Cayman Chemical Product Manuals. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[1][2][3] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

Sources

Application Notes & Protocols: Investigating Furoic Acid Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is crucial to address the specific needs of the research community with precision and scientific integrity. Your query on "4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" in cancer cell line studies is highly specific. A comprehensive search of current scientific literature and databases reveals a lack of published research on this exact molecule.

However, the structural motif of a substituted furoic acid is a recurring theme in medicinal chemistry, with numerous derivatives being investigated for their potential as anti-cancer agents. Therefore, this guide has been developed to provide a robust framework for researchers like you who are exploring the anti-cancer properties of novel furoic acid derivatives, using a representative molecule we will refer to as "Compound X," which embodies the characteristics of the compound class you are interested in.

This document will guide you through the essential in vitro assays to characterize the effects of a novel furoic acid derivative on cancer cell lines, grounded in established methodologies and best practices.

Introduction and Scientific Rationale

Furoic acid derivatives are a class of heterocyclic carboxylic acids that have garnered significant interest in drug discovery due to their diverse biological activities. Their scaffold is present in numerous natural and synthetic compounds with therapeutic properties. In the context of oncology, certain furoic acid derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.

The rationale for investigating a novel furoic acid derivative, such as our placeholder "Compound X," is to determine its cytotoxic and cytostatic effects on various cancer cell lines and to elucidate its mechanism of action. This understanding is the first critical step in the preclinical evaluation of its potential as a therapeutic agent.

Postulated Mechanism of Action: A General Framework

While the specific mechanism of a novel compound is unknown, many small molecule inhibitors, including some furoic acid derivatives, exert their anti-cancer effects by modulating critical cellular signaling pathways. A common target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

Below is a generalized diagram illustrating a hypothetical mechanism where "Compound X" inhibits a key kinase in this pathway, leading to downstream anti-proliferative effects.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Compound X CompoundX->Akt inhibits

Caption: Hypothetical signaling pathway for "Compound X".

Experimental Workflow: From Compound Preparation to Data Analysis

A systematic approach is essential for evaluating the anti-cancer potential of a novel compound. The following workflow provides a comprehensive strategy for in vitro characterization.

G Start Start: Novel Furoic Acid Derivative ('Compound X') StockPrep Prepare High-Concentration Stock Solution in DMSO Start->StockPrep MTT Cell Viability Assay (MTT / XTT) StockPrep->MTT CellCulture Culture Selected Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V / PI Staining) CellCulture->Apoptosis Western Mechanism of Action Study (Western Blot for Key Signaling Proteins) CellCulture->Western IC50 Determine IC50 Value MTT->IC50 IC50->Apoptosis IC50->Western Analysis Data Analysis, Interpretation & Reporting Apoptosis->Analysis Western->Analysis

Caption: Overall experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

Rationale: A high-concentration, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules.

  • Weighing: Accurately weigh 5-10 mg of "Compound X" powder using an analytical balance.

  • Dissolving: Dissolve the powder in cell culture-grade DMSO to achieve a high concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This is a primary screening method to determine the cytotoxic or cytostatic effects of the compound and to calculate its half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "Compound X" in complete cell culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Add the diluted compound to the cells. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Rationale: To determine if the observed decrease in cell viability is due to apoptosis (programmed cell death), Annexin V/PI staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells with compromised membrane integrity.

  • Cell Treatment: Seed cells in a 6-well plate and treat with "Compound X" at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Summarizing Quantitative Results

For clarity and comparative purposes, it is best to summarize key quantitative data in a table format.

Cancer Cell LineCompound X IC50 (µM) at 48hPercentage of Apoptotic Cells at IC50 (24h)
MCF-7 (Breast)e.g., 15.2 ± 2.1e.g., 35.4% ± 4.5%
A549 (Lung)e.g., 28.9 ± 3.5e.g., 22.1% ± 3.8%
HCT116 (Colon)e.g., 9.8 ± 1.5e.g., 45.7% ± 5.2%

Data shown are for illustrative purposes only.

References

Application Note: Derivatization Strategies for 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic utility of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid (referred to herein as IPDFA ) as a scaffold for drug discovery. IPDFA represents a "privileged structure" in medicinal chemistry, combining a lipophilic tail (isopropylphenyl) with a polar headgroup (carboxylic acid) on a heteroaromatic core.

Why this molecule?

  • Lipophilic Anchoring: The 4-isopropylphenyl moiety provides significant hydrophobic bulk (

    
     contribution ~ +1.5), ideal for occupying hydrophobic pockets in nuclear receptors (e.g., PPARs) or enzyme active sites (e.g., COX-1/2).
    
  • Metabolic Blocking: The 2,5-dimethyl substitution pattern on the furan ring blocks the metabolically vulnerable

    
    -positions, significantly retarding the rapid oxidative ring-opening often seen with unsubstituted furans.
    
  • Vectorized Functionalization: The C3-carboxylic acid is sterically crowded, directing derivatization along a specific vector perpendicular to the hydrophobic plane.

Chemical Profile & Challenges[1]

PropertyValue / CharacteristicImplication for Synthesis
Molecular Weight ~258.3 g/mol Fragment-like; allows room for large coupling partners.
Steric Environment High The C3-COOH is flanked by a C2-Methyl and C4-Aryl group. Standard amide couplings may fail.
Electronic State Electron-rich furanSusceptible to electrophilic attack; avoid strong Lewis acids during workup.
Solubility Low in water; High in DCM, DMFReactions require polar aprotic solvents (DMF, DMSO, NMP).

Critical Technical Insight: The primary synthetic challenge is the steric hindrance at the carboxylic acid. The adjacent methyl and phenyl groups create a "molecular gate," preventing bulky amines from attacking the carbonyl carbon easily. Standard EDC/NHS protocols often result in low yields or O-acylisourea rearrangement byproducts. This guide utilizes Acyl Fluoride and HATU methodologies to overcome this barrier.

Synthetic Logic & Roadmap

The following decision tree outlines the derivatization pathways covered in this guide.

Derivatization_Tree IPDFA IPDFA (Precursor) (Sterically Hindered Acid) Amide Amide Derivatives (GPCR/Enzyme Targets) IPDFA->Amide Path A: TFFH/HATU (High Force Coupling) Ester Ester Prodrugs (Bioavailability) IPDFA->Ester Path B: Alkyl Halide/Base Heterocycle 1,2,4-Oxadiazoles (Bioisosteres) IPDFA->Heterocycle Path C: Amidoxime Cyclization

Figure 1: Strategic derivatization pathways. Path A and C are prioritized for medicinal chemistry libraries.

Detailed Protocols

Protocol A: High-Efficiency Amide Coupling (The "Acyl Fluoride" Method)

Purpose: To couple IPDFA with sterically hindered or electron-deficient amines where standard methods fail.[1] Mechanism: Replaces the -OH with -F. The resulting acyl fluoride is highly reactive toward amines but stable to water, maintaining reactivity even in sterically congested environments.

Reagents:

  • Substrate: IPDFA (1.0 equiv)

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 mmol of IPDFA in 5 mL of anhydrous DCM under nitrogen atmosphere.

    • Add 2.5 mmol (435 µL) of DIPEA. Stir for 5 minutes.

    • Add 1.2 mmol of TFFH in one portion.

    • Observation: The solution may turn slightly yellow. Stir at room temperature for 30 minutes. This forms the IPDFA-Acyl Fluoride intermediate in situ.[1]

  • Coupling:

    • Add 1.1 mmol of the target Amine.

    • Critical Step: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.

    • Stir the reaction at room temperature for 2–12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Dilute with 20 mL DCM.

    • Wash successively with:

      • 10 mL 1N HCl (Caution: Do not prolong exposure; furan sensitivity).

      • 10 mL Saturated NaHCO₃.

      • 10 mL Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (typically 0-40% EtOAc in Hexanes).

Why this works: The acyl fluoride is small (low steric radius) compared to the active esters generated by HATU or HOBt, allowing the amine to penetrate the steric shield created by the 2-methyl and 4-isopropylphenyl groups.

Protocol B: Bioisostere Synthesis (1,2,4-Oxadiazole Formation)

Purpose: To replace the carboxylic acid with a metabolically stable surrogate that maintains H-bond accepting capability but improves membrane permeability.

Reagents:

  • Substrate: IPDFA (1.0 equiv)

  • Reagent: CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)

  • Partner: Aryl Amidoxime (1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 mmol IPDFA in 4 mL anhydrous DMF.

    • Add 1.2 mmol CDI.

    • Observation: Gas evolution (CO₂) will occur. Stir at RT for 45 minutes until bubbling ceases. This forms the Acyl-Imidazole intermediate.

  • O-Acylation:

    • Add 1.1 mmol of the Aryl Amidoxime.

    • Stir at Room Temperature for 1 hour.

    • Checkpoint: LC-MS should show the mass of the O-acyl amidoxime intermediate (M+H = IPDFA + Amidoxime - H₂O).

  • Cyclodehydration:

    • Heat the reaction mixture to 110°C for 3–6 hours.

    • Mechanism:[2] Thermal entropy drives the elimination of water and ring closure to form the 1,2,4-oxadiazole.

  • Workup:

    • Cool to RT. Pour into 50 mL ice water.

    • Extract with EtOAc (3 x 20 mL).

    • Wash organic layer with LiCl (5% aq) to remove DMF.

Quality Control & Validation

Due to the electron-rich nature of the furan ring, IPDFA derivatives can degrade if stored improperly.

QC Checklist:

  • NMR Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad carboxylic acid singlet (11-13 ppm).

    • Furan Methyl Singlet: Should appear sharp around

      
       2.3–2.5 ppm. Broadening of this peak indicates oxidative degradation of the ring.
      
    • Isopropyl Methine: Septet around

      
       2.9 ppm.
      
  • Storage:

    • Store solid derivatives at -20°C.

    • Avoid storing as solutions in DMSO for >1 week (risk of oxidation).

Pathway Visualization

The following diagram illustrates the reaction logic for Protocol A (Amide Coupling), highlighting the specific steric considerations.

Reaction_Mechanism cluster_sterics Steric Gatekeeping Start IPDFA (Sterically Crowded) Activation Activation Phase (TFFH + DIPEA) Start->Activation Deprotonation Intermediate Acyl Fluoride Species (Small electrophile radius) Activation->Intermediate Fluorination (-HOP(NMe2)3) Attack Nucleophilic Attack (Amine Entry) Intermediate->Attack High Reactivity Product Final Amide (Stable Scaffold) Attack->Product HF Scavenging

Figure 2: The Acyl Fluoride mechanism minimizes steric clash during the critical bond-forming step.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][1] Tetrahedron, 61(46), 10827-10852.

    • Context: Definitive review on coupling reagents; basis for selecting TFFH for hindered acids.
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides. Journal of the American Chemical Society, 117(19), 5401-5402.

    • Context: Primary methodology for Protocol A.
  • Keck, G. E., et al. (2008). Synthetic Studies on the Furanocembranolides. Journal of Organic Chemistry, 73(24), 9675-9691. Context: Discusses furan ring stability and handling in complex synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Comparative analysis of H

Sources

Application Notes and Protocols for the Synthesis of 4-aryl-3-furoic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 4-aryl-3-furoic acids

Substituted furoic acids are pivotal structural motifs in medicinal chemistry and materials science. Among these, 4-aryl-3-furoic acids represent a class of compounds with significant potential in drug discovery, acting as key intermediates and pharmacophores in a range of biologically active molecules. Their synthesis, therefore, is a subject of considerable interest. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of the crucial carbon-carbon bond between the furan ring and an aryl group.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of its starting materials.[3]

This document provides a comprehensive guide to the synthesis of 4-aryl-3-furoic acids, focusing on a scientifically robust, two-step strategy that navigates the inherent challenges of applying Suzuki coupling to substrates bearing a carboxylic acid moiety.

The Challenge: Direct Coupling of 4-halo-3-furoic acid

A direct Suzuki-Miyaura coupling of a 4-halo-3-furoic acid with an arylboronic acid presents a significant challenge. The presence of the acidic carboxylic group can interfere with the palladium catalyst. Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium center, leading to the deactivation of the catalyst and hindering the catalytic cycle. To circumvent this issue, a protection strategy is employed. The carboxylic acid is temporarily converted to an ester, which is unreactive under the coupling conditions. Following the successful formation of the 4-aryl-3-furoate ester, the protecting group is removed by hydrolysis to yield the desired 4-aryl-3-furoic acid.

Overall Synthetic Strategy

The synthesis is performed in two key stages:

  • Suzuki-Miyaura Coupling: An ester of 4-bromo-3-furoic acid (e.g., ethyl 4-bromo-3-furoate) is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form the corresponding ethyl 4-aryl-3-furoate.

  • Hydrolysis: The resulting ethyl 4-aryl-3-furoate is hydrolyzed under basic conditions to yield the final 4-aryl-3-furoic acid.

Figure 1: Overall workflow for the two-step synthesis of 4-aryl-3-furoic acid.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl 4-bromo-3-furoate, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (the furoate and the aryl group) on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex [Furoate]-Pd(II)L2-[Br] oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex [Furoate]-Pd(II)L2-[Aryl] transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product 4-Aryl-3-furoate Ester reductive_elimination->product aryl_halide Ethyl 4-bromo-3-furoate aryl_halide->oxidative_addition boronic_acid Ar-B(OH)2 + Base boronic_acid->transmetalation

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-aryl-3-furoate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of ethyl 4-bromo-3-furoate with a generic arylboronic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier Example
Ethyl 4-bromo-3-furoate221.04>97%Sigma-Aldrich
Arylboronic acidVaries>98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)1155.5699%Strem Chemicals
Potassium phosphate (K₃PO₄)212.27Anhydrous, >98%Acros Organics
Tetrahydrofuran (THF)72.11Anhydrous, >99.9%Fisher Chemical
Nitrogen (N₂) or Argon (Ar)-High purityLocal supplier

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromo-3-furoate (1.0 equiv.), the desired arylboronic acid (1.25 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M with respect to the ethyl 4-bromo-3-furoate. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.010 equiv., 10 mol%).[6]

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 4-aryl-3-furoate.

Part 2: Hydrolysis of Ethyl 4-aryl-3-furoate to 4-aryl-3-furoic acid

This protocol describes the saponification of the ester to the final carboxylic acid product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier Example
Ethyl 4-aryl-3-furoateVariesPurified from Part 1-
Sodium hydroxide (NaOH)40.00Pellets, >97%J.T. Baker
Ethanol (EtOH)46.07Reagent gradeVWR Chemicals
Hydrochloric acid (HCl)36.462 M aqueous solutionLabChem
Deionized water (H₂O)18.02--

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 4-aryl-3-furoate (1.0 equiv.) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir.[7] Monitor the disappearance of the starting material by TLC. The hydrolysis is typically complete within 2-4 hours.

  • Workup and Acidification: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Product Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. The 4-aryl-3-furoic acid will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 4-aryl-3-furoic acid. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

Troubleshooting and Key Considerations

  • Incomplete Suzuki Coupling: If the coupling reaction stalls, consider adding a fresh portion of the palladium catalyst. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.

  • Side Reactions: The primary side reaction in the Suzuki coupling is homocoupling of the arylboronic acid. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.

  • Incomplete Hydrolysis: If the ester hydrolysis is not complete, increase the reaction time or the amount of sodium hydroxide.

  • Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst for this transformation, other palladium sources and ligands may also be effective and could be screened for optimization.[2]

  • Base Selection: Potassium phosphate is an effective base for this reaction, but other bases such as potassium carbonate or cesium carbonate can also be employed.[8]

Conclusion

The synthesis of 4-aryl-3-furoic acids can be efficiently achieved through a two-step sequence involving an ester-protection strategy. The Suzuki-Miyaura cross-coupling of an ethyl 4-bromo-3-furoate with an arylboronic acid, followed by basic hydrolysis, provides a reliable and versatile route to this important class of compounds. The protocols and insights provided in this document offer a solid foundation for researchers in their efforts to synthesize novel 4-aryl-3-furoic acid derivatives for applications in drug discovery and materials science.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... (n.d.). ResearchGate. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2020). PubMed. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd. [Link]

  • New aryl derivatives of isobornylphenols by the Suzuki reaction. (2025). ResearchGate. [Link]

  • Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. (2025). ResearchGate. [Link]

  • Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... (n.d.). ResearchGate. [Link]

  • Base hydrolysis of esters. (2022). YouTube. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2018). PMC. [Link]

  • Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis of arylated coumarins by Suzuki–Miyaura cross-coupling Reactions and anti-HIV activity. (2025). ResearchGate. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. [Link]

  • Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.).
  • A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. (n.d.). J-STAGE. [Link]

  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). Cardiff University. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar. [Link]

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (2002). PMC. [Link]

  • 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

Sources

Application Note: Pharmacological Profiling of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide outlines the experimental design for evaluating the bioactivity of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid (referred to herein as IPDFA ).

Based on Structure-Activity Relationship (SAR) analysis, IPDFA possesses a lipophilic "tail" (isopropylphenyl) and a polar "head" (furoic acid), a pharmacophore consistent with Nuclear Receptor ligands (specifically PPARs) and NSAID-like anti-inflammatory agents . This protocol details a validated screening cascade to assess its potential as a metabolic modulator and anti-inflammatory candidate.

Target Audience: Medicinal Chemists, Assay Development Scientists, and Pharmacology Leads.

Physicochemical Properties & Formulation

Before biological testing, proper solubilization is critical to prevent compound precipitation, which leads to false negatives in microfluidic or plate-based assays.

Chemical Profile[1][2][3][4]
  • IUPAC Name: 4-(4-propan-2-ylphenyl)-2,5-dimethylfuran-3-carboxylic acid

  • Molecular Weight: ~258.31 g/mol

  • Predicted LogP: 3.8 – 4.2 (Highly Lipophilic)

  • pKa (Acid): ~3.5 – 4.0 (Ionized at physiological pH)

Solubility Protocol (Standardized)

Due to the high LogP, IPDFA requires organic co-solvents for stock preparation.

StepParameterSpecificationRationale
1. Stock SolventDMSO (anhydrous)Ethanol is volatile; DMSO ensures stable concentration.
Concentration20 mM High enough for 1000x dilution in assays.
Storage-20°C, Amber VialPrevents photolytic degradation of the furan ring.
2. Working DiluentPBS + 0.1% BSA BSA acts as a carrier protein to prevent plastic binding.
Max Final DMSO0.5% (v/v) Higher DMSO levels are cytotoxic to cell lines (e.g., HepG2).

Experimental Workflow: The Screening Cascade

The following diagram illustrates the logical flow from molecular docking to functional validation.

ScreeningCascade cluster_0 Phase I: Target Engagement cluster_1 Phase II: Functional Bioactivity cluster_2 Phase III: Liability Screen Start Compound: IPDFA (Solid Phase) Solubility Formulation Check (Nephelometry) Start->Solubility Docking In Silico Docking (PPARγ / COX-2) Solubility->Docking Pass (>10µM) Binding TR-FRET Binding Assay (Ki Determination) Docking->Binding High Score Reporter Luciferase Reporter (PPRE Activation) Binding->Reporter Ki < 1µM Differentiation Adipogenesis Assay (3T3-L1 Cells) Reporter->Differentiation Agonist Confirmed Tox Cytotoxicity (MTT in HepG2) Differentiation->Tox Metab Microsomal Stability (Furan Epoxidation Risk) Tox->Metab Decision Lead Candidate Selection Metab->Decision

Figure 1: Validated screening cascade for lipophilic furoic acid derivatives, prioritizing solubility and target engagement before complex cellular models.

Phase I: Target Engagement (PPAR Focus)

Hypothesis: The structural similarity of IPDFA to fibrates (e.g., Fenofibrate) suggests it may act as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.

Protocol A: TR-FRET Binding Assay

This assay measures the ability of IPDFA to displace a fluorescent ligand from the PPAR-LBD (Ligand Binding Domain).

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR

    
    -LBD, Fluorescent tracer ligand.
    
  • Plate Setup: 384-well low-volume black plates.

  • Procedure:

    • Dispense 5 µL of IPDFA (serial dilution: 10 µM to 1 nM).

    • Add 5 µL of PPAR-LBD/Antibody mix.

    • Incubate 1 hour at RT (equilibrium).

    • Add 5 µL of Tracer. Incubate 1 hour.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 340 nm excitation / 520 nm & 495 nm emission.

  • Control: Rosiglitazone (Positive Control, expected IC50 ~40 nM).

Phase II: Functional Bioactivity

Binding does not equal activation. We must confirm if IPDFA acts as an agonist or antagonist.

Protocol B: 3T3-L1 Adipogenesis Assay

PPAR


 agonists drive the differentiation of fibroblasts into adipocytes.
  • Cell Line: 3T3-L1 Murine Fibroblasts (Passage < 10).

  • Differentiation Media (Diff-M): DMEM + 10% FBS + Insulin + IBMX + Dexamethasone.

  • Experimental Design:

    • Day 0: Seed cells to confluence.

    • Day 2: Induce differentiation with Diff-M + IPDFA (10 µM) .

    • Day 4: Switch to Maintenance Media + IPDFA.

    • Day 8: Fix and stain with Oil Red O .

  • Quantification: Extract dye with isopropanol and measure absorbance at 510 nm.

  • Success Criteria: >3-fold increase in lipid accumulation vs. vehicle control.

Data Presentation Standard

Results should be tabulated to allow direct comparison with reference standards.

CompoundConc.[1][2][3][4][5][6][7][8][9][10][11] (µM)TR-FRET IC50 (nM)Adipogenesis Induction (Fold-Change)Cytotoxicity CC50 (µM)
IPDFA 10TBDTBDTBD
Rosiglitazone145 ± 58.5x>100
Vehicle (DMSO)-N/A1.0xN/A

Phase III: ADME & Toxicity (The Furan Risk)

Critical Warning: Furan rings can be metabolically activated by Cytochrome P450 (CYP2E1) to form reactive epoxides (cis-2-butene-1,4-dial), which are hepatotoxic.

Protocol C: Microsomal Stability & GSH Trapping

This experiment determines if IPDFA forms reactive metabolites.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.

  • Incubation: 37°C for 0, 15, 30, 60 mins.

  • Analysis: LC-MS/MS (Triple Quadrupole).

    • Monitor: Loss of parent IPDFA.

    • Search: Mass shift corresponding to +GSH adducts (Parent + 307 Da).

  • Interpretation:

    • High Stability: <20% degradation in 60 mins.

    • Reactive Metabolite: Detection of GSH adducts indicates bioactivation risk (Stop/Go decision point).

Mechanism of Action Visualization

Understanding the pathway is essential for interpreting the data.

MOA Ligand IPDFA (Ligand) Receptor PPARγ (Cytosol/Nucleus) Ligand->Receptor Binding Complex Ligand-PPAR-RXR Complex Receptor->Complex + RXR RXR RXRα (Heterodimer Partner) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Translocation Transcription Gene Expression (Lipid Metabolism) DNA->Transcription Activation

Figure 2: Proposed Mechanism of Action (MOA) for IPDFA acting as a nuclear receptor agonist.

References

  • Gupta, R. et al. (2015). Structure-activity relationship studies of substituted phenylpropanoic acids as PPAR agonists. Bioorganic & Medicinal Chemistry Letters.

  • Moro, G. et al. (2021). Furoic acid derivatives as atypical dienes in Diels–Alder reactions and biological implications. Royal Society of Chemistry.

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Furan Derivatives. Chemical Research in Toxicology.

  • PubChem. (2025).[3][6][12][13] Compound Summary: 2,5-Dimethyl-3-furoic acid.[3][13] National Library of Medicine.

Sources

Application Notes & Protocols for a Novel PPARγ Antagonist: Characterizing "4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound "4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" represents a novel chemical entity with structural motifs—a carboxylic acid head and a lipophilic phenyl tail—suggestive of interaction with nuclear hormone receptors. While specific data for this compound is not prevalent in public literature, its architecture strongly implies potential activity as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a ligand-activated transcription factor that serves as a master regulator of adipogenesis, glucose metabolism, and inflammation.[1][2][3] Its critical role in physiology has made it a prominent target for therapeutics aimed at type 2 diabetes, metabolic syndrome, and inflammatory diseases.[1][4][5]

This guide provides a comprehensive suite of cell-based assay protocols designed to rigorously characterize the activity of novel compounds like "this compound." To ground these protocols in established, validated science, we will use GW9662 , a well-characterized, selective, and irreversible PPARγ antagonist, as our reference and control compound.[6][7] These protocols are designed not merely as procedural steps but as self-validating experimental systems to ensure data integrity and trustworthiness.

Pillar 1: The PPARγ Signaling Pathway & Point of Antagonism

PPARγ, upon binding to an agonist ligand (e.g., rosiglitazone or a natural prostaglandin), undergoes a conformational change. This causes the release of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR), which binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. An antagonist, such as GW9662, binds to the ligand-binding domain but fails to induce the necessary conformational change, thereby blocking coactivator recruitment and preventing gene transcription.[8]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., Rosiglitazone) PPARg_inactive Inactive PPARγ (Bound to Corepressors) Agonist->PPARg_inactive Binds & Activates Antagonist Test Compound / GW9662 Antagonist->PPARg_inactive Binds & Blocks PPARg_active Active PPARγ-RXR Heterodimer (Coactivators Recruited) PPARg_inactive->PPARg_active Conformational Change RXR RXR RXR->PPARg_active Heterodimerizes PPRE PPRE (DNA Response Element) PPARg_active->PPRE Binds TargetGenes Target Gene Transcription (Adipogenesis, Metabolism, Anti-inflammatory) PPRE->TargetGenes Initiates

Caption: PPARγ signaling pathway and points of intervention.

Application Note 1: Quantifying Functional PPARγ Antagonism with a Reporter Gene Assay

Principle: This is the foundational assay to confirm and quantify the antagonistic activity of the test compound. It utilizes a host cell line (e.g., HEK293T) engineered to express full-length human PPARγ and a reporter gene (e.g., Luciferase) under the control of a PPRE-containing promoter. When a PPARγ agonist is added, the receptor is activated and drives the expression of luciferase. A functional antagonist will compete with the agonist or otherwise prevent receptor activation, leading to a dose-dependent decrease in the luciferase signal. The half-maximal inhibitory concentration (IC50) can then be determined.

Experimental Workflow

Caption: Workflow for the PPARγ antagonist reporter assay.

Detailed Protocol

  • Cell Seeding: Seed HEK293T cells co-transfected with PPARγ expression and PPRE-luciferase reporter plasmids into a white, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and the reference antagonist (GW9662) in assay medium. Recommended starting concentration is 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add 50 µL of the compound dilutions or controls to the appropriate wells. Incubate for 30-60 minutes at 37°C. This allows the antagonist to engage the target before agonist stimulation.

  • Agonist Stimulation: Prepare the PPARγ agonist Rosiglitazone at a concentration that elicits ~80% of its maximal response (EC80), as predetermined in a separate agonist-mode experiment. A typical concentration is around 225 nM.[9] Add 50 µL of this agonist solution to all wells except the "basal signal" controls.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate and a luciferase assay reagent kit to room temperature. Carefully remove the medium and lyse the cells according to the manufacturer's protocol. Add the luciferase substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "Agonist Only" wells as 100% activation and the "Basal Signal" wells as 0% activation.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Summary Table

ParameterTest CompoundGW9662 (Reference)Expected Outcome
IC50 To be determined~3.3 nM[4][6][7]A potent antagonist will have a low nanomolar IC50.
Maximal Inhibition To be determined>95%Should fully suppress the agonist-induced signal.
Hill Slope To be determined~1.0Indicates a standard dose-response relationship.

Application Note 2: Phenotypic Confirmation via Inhibition of Adipocyte Differentiation

Principle: As the master regulator of adipogenesis, PPARγ activity is essential for the differentiation of preadipocytes (like 3T3-L1 cells) into mature, lipid-filled adipocytes.[2][10] A true PPARγ antagonist should block this differentiation process. This phenotypic assay provides critical, cell-contextual evidence of the compound's mechanism of action. Differentiation is visually and quantitatively assessed by staining the intracellular lipid droplets with Oil Red O.

Experimental Workflow

Caption: Workflow for the 3T3-L1 adipocyte differentiation inhibition assay.

Detailed Protocol

  • Cell Culture: Culture 3T3-L1 murine embryonic fibroblasts in DMEM with 10% bovine calf serum. Seed cells in a 24-well plate and grow until they reach 100% confluence (Day 0).

  • Initiation of Differentiation (Day 0): Replace the medium with a differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin). Add the test compound or GW9662 at various concentrations (e.g., 0.1 to 10 µM). Include a "Differentiated Control" (MDI only) and an "Undifferentiated Control" (no MDI).

  • Maturation Phase (Day 2 onwards): After 2-3 days, replace the medium with a maintenance medium (DMEM, 10% FBS, 10 µg/mL Insulin) containing fresh test compound or controls. Replenish this medium every 2-3 days.[11]

  • Staining (Day 10-14):

    • Wash the cells gently with Phosphate Buffered Saline (PBS).

    • Fix the cells with 10% formalin in PBS for 1 hour.[11]

    • Wash with water and then with 60% isopropanol.[11]

    • Add Oil Red O staining solution and incubate for 20 minutes at room temperature.[11]

    • Wash extensively with water to remove unbound dye.

  • Quantification:

    • Visually inspect and capture images of the wells using a microscope. Differentiated cells will be filled with red lipid droplets.

    • For quantification, add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Transfer the eluate to a 96-well plate and measure the absorbance at ~520 nm.

Data Analysis: The absorbance is directly proportional to the amount of lipid accumulation. Calculate the percentage of differentiation relative to the "Differentiated Control" and plot this against the compound concentration to determine the IC50 for differentiation inhibition.

Application Note 3: Assessing Anti-Inflammatory Potential in Macrophages

Principle: PPARγ activation exerts potent anti-inflammatory effects, particularly in macrophages, by repressing the expression of pro-inflammatory genes.[5][12][13] This assay tests whether the antagonist compound can reverse or modulate this effect. We will use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce a strong inflammatory response, characterized by the production of cytokines like TNF-α and IL-6. The effect of the test compound will be measured in the presence of a PPARγ agonist.

Experimental Workflow

Caption: Workflow for macrophage anti-inflammatory assay.

Detailed Protocol

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density that will be ~80-90% confluent at the time of the experiment.

  • Pre-treatment: One hour prior to stimulation, treat the cells with the following combinations:

    • Vehicle Control (e.g., 0.1% DMSO)

    • Test Compound or GW9662 alone

    • PPARγ Agonist (Rosiglitazone) alone

    • Agonist + Test Compound (at various concentrations)

    • Agonist + GW9662 (positive control)

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate at 37°C.

    • For qPCR analysis of gene expression, incubate for 4-6 hours.

    • For ELISA analysis of secreted protein, incubate for 18-24 hours.

  • Endpoint Measurement (ELISA):

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of TNF-α or IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The PPARγ agonist should reduce the amount of LPS-induced cytokine production. A successful antagonist will reverse this effect, restoring cytokine levels towards the "LPS Only" condition in a dose-dependent manner.

Trustworthiness and Self-Validation:

Across all protocols, the inclusion of comprehensive controls is non-negotiable for data integrity:

  • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline response and confirms the solvent has no effect.

  • Positive Agonist Control (e.g., Rosiglitazone): Ensures the cellular system is responsive to PPARγ activation.

  • Positive Antagonist Control (GW9662): Validates the assay's ability to detect antagonism and provides a benchmark for potency.

  • Cell Viability Assay (e.g., MTT, CellTiter-Glo®): Must be run in parallel to ensure that any observed inhibitory effects are not due to cytotoxicity of the test compound.[8]

By employing this multi-assay strategy, researchers can build a robust, evidence-based profile for novel compounds like "this compound," confidently establishing its mechanism of action and potency as a PPARγ antagonist.

References

  • Searle, G. et al. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation. British Journal of Cancer. Available at: [Link]

  • Dello Russo, C. et al. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. Journal of Neuroinflammation. Available at: [Link]

  • Molinari, C. et al. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Adipocyte. Available at: [Link]

  • MuriGenics. Cell-based Assays Service Page. Available at: [Link]

  • ResearchGate. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ). Available at: [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma (NR1C3) Reporter Assay System. Available at: [Link]

  • Marigo, I. et al. Peroxisome proliferator-activated receptor γ (PPARγ) ligands reverse CTL suppression by alternatively activated (M2) macrophages in cancer. Blood. Available at: [Link]

  • dos Santos, L. et al. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ). International Journal of Molecular Sciences. Available at: [Link]

  • Adami, M. et al. Anti-Inflammatory, Antioxidant, and WAT/BAT-Conversion Stimulation Induced by Novel PPAR Ligands: Results from Ex Vivo and In Vitro Studies. Molecules. Available at: [Link]

  • Bio-protocol. GW9662 Inhibitor Treatment. Available at: [Link]

  • Wright, H. M. et al. A Synthetic Antagonist for the Peroxisome Proliferator-activated Receptor γ Inhibits Adipocyte Differentiation. Journal of Biological Chemistry. Available at: [Link]

  • Lee, S. et al. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. International Journal of Molecular Sciences. Available at: [Link]

  • Varga, T. et al. Anti-inflammatory actions of PPAR ligands: new insights on cellular and molecular mechanisms. Trends in Pharmacological Sciences. Available at: [Link]

  • Zhang, Z. et al. Identification of an alternative ligand-binding pocket in peroxisome proliferator-activated receptor gamma and its correlated selective agonist for promoting beige adipocyte differentiation. Journal of Cachexia, Sarcopenia and Muscle. Available at: [Link]

  • Eurofins DiscoverX. Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube. Available at: [Link]

  • Spencer, M. et al. PPARγ and the Innate Immune System Mediate the Resolution of Inflammation. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. 2-Furancarboxylic acid. Available at: [Link]

  • PubChem. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. Available at: [Link]

  • PubChem. 3-Furoic acid. Available at: [Link]

  • CAS Common Chemistry. 2,5-Dimethyl-3-furancarboxylic acid. Available at: [Link]

  • PubChem. 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the recrystallization of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction

This compound is a substituted furoic acid derivative with a significant non-polar aryl substituent. This molecular structure presents unique challenges and opportunities for purification by recrystallization. Proper solvent selection and procedural control are paramount to achieving high purity and crystalline products suitable for downstream applications in research and drug development. This guide will walk you through the critical parameters and troubleshooting strategies to enhance your recrystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The principle of "like dissolves like" is a good starting point. Due to the significant non-polar character of the 4-isopropylphenyl group, you should explore a range of solvents from polar to non-polar.

Solvent Selection Workflow:

Caption: A workflow for selecting an optimal solvent system for recrystallization.

Based on the structure, here is a table of suggested starting solvents:

Solvent ClassExamplesRationale
Polar Protic Ethanol, IsopropanolThe carboxylic acid group should impart some solubility in alcohols. These are often good solvents for recrystallizing carboxylic acids.[1]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)These solvents have intermediate polarity and can be effective. Furan itself is soluble in acetone and ether.[2]
Aromatic TolueneThe large aryl group suggests that an aromatic solvent might be effective, particularly at elevated temperatures.
Aliphatic Heptane, HexaneThese are good "anti-solvents" to be used in a mixed solvent system with a more polar solvent in which the compound is soluble.
Mixed Solvents Ethanol/Water, Acetone/Heptane, Toluene/HeptaneA mixed solvent system often provides the ideal solubility gradient for high-purity crystal growth.[3]
Q3: What are the likely impurities I should be trying to remove?

A3: The impurities present will depend on the synthetic route used to prepare the compound. A plausible synthesis involves a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a substituted furan and a derivative of 4-isopropylaniline or a related compound.

Potential Impurities from a Suzuki Coupling Route:

Impurity TypeDescriptionRemoval Strategy
Homocoupled Products Symmetrical dimers of the starting materials (e.g., biphenyl derivatives from the boronic acid or bifuran derivatives).These often have different solubility profiles and can be removed by careful selection of the recrystallization solvent.
Dehalogenated Starting Material If a halo-furan was a starting material, this impurity would be the furan derivative without the aryl group.This is typically more polar than the final product and may remain in the mother liquor.
Protonated Boronic Acid The boronic acid starting material that has lost its boronic acid group.This is also likely to have a different solubility profile and be removed during recrystallization.[4][5]
Residual Catalyst Palladium or other transition metal catalysts.These are often colored and can sometimes be removed by treating the solution with activated carbon (Norite) before crystallization.[6]

Troubleshooting Guide

Problem: The compound "oils out" instead of crystallizing.

Cause: The compound is coming out of solution at a temperature above its melting point. This is more common with impure samples or when the solution is too concentrated.

Solutions:

  • Add more solvent: This will lower the saturation point.

  • Use a higher boiling point solvent: This will keep the compound dissolved at a higher temperature.

  • Lower the temperature at which crystallization begins: Use a seed crystal to induce crystallization at a lower temperature.

  • Change the solvent system: A different solvent or solvent mixture may promote better crystal lattice formation.

Problem: No crystals form upon cooling.

Cause: The solution is not supersaturated. This can happen if too much solvent was used or if the compound is highly soluble in the cold solvent.

Solutions:

  • Induce crystallization:

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of the pure compound.

    • Cool the solution to a lower temperature using an ice bath.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Add an anti-solvent: If using a single solvent, slowly add a miscible solvent in which the compound is insoluble until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.

Problem: The recovered crystals are colored or still impure.

Cause: The chosen solvent is not effectively separating the impurities. Colored impurities may be due to residual catalyst or polymeric byproducts.

Solutions:

  • Hot filtration with activated carbon: Add a small amount of activated carbon (Norite) to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before allowing the solution to cool.[6]

  • Perform a second recrystallization: A second recrystallization from a different solvent system can be very effective at removing persistent impurities.

  • Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For larger crystals, ensure the cooling process is slow and undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (the solvent in which it is more soluble) at its boiling point.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Recrystallization Troubleshooting Flowchart:

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result OilingOut Compound 'Oils Out' Result->OilingOut Liquid droplets form NoCrystals No Crystals Form Result->NoCrystals Solution remains clear ImpureCrystals Crystals are Impure/Colored Result->ImpureCrystals Solid forms, but purity is low GoodCrystals Pure Crystals Formed Result->GoodCrystals Solid forms, high purity Sol_Oiling1 Add more solvent OilingOut->Sol_Oiling1 Sol_Oiling2 Use higher boiling point solvent OilingOut->Sol_Oiling2 Sol_Oiling3 Induce crystallization at a lower temp OilingOut->Sol_Oiling3 Sol_NoCrystals1 Scratch flask / Add seed crystal NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Reduce solvent volume NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 Add anti-solvent NoCrystals->Sol_NoCrystals3 Sol_Impure1 Use activated carbon ImpureCrystals->Sol_Impure1 Sol_Impure2 Re-recrystallize from a different solvent ImpureCrystals->Sol_Impure2 Sol_Impure3 Wash crystals with cold solvent ImpureCrystals->Sol_Impure3 End Process Complete GoodCrystals->End Sol_Oiling1->Dissolve Sol_Oiling2->Dissolve Sol_Oiling3->Cool Sol_NoCrystals1->Cool Sol_NoCrystals2->Dissolve Sol_NoCrystals3->Dissolve Sol_Impure1->Dissolve Sol_Impure2->Start Sol_Impure3->End

Caption: A troubleshooting flowchart for common recrystallization problems.

References

  • Wikipedia. Furan. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Organic Syntheses. 2-Furancarboxylic Acid and 2-Furylcarbinol. [Link]

  • Lima, C. F. R. A. C., et al. "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." ChemCatChem, vol. 6, no. 5, 2014, pp. 1291-1302. [Link]

  • National Center for Biotechnology Information. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation. [Link]

  • Cardiff University ORCA. 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-.... [Link]

  • MDPI. Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • National Center for Biotechnology Information. Ligand Effects on Negishi Couplings of Alkenyl Halides. [Link]

  • National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ResearchGate. Cocrystals, Salts and Supramolecular Gels of Non-Steroidal Anti-Inflammatory Drug Niflumic Acid. [Link]

  • Impactfactor. Inhibition of Crystallization in Highly Loaded Drug Bilayer Topical Patch using Lipid-Based Cosolvent. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses Procedure. separates in fine scale-like crystals.... [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • ResearchGate. Furoic acid and derivatives as atypical dienes in Diels-Alder reactions. [Link]

  • Google Patents. Novel 4-aroyl-3-alkoxy-2(5H)-furanones as precursors for the preparation of furo[3,4-b][1][7].

  • The Denmark Group. The Negishi Cross-Coupling Reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Low-cost transition metal catalysed Negishi coupling: an update. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Google Patents. Polyhalogenated heterocyclic compounds.
  • ResearchGate. Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b][1][7]-diazepine Ring System. [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related furoic acid derivatives. We will address specific experimental issues, provide causality-driven explanations, and offer validated protocols to enhance purity, yield, and reproducibility.

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and purification workflow.

Q1: My final product is a dark, discolored oil or a sticky solid, not the expected crystalline powder. What is the likely cause and solution?

A1: This is a common issue often indicative of persistent colored impurities or residual solvent. Furan derivatives can be susceptible to degradation and polymerization under acidic or thermal stress, leading to tarry, dark-colored byproducts.

Causality:

  • Thermal Degradation: Prolonged heating during reaction or solvent removal can cause decomposition.

  • Acidic Instability: Strong acidic conditions, sometimes used in workup, can promote side reactions or ring-opening of the furan moiety.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove and may trap impurities, preventing crystallization.

  • Inorganic Salts: Incomplete removal of salts from the workup (e.g., sodium hydrogen sulfate) can also result in a crude product that fails to crystallize properly.[1]

Troubleshooting Protocol:

  • Initial Cleanup: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the solution with water and then a brine solution to remove water-soluble impurities and salts.[2]

  • Decolorization: Stir the organic solution with activated carbon (e.g., Norite) for 15-30 minutes at room temperature.[1] This is highly effective for adsorbing polymeric and colored impurities. Caution: Using too much carbon can lead to significant product loss. Start with approximately 5-10% w/w relative to the crude product.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon completely. A fine porosity filter is necessary to prevent carbon particles from contaminating the filtrate.

  • Solvent Removal & Recrystallization: Carefully remove the solvent under reduced pressure at a moderate temperature (<40-50°C). Attempt recrystallization from a suitable solvent system (see FAQ Q3 for recommendations).

Q2: My reaction yield is consistently low. What are the key factors I should investigate?

A2: Low yields can stem from several factors, from incomplete reactions to product loss during workup and purification.

Causality & Solutions:

  • Incomplete Reaction:

    • Explanation: The reaction may not have reached completion. Furan ring formation, such as in a Paal-Knorr synthesis, can be equilibrium-driven or require sufficient time and temperature.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometry.

  • Product Loss During Workup:

    • Explanation: Furoic acids possess a carboxylic acid group, making their solubility pH-dependent. During aqueous workup, if the pH of the aqueous layer is not sufficiently acidic, a significant portion of the product may remain dissolved as its carboxylate salt, leading to poor recovery in the organic phase.

    • Solution: When acidifying the reaction mixture to protonate the carboxylate, ensure the pH is lowered to approximately 2-3.[3] Use a pH meter for accuracy. During extraction, if the product has some water solubility, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.

  • Side Reactions:

    • Explanation: The starting materials may be undergoing competing reactions. For instance, in syntheses involving organometallic reagents or strong bases, side reactions like self-condensation or decomposition can reduce the yield of the desired product.

    • Solution: Review your synthetic route for potential side reactions.[4] Lowering the reaction temperature or changing the order of reagent addition can sometimes minimize unwanted pathways.

Q3: HPLC analysis of my final product shows a persistent impurity peak with a similar retention time to my main compound. How can I identify and remove it?

A3: A closely eluting impurity suggests a structurally similar compound, which can be challenging to separate. Common culprits include isomers, precursors, or slightly modified byproducts.

Identification & Removal Strategy:

  • Hypothesize the Impurity:

    • Unreacted Starting Material: Is it possible that one of the precursors, for example, ethyl 2-acetyl-4-oxopentanoate or a related β-dicarbonyl compound, is carrying through?[5]

    • Incomplete Hydrolysis: If your synthesis involves a final saponification step to generate the carboxylic acid from an ester, the impurity could be the corresponding methyl or ethyl ester.[2]

    • Isomers: Depending on the synthetic route, positional isomers could be formed.

  • Analytical Confirmation:

    • LC-MS Analysis: Couple HPLC with a Mass Spectrometer. The mass of the impurity peak can often confirm its identity (e.g., if it matches the mass of a starting material or the corresponding ester).

    • Spiking Study: If you have the suspected impurity available, "spike" your sample with a small amount of it. If the impurity peak in your HPLC chromatogram increases in area, you have confirmed its identity.

    • Preparative HPLC/TLC: Isolate a small amount of the impurity for characterization by NMR.

  • Targeted Purification:

    • Optimized Recrystallization: Since the impurity is structurally similar, a single-solvent recrystallization may be insufficient. Try a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) to enhance the difference in solubility between the product and the impurity.

    • Flash Column Chromatography: This is a highly effective method for separating closely related compounds.[6] A carefully selected eluent system with a shallow gradient is often necessary. Use TLC to determine the optimal solvent system that provides the best separation (ΔRf) between your product and the impurity.

    • pH-Mediated Extraction: If the impurity is non-acidic (e.g., an unreacted neutral starting material), you can dissolve the crude product in a base (like 1M NaOH), extract the neutral impurity with a non-polar organic solvent (like ether), and then re-acidify the aqueous layer to precipitate your pure furoic acid.[3]

Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?

A1: A common and effective method for constructing substituted furan rings is the Paal-Knorr furan synthesis . This can be adapted for your target molecule, likely followed by functionalization to install the carboxylic acid group. A plausible workflow is outlined below.

G cluster_0 Step 1: Paal-Knorr Furan Synthesis cluster_1 Step 2: Saponification A 1-(4-Isopropylphenyl)propane-1,2-dione C Ethyl 4-(4-isopropylphenyl)-2,5-dimethyl-3-furoate A->C Base-catalyzed condensation B Ethyl Acetoacetate B->C D This compound (Final Product) C->D 1. NaOH, EtOH/H2O 2. HCl (aq) G start Impurity Detected (e.g., by HPLC) lcms Run LC-MS start->lcms mw_match Does MW match a plausible structure (starting material, byproduct)? lcms->mw_match spike Confirm with Spiking Study mw_match->spike Yes isolate Isolate Impurity (Prep HPLC/Column) mw_match->isolate No modify Modify Synthesis or Purification (e.g., change solvent, add column) spike->modify nmr Characterize by NMR isolate->nmr nmr->modify

Sources

"4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" common pitfalls in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid (GW501516/Cardarine)

Welcome to the technical support resource for researchers working with the potent and selective Peroxisome Proliferator-Activated Receptor delta (PPAR-δ) agonist, this compound, commonly known as GW501516 or Cardarine. This guide is designed to address common challenges and pitfalls encountered during in vitro bioassays, providing you with the insights and protocols needed to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving GW501516 for my cell-based assays. What is the recommended procedure for preparing stock solutions?

A1: GW501516 is a hydrophobic molecule with low aqueous solubility, a common challenge for many PPAR agonists.[1] Direct dissolution in aqueous media will likely result in precipitation. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of GW501516. Ethanol is a possible alternative.

  • Stock Concentration: Prepare a stock solution at a concentration of 10-20 mM in 100% DMSO. This allows for minimal solvent carryover into your final assay medium.

  • Working Dilutions: For your experiments, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.

Troubleshooting Tip: If you observe precipitation upon dilution in your aqueous buffer or media, try pre-warming the media to 37°C before adding the GW501516 stock solution and vortex immediately after addition to ensure rapid and uniform dispersion.

Q2: What is the typical concentration range for GW501516 in cell-based assays to observe PPAR-δ activation?

A2: The effective concentration of GW501516 can vary depending on the cell type and the specific endpoint being measured. However, a general starting point for observing significant PPAR-δ agonism is in the nanomolar to low micromolar range.

Cell TypeTypical EC50Recommended Concentration RangeKey Considerations
Skeletal Muscle Cells (e.g., L6, C2C12)1-10 nM1 nM - 1 µMHigher concentrations may be needed to study specific gene expression changes.[2]
Macrophages (e.g., RAW 264.7)10-100 nM10 nM - 5 µMAssess inflammatory responses and lipid metabolism.
Hepatocytes (e.g., HepG2)5-50 nM5 nM - 2 µMMonitor changes in fatty acid oxidation and glucose metabolism.[3]

Expert Advice: Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend a logarithmic dilution series starting from 1 µM down to 1 nM.

Q3: How can I be sure that the effects I'm observing are specific to PPAR-δ activation and not off-target effects?

A3: This is a critical aspect of working with any selective agonist. To ensure the observed effects are mediated by PPAR-δ, a combination of control experiments is essential.

  • Use a PPAR-δ Antagonist: Co-treatment of your cells with GW501516 and a known PPAR-δ antagonist (e.g., GSK0660) should reverse or significantly attenuate the effects of GW501516. If the effect persists, it is likely an off-target mechanism.

  • Utilize PPAR-δ Knockdown/Knockout Models: The most rigorous approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PPAR-δ in your cell line. The biological effects of GW501516 should be absent in these modified cells.

  • Test for Activation of Other PPAR Isoforms: While GW501516 is highly selective for PPAR-δ, it's good practice to confirm that it is not activating PPAR-α or PPAR-γ at the concentrations used in your experiments. This can be done using reporter assays specific for each isoform or by examining the expression of genes known to be exclusively regulated by PPAR-α or PPAR-γ.

Troubleshooting Guide: Common Bioassay Pitfalls

Problem 1: High background or false positives in reporter gene assays.
  • Potential Cause: The hydrophobic nature of GW501516 can lead to non-specific interactions with assay components or light scattering in luciferase or fluorescence-based assays.

  • Solution Workflow:

    start High Background Signal step1 Run a 'Compound Only' Control (No cells, just media and compound) start->step1 step2 Is the signal still high? step1->step2 step3_yes Yes: Compound is interfering with the assay readout. step2->step3_yes Yes step3_no No: Compound is not directly interfering. step2->step3_no No step4_yes Switch to an alternative assay format (e.g., qPCR for target gene expression instead of a reporter assay). step3_yes->step4_yes step4_no Assess for Cytotoxicity (e.g., using an LDH or MTT assay) step3_no->step4_no step5_no Is there significant cytotoxicity? step4_no->step5_no step6_yes Yes: High background is likely due to cell death. Lower the compound concentration. step5_no->step6_yes Yes step6_no No: Investigate other potential issues like contamination or reagent quality. step5_no->step6_no No

    Troubleshooting workflow for high background signals.
Problem 2: Inconsistent results or loss of compound activity in long-term ( > 24 hours) experiments.
  • Potential Cause: GW501516 can be metabolized by cells over time, leading to a decrease in the effective concentration. Additionally, the compound may adsorb to plasticware.

  • Solutions:

    • Media Refresh: For experiments lasting longer than 24-48 hours, consider refreshing the media with newly diluted GW501516 every 24 hours.

    • Use of Low-Binding Plates: To minimize adsorption to plastic, use low-protein-binding microplates, especially for sensitive assays at low nanomolar concentrations.

    • Metabolic Stability Assessment: If metabolic instability is a significant concern, you can perform a simplified in vitro stability assay by incubating GW501516 in your cell culture system (with and without cells) and measuring its concentration over time using LC-MS.

Experimental Protocols

Protocol 1: Preparation of GW501516 Working Solutions
  • Prepare 10 mM Stock Solution:

    • Weigh out a precise amount of GW501516 powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Final Working Concentrations:

    • Pre-warm your cell culture medium to 37°C.

    • Perform serial dilutions of your 10 mM stock in 100% DMSO to create intermediate stocks.

    • Add a small volume of the appropriate intermediate stock to your pre-warmed medium to reach the final concentration. For example, to make 10 mL of 1 µM working solution, add 1 µL of a 10 mM stock.

    • Vortex the final working solution immediately to ensure homogeneity.

Protocol 2: Validating On-Target Activity using qPCR
  • Cell Seeding and Treatment:

    • Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a vehicle control (e.g., 0.1% DMSO), GW501516 at various concentrations, and GW501516 co-treated with a PPAR-δ antagonist.

  • RNA Extraction and cDNA Synthesis:

    • After the desired treatment period (e.g., 6, 12, or 24 hours), lyse the cells and extract total RNA using a standard kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers for known PPAR-δ target genes (e.g., PDK4, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

  • Expected Outcome: You should observe a dose-dependent increase in the expression of PPAR-δ target genes with GW501516 treatment, which is significantly reduced in the presence of a PPAR-δ antagonist.

cluster_ligand GW501516 (Ligand) cluster_receptor PPAR-δ Signaling Pathway GW501516 GW501516 PPARd PPAR-δ GW501516->PPARd Binds and Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., PDK4, ANGPTL4) PPRE->TargetGenes Initiates BiologicalResponse Increased Fatty Acid Oxidation TargetGenes->BiologicalResponse Leads to

Simplified signaling pathway of GW501516.

References

  • Poitout, V. et al. (2021). Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine. Drug Testing and Analysis. Available at: [Link]

  • Trevisiol, S. et al. (2021). Comprehensive characterization of the PPAR-δ agonist GW501516 for horse doping control analysis. Drug Testing and Analysis. Available at: [Link]

  • Bianchi, V. E. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. Journal of Clinical Research and Reports. Available at: [Link]

  • Chen, W. et al. (2015). A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. Scientific Reports. Available at: [Link]

  • Góra, M. et al. (2007). Metabolic profiling of a potential antifungal drug, 3-(4-bromophenyl)-5-acetoxymethyl-2,5-dihydrofuran-2-one, in mouse urine using high-performance liquid chromatography with UV photodiode-array and mass spectrometric detection. Journal of Chromatography B. Available at: [Link]

  • Lill, M. A. et al. (2019). Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. Scientific Reports. Available at: [Link]

  • Holloway, G. P. et al. (2018). PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression. International Journal of Molecular Sciences. Available at: [Link]

Sources

"4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" improving solubility for in vitro tests

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Ticket ID: SOL-258-FURN Status: Active Guide Applicable For: In Vitro Assays (Cell Culture, Enzymatic Screens)[1]

Compound Profile & Solubility Physics

To solve solubility issues, we must first understand the physicochemical "personality" of your compound. This compound is a lipophilic weak acid .[1]

  • Core Structure: Furoic acid (providing the acidic carboxyl group).[2]

  • Hydrophobic Tail: The 4-isopropylphenyl and 2,5-dimethyl substituents drastically increase lipophilicity compared to the parent furan.

  • Estimated pKa: ~3.8 – 4.2 (Carboxylic acid on a furan ring).

  • Estimated LogP: ~3.5 – 4.5 (High lipophilicity).

The Challenge: This molecule presents a "solubility paradox." It dissolves well in organic solvents (DMSO) but faces a dual threat in aqueous buffers:

  • Hydrophobic Effect: The greasy isopropylphenyl tail repels water.

  • pH Sensitivity: If the pH drops below ~5.0, the carboxyl group protonates (becomes neutral), losing its charge and causing immediate precipitation.

Standard Solubilization Protocol (DMSO Stock)

Objective: Create a stable, high-concentration master stock.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Grade: Cell Culture Verified).

  • Note: Avoid Ethanol if possible; DMSO has a higher boiling point and better solvating power for this specific structure.

Protocol:

  • Weighing: Weigh the solid powder into a glass vial (avoid polystyrene, as DMSO can leach plasticizers).

  • Calculation: Target a stock concentration of 10 mM to 50 mM .

    • Molecular Weight (Approx): ~258.3 g/mol .

    • Example: Dissolve 2.58 mg in 1 mL DMSO for a 10 mM stock.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

The "Aqueous Transition" (Preventing Precipitation)

The Critical Moment: The moment you pipette your DMSO stock into the aqueous culture media is when 90% of failures occur. This is often due to "Shock Precipitation" or "Ostwald Ripening."

Method A: The "Dropwise Vortex" (For concentrations < 10 µM)

Use this for standard potency assays.

  • Prepare Media: Ensure your culture media (e.g., DMEM, RPMI) is pre-warmed to 37°C.

  • Check pH: Crucial. Ensure media pH is 7.4. At this pH, the carboxylic acid is deprotonated (COO-), which aids solubility.

  • Rapid Dispersion:

    • Place the tube of media on a vortex set to low speed.

    • Slowly pipette the DMSO stock into the center of the vortex (do not touch the walls).

    • Maximum DMSO: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.

Method B: The "Intermediate Dilution" Step (For concentrations > 10 µM)

Use this if you see cloudiness using Method A.

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into 100% DMSO first (creating a 1 mM working stock).

  • Dilute to Buffer: Add this 1 mM stock to PBS (pH 7.4) containing 0.1% BSA (Bovine Serum Albumin) .

    • Mechanism:[3] Albumin acts as a carrier protein (similar to plasma transport), binding the lipophilic tail while keeping the molecule in solution.

Advanced Formulation: Cyclodextrin Complexation

If the compound precipitates despite the above methods, you must use a molecular host.

Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

Rationale: The hydrophobic isopropylphenyl tail inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in pure water or PBS. Filter sterilize (0.22 µm).

  • Dissolve your compound in DMSO (as per Section 2).

  • Pre-complexation:

    • Mix the DMSO stock with the 20% HP-β-CD solution (Ratio: 1:20).

    • Incubate at 37°C with shaking for 30 minutes.

  • Final Dilution: Dilute this complex into your assay media.

Troubleshooting & FAQ
IssueProbable CauseCorrective Action
Cloudiness immediately upon adding to media "Solvent Shock" (Local high concentration)Use Method A (Vortex addition).[1] Do not pipette stock directly into static liquid.
Precipitation after 24 hours incubation pH Drop (Metabolic Acidosis)Cells produce lactate, lowering pH.[1] If pH < 4.5, the compound protonates and crashes. Increase buffering capacity (HEPES 25 mM).
Crystals visible under microscope Saturation Limit ExceededThe compound's thermodynamic solubility limit in water is likely < 50 µM.[1] Use BSA or Cyclodextrins (Method B/Section 4).
Loss of potency in assay Non-Specific Binding (NSB)The lipophilic tail sticks to plastic plates.[1] Add 0.01% Tween-80 or use Low-Binding plates.[1]
Decision Logic (Visualization)

The following diagram outlines the decision process for solubilizing this specific furoic acid derivative.

Solubility_Protocol Start Solid Compound This compound DMSO_Stock Step 1: Dissolve in 100% DMSO (Target 10-50 mM) Start->DMSO_Stock Target_Conc Target Assay Concentration? DMSO_Stock->Target_Conc Low_Conc Low (< 10 µM) Target_Conc->Low_Conc High_Conc High (> 10 µM) Target_Conc->High_Conc Direct_Add Direct Addition to Media (Vortexing, pH 7.4) Low_Conc->Direct_Add BSA_Add Add Carrier Protein (0.1% BSA in Media) High_Conc->BSA_Add Check_Precip Visible Precipitate? Direct_Add->Check_Precip Check_Precip->BSA_Add Yes Success Stable Solution Ready for Assay Check_Precip->Success No Cyclodextrin Use Cyclodextrin Complex (HP-beta-CD) BSA_Add->Cyclodextrin Still Precipitates Cyclodextrin->Success

Caption: Decision tree for solubilizing lipophilic furoic acid derivatives based on concentration and stability.

References
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed analysis of pH-dependent solubility).

  • PubChem. (2024). Compound Summary: 3-Furoic Acid Derivatives. National Library of Medicine. (Used for structural property estimation).

Sources

Technical Support Center: Purity Analysis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method refinement of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving robust and reliable purity analysis. Here, we will move beyond rote procedural steps to explore the underlying scientific principles, enabling you to troubleshoot and refine your methods with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic method for determining the purity of this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for this purpose.[1][2] The non-polar nature of the isopropylphenyl group and the overall molecular structure lend themselves well to separation on a C18 or C8 stationary phase. A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to ensure the separation of the main component from both more polar and less polar impurities.

Q2: How do I select the appropriate detection wavelength for my HPLC analysis?

A2: The choice of detection wavelength is critical for sensitivity and specificity. To determine the optimal wavelength, a UV-Vis scan of this compound dissolved in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) should be selected for quantification to achieve the highest sensitivity. A diode array detector (DAD) is highly recommended as it can assess peak purity by comparing spectra across the peak.[3]

Q3: What are the key validation parameters I need to consider for this purity method according to regulatory standards?

A3: For a purity method, especially in a drug development context, validation must be performed in accordance with ICH Q2(R1) guidelines.[4][5] The key parameters to validate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: What are the likely impurities I should be looking for?

A4: Impurities can originate from the synthesis process or degradation. A common synthetic route to the furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[6][7] Based on this, potential process-related impurities could include:

  • Unreacted starting materials: The 1,4-dicarbonyl precursor and any reagents used to introduce the isopropylphenyl and carboxylic acid groups.

  • Incompletely cyclized intermediates: Hemiacetals formed during the furan ring closure.

  • Byproducts of side reactions: Products from aldol condensation or other competing reactions of the starting materials under acidic conditions.

  • Isomers: Positional isomers of the furoic acid.

Degradation products could arise from hydrolysis, oxidation, or photolysis. Stress testing (forced degradation studies) is essential to identify these potential degradants.[6]

Troubleshooting Guide for HPLC Purity Analysis

This section addresses specific issues that you may encounter during your experiments. The following table provides a systematic approach to identifying and resolving common problems.

Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions between the acidic analyte and residual silanols on the column.[8]- Mobile phase pH too close to the pKa of the analyte.- Column degradation or contamination.- Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid) to suppress the ionization of the carboxylic acid.- Employ a column with end-capping or a base-deactivated stationary phase.- Flush the column with a strong solvent or replace it if necessary.
Peak Fronting - Sample overload.- Sample solvent stronger than the mobile phase.- Poorly packed column.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column.
Split Peaks - Column void or channeling.- Partially blocked frit.- Co-elution of an impurity.- Reverse flush the column at a low flow rate.- If the problem persists, replace the column.- Check peak purity using a DAD or by changing chromatographic conditions (e.g., mobile phase composition, temperature) to see if the peak resolves.
Poor Resolution - Inappropriate mobile phase composition.- Suboptimal column chemistry.- High flow rate.- Optimize the gradient profile (e.g., shallower gradient).- Try a different stationary phase (e.g., C8, Phenyl-Hexyl).- Reduce the flow rate.
Baseline Drift/Noise - Contaminated mobile phase or detector cell.- Inadequate mobile phase degassing.- Temperature fluctuations.- Use fresh, high-purity solvents and filter the mobile phase.- Flush the detector cell.- Ensure proper degassing of the mobile phase.- Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: HPLC Method Development for Purity Analysis

This protocol outlines a systematic approach to developing a robust RP-HPLC method for this compound.

1. Initial Conditions Selection:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Phosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
  • Flow Rate: 1.0 mL/min.
  • Detection: DAD at the λmax of the analyte.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.

2. Method Optimization:

  • Gradient Refinement: Based on the initial chromatogram, adjust the gradient to improve the resolution between the main peak and any observed impurities. A shallower gradient around the elution time of the main peak can enhance separation.
  • Mobile Phase pH: The pKa of the carboxylic acid will influence retention and peak shape. Ensure the mobile phase pH is at least 2 units below the pKa to maintain the analyte in its neutral form.
  • Organic Modifier: If resolution is still not optimal, consider switching to methanol as the organic modifier or using a ternary mixture (e.g., acetonitrile/methanol/water).
  • Column Chemistry: If peak tailing persists or resolution is poor, experiment with a different stationary phase (e.g., C8, phenyl).

3. Method Validation:

  • Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines.[4][5]
Protocol 2: Peak Purity Assessment using a Diode Array Detector (DAD)

A DAD is a powerful tool for assessing the homogeneity of a chromatographic peak.[3]

1. Data Acquisition:

  • Set the DAD to acquire spectra across the entire UV range (e.g., 200-400 nm) throughout the chromatographic run.

2. Peak Purity Analysis:

  • Most chromatography data systems have built-in peak purity analysis software. This software compares the spectra at different points across the peak (upslope, apex, and downslope).
  • A "purity angle" or similar metric is calculated. If this value is below a certain "purity threshold," the peak is considered spectrally homogeneous, indicating it is likely a single component.

3. Interpretation:

  • If a peak fails the purity test, it suggests the presence of a co-eluting impurity. Further method development is required to resolve the components.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development start Define Analytical Goal (Purity Analysis) initial_conditions Select Initial Conditions (Column, Mobile Phase, Gradient) start->initial_conditions run_scouting Run Scouting Gradient initial_conditions->run_scouting evaluate_chromatogram Evaluate Chromatogram (Resolution, Peak Shape) run_scouting->evaluate_chromatogram optimization Optimize Method (Gradient, pH, Solvent) evaluate_chromatogram->optimization Needs Improvement validation Method Validation (ICH Q2) evaluate_chromatogram->validation Acceptable optimization->run_scouting Re-evaluate final_method Final Analytical Method validation->final_method Troubleshooting_Logic cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape (Tailing/Fronting) tailing_cause1 Secondary Interactions? start->tailing_cause1 Tailing fronting_cause1 Sample Overload? start->fronting_cause1 Fronting tailing_solution1 Lower Mobile Phase pH Use End-capped Column tailing_cause1->tailing_solution1 tailing_cause2 Column Contamination? tailing_cause1->tailing_cause2 tailing_solution2 Flush or Replace Column tailing_cause2->tailing_solution2 fronting_solution1 Dilute Sample Reduce Injection Volume fronting_cause1->fronting_solution1 fronting_cause2 Solvent Mismatch? fronting_cause1->fronting_cause2 fronting_solution2 Dissolve in Mobile Phase fronting_cause2->fronting_solution2

Caption: A decision tree for troubleshooting common peak shape problems.

References

  • - National Institutes of Health (NIH)

  • - ResearchGate

  • - International Journal of Advanced Research in Science, Communication and Technology (IJARSCT)

  • - Pharmaceutical Technology

  • - Wikipedia

  • - Wikipedia

  • - Sigma-Aldrich

  • - PubChem - NIH

  • - ResearchGate

  • - Waters Corporation

  • - Element Lab Solutions

  • - Asian Journal of Pharmaceutical Research

  • - RSC Publishing

  • - Lab Manager

  • - Phenomenex

  • - Pharmacia

  • - U.S. Food and Drug Administration

  • - Pharmaguideline

  • - Google Patents

  • - Chromatography Today

  • - ResearchGate

  • - PubMed

  • - LCGC International

  • - ResearchGate

  • - U.S. Food and Drug Administration

  • - International Council for Harmonisation (ICH)

  • - Natural Products Magnetic Resonance Database

  • - YouTube

  • - Sigma-Aldrich

Sources

Technical Support Center: Synthesis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this multi-substituted furan derivative. We will explore common synthetic strategies, focusing critically on catalyst selection, and provide practical, experience-based solutions to frequently encountered experimental challenges.

Part 1: Strategic Synthesis Pathway

The synthesis of a tetra-substituted furan such as this compound is not a trivial undertaking. A direct, single-step synthesis is generally not feasible. A robust and logical approach involves a multi-step pathway that builds the molecule sequentially. Below is a proposed synthetic route that forms the basis for our discussion on catalyst selection and troubleshooting.

The core strategy involves two key transformations:

  • Formation of the Furan Core: Synthesis of a 2,5-dimethyl-3-furoic acid ester precursor. The Paal-Knorr synthesis is a classic and highly effective method for this transformation, starting from a 1,4-dicarbonyl compound.[1][2]

  • Arylation of the Furan Ring: Introduction of the 4-isopropylphenyl group at the C4 position of the furan ring via an electrophilic aromatic substitution, such as a Friedel-Crafts reaction.

This pathway is illustrated below:

Synthetic_Pathway cluster_0 Step 1: Furan Core Synthesis (Paal-Knorr Type) cluster_1 Step 2: Selective Decarboxylation cluster_2 Step 3: C-C Bond Formation (Arylation) cluster_3 Step 4: Reduction & Final Hydrolysis A 1,4-Dicarbonyl Precursor (e.g., Diethyl 2,3-diacetylsuccinate) B 2,5-Dimethylfuran-3,4-dicarboxylate A->B  Acid Catalyst (e.g., HCl, p-TsOH)  Heat, Dehydration C Ethyl 2,5-dimethyl-3-furoate B->C  Selective Hydrolysis  & Decarboxylation E Ethyl 4-(4-isopropylbenzoyl)-2,5-dimethyl-3-furoate C->E  Lewis Acid Catalyst (e.g., AlCl3, FeCl3)  Friedel-Crafts Acylation D Cumene Derivative (e.g., 4-isopropylbenzoyl chloride) D->E  Lewis Acid Catalyst (e.g., AlCl3, FeCl3)  Friedel-Crafts Acylation F Target Molecule: This compound E->F  1. Clemmensen or Wolff-Kishner Reduction  2. Ester Hydrolysis (e.g., KOH)

Caption: Proposed multi-step synthesis of the target molecule.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, with detailed, expert-backed answers.

FAQ Session 1: Catalyst Selection for Furan Ring Formation (Step 1)

Question 1: What are the primary catalyst choices for a Paal-Knorr furan synthesis, and how do I choose between them?

Answer: The Paal-Knorr synthesis is an acid-catalyzed dehydrative cyclization of a 1,4-dicarbonyl compound.[1][3] The choice of catalyst is critical and depends on the substrate's sensitivity and the desired reaction rate.

  • Brønsted Acids: These are the most common choice.

    • Strong Acids (H₂SO₄, HCl): Offer fast reaction rates but can be too harsh for sensitive substrates, leading to charring or unwanted side reactions. A patent for a related structure, 2,5-dimethylfuran-3,4-dicarboxylic acid, utilizes hydrochloric acid.[4]

    • Milder Acids (p-Toluenesulfonic acid, p-TsOH): This is often the best starting point. It is effective, less corrosive, and generally leads to cleaner reactions.[5]

  • Lewis Acids & Dehydrating Agents:

    • Phosphorus Pentoxide (P₂O₅), Zinc Chloride (ZnCl₂): These act as both a Lewis acid and a powerful dehydrating agent, driving the equilibrium toward the furan product.[1][6] They are particularly useful for stubborn cyclizations.

  • Heterogeneous Catalysts:

    • Clays (e.g., Montmorillonite), Zeolites: These solid acid catalysts offer the significant advantage of easy removal by simple filtration, simplifying the workup.[3] They are excellent for developing greener, more scalable processes.

Recommendation: Start with p-toluenesulfonic acid (p-TsOH) in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water. If the reaction is sluggish, consider a stronger acid or a dedicated dehydrating agent.

Question 2: My furan synthesis is giving a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield in a Paal-Knorr reaction typically points to an incomplete reaction or degradation of the product/starting material.

  • Inefficient Dehydration: The reaction produces water, which can inhibit the cyclization or even participate in reversible reactions.

    • Solution: Ensure efficient water removal. If you are not already, use a Dean-Stark trap or add a chemical dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Insufficient Catalyst Activity: The chosen acid may not be strong enough to promote cyclization at the desired rate and temperature.

    • Solution: If using a mild acid like p-TsOH, you can either increase the reaction temperature or switch to a stronger catalyst such as sulfuric acid. Be cautious, as increasing acidity can also promote side reactions.

  • Substrate Decomposition: 1,4-dicarbonyl compounds and the resulting furan products can be sensitive to heat and strong acids, leading to polymerization or charring.

    • Solution: If you observe darkening of the reaction mixture, the conditions are likely too harsh. Switch to a milder catalyst (e.g., from H₂SO₄ back to p-TsOH), lower the reaction temperature, and accept a longer reaction time. Mild Lewis acids like Sc(OTf)₃ can also be effective.[3]

FAQ Session 2: Catalyst Selection for Friedel-Crafts Acylation (Step 3)

Question 3: I am attempting to acylate my furan precursor, but the reaction is failing and forming a black tar. Why is this happening?

Answer: This is a classic problem when performing Friedel-Crafts reactions on furan rings. Furans are highly electron-rich aromatic systems, making them exceptionally reactive towards electrophiles. However, they are also notoriously unstable in the presence of strong acids.

The causality is twofold:

  • High Reactivity: The furan ring is a powerful nucleophile.

  • Acid Instability: The oxygen heteroatom is readily protonated by strong acids. This disrupts the aromaticity and initiates a cascade of polymerization reactions, resulting in the "black tar" you are observing.

A standard, potent Lewis acid catalyst like aluminum trichloride (AlCl₃) , while the go-to for acylating benzene, is often far too aggressive for furan substrates.[7][8] It will complex strongly with the furan oxygen and vigorously promote polymerization.

Solution: You must use a much milder Lewis acid catalyst.

CatalystRelative ActivitySuitability for Furans
AlCl₃ Very HighNot Recommended: Causes rapid polymerization.
FeCl₃ HighRisky, but may work at very low temperatures.
SnCl₄, TiCl₄ ModeratePossible candidates, require careful optimization.
ZnCl₂, Bi(OTf)₃ MildGood Starting Points: Much less prone to cause polymerization.
Zeolites, Acid Clays Mild/HeterogeneousExcellent Choice: Mild activity and easy removal.[9]

Recommendation: Begin your optimization with a mild catalyst like zinc chloride (ZnCl₂) or bismuth triflate (Bi(OTf)₃) at a low temperature (e.g., 0 °C or -20 °C) and slowly warm the reaction while monitoring by TLC.

Question 4: My Friedel-Crafts acylation is clean but provides no product. What should I do?

Answer: If the reaction is clean (no tar formation) but there is no conversion of your starting material, the issue is likely insufficient electrophile generation or catalyst deactivation.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid.[7][8] The catalyst coordinates to the product ketone, effectively taking it out of the catalytic cycle.

    • Solution: Increase the catalyst loading. It is common to use at least 1.1 equivalents of the Lewis acid relative to the acylating agent.

  • Inactive Catalyst: The Lewis acid may have been deactivated by atmospheric moisture.

    • Solution: Ensure your reagents and solvent are scrupulously dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use a freshly opened or properly stored bottle of the Lewis acid.

  • Insufficiently Reactive Electrophile: The acyl chloride or anhydride may not be sufficiently activated by the mild Lewis acid you are (correctly) using.

    • Solution: Before abandoning the catalyst, try slightly increasing the reaction temperature. If that fails, you may need to move to a slightly more active, but still controlled, Lewis acid, such as SnCl₄.

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for Paal-Knorr Furan Synthesis

This protocol is a representative starting point for the cyclization of a 1,4-dicarbonyl precursor (e.g., diethyl 2,3-diacetylsuccinate).

  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the 1,4-dicarbonyl compound (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add toluene (100 mL) and p-toluenesulfonic acid monohydrate (1.0 mmol, 0.1 equiv).[5]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to quench the acid catalyst, followed by a brine wash (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude furan product.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Protocol 2: General Procedure for Mild Friedel-Crafts Acylation of a Furan

This protocol outlines a cautious approach to acylating an activated furan ring.

  • Apparatus Setup: Assemble a flame-dried, three-neck 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: Dissolve the furan precursor (e.g., Ethyl 2,5-dimethyl-3-furoate) (10.0 mmol, 1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane, 80 mL). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Under a positive pressure of inert gas, add anhydrous zinc chloride (ZnCl₂) (12.0 mmol, 1.2 equiv) to the stirred solution.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of the acylating agent (e.g., 4-isopropylbenzoyl chloride) (11.0 mmol, 1.1 equiv) in the same dry solvent (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC. If no reaction occurs, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Carefully quench the reaction by pouring it into a beaker of ice-cold 1 M HCl (100 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Isolation & Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting ketone by column chromatography.

Part 4: Catalyst Selection Workflow

When troubleshooting your synthesis, a logical decision-making process is key. The following diagram illustrates a workflow for catalyst selection based on experimental outcomes.

Catalyst_Troubleshooting cluster_outcomes start_node Start Experiment (e.g., Paal-Knorr with p-TsOH) decision_node decision_node start_node->decision_node  Run Reaction & Analyze Results outcome_node Low Conversion decision_node->outcome_node What is the main issue? success_node Proceed to Next Step decision_node->success_node High Yield & Purity action_node Action 1: Increase Activity - Increase Temperature - Use Stronger Catalyst (H₂SO₄) - Ensure Anhydrous Conditions outcome_node->action_node Cause: Insufficient Activity action_node->decision_node Re-run Experiment problem_node Decomposition / Tar action_node2 Action 2: Decrease Activity - Lower Temperature - Use Milder Catalyst (e.g., Zeolite) - Check Substrate Purity problem_node->action_node2 Cause: Catalyst Too Harsh action_node2->decision_node Re-run Experiment

Caption: Troubleshooting workflow for catalyst optimization.

References

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Furan. MBB College. Available at: [Link]

  • The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. Google Patents (CN101486696B).
  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to a Novel Furoic Acid Derivative and Ibuprofen: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), has served as a benchmark in pain and inflammation management for decades. Its efficacy is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] In the continual pursuit of novel therapeutics with potentially improved efficacy or safety profiles, researchers often turn to structural modifications of known pharmacophores. This guide introduces "4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid," a novel, currently uncharacterized compound, conceived as a structural analog of ibuprofen. The core hypothesis is that the incorporation of a furan ring as a bioisostere for the phenylacetic acid moiety, while retaining the critical isopropylphenyl group, may modulate its anti-inflammatory and analgesic properties.

This document provides a comprehensive, hypothetical framework for the synthesis, characterization, and comparative evaluation of this novel compound against the well-established properties of ibuprofen. It is intended for researchers, scientists, and drug development professionals as a roadmap for investigation.

Part 1: Physicochemical and Structural Comparison

A fundamental understanding of a compound's physicochemical properties is paramount as it influences solubility, formulation, and pharmacokinetic behavior. While extensive data exists for ibuprofen, the properties for the novel "this compound" (henceforth designated as Compound F ) must be determined experimentally post-synthesis. Below is a comparative table of known properties of ibuprofen and the parent scaffold of Compound F, 2,5-dimethyl-3-furoic acid.

PropertyIbuprofen2,5-Dimethyl-3-furoic Acid (Scaffold for Compound F)This compound (Compound F)
Molecular Formula C₁₃H₁₈O₂[1]C₇H₈O₃[2]C₁₈H₂₀O₃
Molecular Weight 206.285 g/mol [1]140.14 g/mol [2]Predicted: ~284.35 g/mol
Appearance White crystalline powder[3]White to orange powder/crystalline[4]To be determined
Melting Point 75-78 °C[1]137-140 °C[4]To be determined
Water Solubility Practically insoluble (<1 mg/mL)[5]Data not availableTo be determined
LogP 3.97[3]Predicted: 1.3[2]To be determined

Part 2: Proposed Synthesis of Compound F

As Compound F is novel, a validated synthetic route is not available. A plausible and efficient approach would involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a powerful tool for forming carbon-carbon bonds, specifically for creating biaryl compounds.[6][7][8] The key would be to couple a halogenated furan derivative with an appropriate boronic acid.

Proposed Synthetic Pathway:

  • Halogenation of the Furan Scaffold: The starting material, methyl 2,5-dimethyl-3-furoate (commercially available or synthesized from 2,5-dimethyl-3-furoic acid[9]), would first need to be halogenated at the 4-position. This can be achieved using a suitable brominating agent like N-Bromosuccinimide (NBS).

  • Suzuki-Miyaura Coupling: The resulting methyl 4-bromo-2,5-dimethyl-3-furoate would then be coupled with 4-isopropylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).[6]

  • Hydrolysis: The final step would be the hydrolysis of the methyl ester to the carboxylic acid (Compound F) using a standard base-catalyzed hydrolysis (e.g., NaOH or KOH in methanol/water), followed by acidification.

This proposed route offers good control over regioselectivity and is generally high-yielding, making it a logical choice for synthesizing this novel compound.

Part 3: Mechanistic Hypothesis and Comparative Biological Assays

Mechanistic Rationale: Ibuprofen functions by competitively and reversibly inhibiting both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[10] Given the structural retention of the acidic moiety and the isopropylphenyl group, it is hypothesized that Compound F will also act as a COX inhibitor. The furan ring may alter the binding affinity and selectivity for the COX isoforms.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid  PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2  COX-1 & COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins  Synthases Inflammation Pain & Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen COX1_COX2 COX1_COX2 Ibuprofen->COX1_COX2 Compound_F Compound F (Hypothesized) Compound_F->COX1_COX2

Caption: The COX pathway, showing inhibition by Ibuprofen and the hypothesized target for Compound F.

To test this hypothesis and build a comparative profile, the following validated experimental protocols are proposed.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay is critical for determining if Compound F inhibits COX enzymes and its selectivity. A fluorometric-based kit is a common and reliable method.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound F and ibuprofen against human recombinant COX-1 and COX-2.

Methodology:

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol for a commercial COX inhibitor screening kit (e.g., from Sigma-Aldrich or BPS Bioscience).[10][11] This includes COX Assay Buffer, COX Probe, cofactor solution, and human recombinant COX-1 and COX-2 enzymes.

  • Compound Dilution: Prepare a series of dilutions for Compound F, ibuprofen (positive control), and a known selective COX-2 inhibitor like celecoxib (for comparison) in DMSO, followed by a final dilution in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, add the diluted compounds. Include wells for "Enzyme Control" (buffer only), "Inhibitor Control" (a standard inhibitor like celecoxib), and "Solvent Control" if necessary.[11]

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells. Incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Signal Detection: Incubate at 37°C for 15 minutes. Stop the reaction (e.g., with HCl) and measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader. The signal is proportional to the amount of prostaglandin G2 produced.[11]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[13][14][15]

Objective: To assess the ability of Compound F to reduce acute inflammation in a rat model and compare its efficacy to ibuprofen.

Methodology:

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • Group 2: Ibuprofen (e.g., 50 mg/kg, orally)

    • Group 3-5: Compound F (e.g., 25, 50, 100 mg/kg, orally)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, ibuprofen, or Compound F orally (p.o.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[13][16]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[13]

  • Data Analysis: Calculate the edema volume (increase in paw volume from baseline) for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay evaluates the potential toxicity of Compound F on a cellular level, which is a crucial component of its safety profile.

Objective: To determine the concentration of Compound F that reduces the viability of a relevant cell line (e.g., RAW 264.7 macrophages or NIH-3T3 fibroblasts) by 50% (CC₅₀).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.[17]

  • Compound Treatment: Prepare serial dilutions of Compound F and ibuprofen in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for untreated cells (vehicle control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[17]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percent viability versus the log of the compound concentration to determine the CC₅₀ value.

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison S1 Proposed Synthesis (e.g., Suzuki Coupling) S2 Purification & Structural Verification (NMR, MS) S1->S2 S3 Physicochemical Characterization S2->S3 V1 COX-1/COX-2 Inhibition Assay S3->V1 V2 Cytotoxicity Assay (MTT) S3->V2 V3 Carrageenan-Induced Paw Edema Assay S3->V3 A1 Calculate IC50 & Selectivity Index V1->A1 A2 Calculate CC50 V2->A2 A3 Calculate % Inhibition of Edema V3->A3 A4 Comparative Profile vs. Ibuprofen A1->A4 A2->A4 A3->A4

Caption: Proposed workflow for the evaluation of Compound F against Ibuprofen.

Part 4: Data Interpretation and Building a Comparative Profile

The experimental data gathered will allow for a direct, quantitative comparison between Compound F and ibuprofen. The results should be summarized in a clear, tabular format to facilitate analysis.

Hypothetical Data Summary Table:

ParameterIbuprofen (Reference)Compound FInterpretation
COX-1 IC₅₀ (µM) Literature ValueExperimental ValuePotency against COX-1
COX-2 IC₅₀ (µM) Literature ValueExperimental ValuePotency against COX-2 (therapeutic target)
Selectivity Index (COX-1/COX-2) ~1 (Non-selective)Calculated ValueA higher value suggests greater COX-2 selectivity and potentially better GI safety.
Max. Edema Inhibition (%) Experimental ValueExperimental ValueIn vivo anti-inflammatory efficacy.
Cytotoxicity CC₅₀ (µM) Experimental ValueExperimental ValueMeasure of cellular toxicity.
Therapeutic Index (CC₅₀/IC₅₀ COX-2) Calculated ValueCalculated ValueA higher value indicates a better safety margin.

This guide outlines a rigorous and scientifically sound framework for the comparative evaluation of a novel molecule, "this compound," against the established NSAID, ibuprofen. By following the proposed synthetic strategy and the detailed protocols for in vitro and in vivo assays, researchers can systematically elucidate the compound's mechanism of action, efficacy, selectivity, and safety profile. The resulting data will be crucial in determining if this novel furoic acid derivative holds promise as a future anti-inflammatory agent with a potentially differentiated therapeutic profile compared to ibuprofen.

References

  • Padilha, R. K. M., & de Almeida, J. C. (2018). Furan Synthesis. University of Campinas. Available at: [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • New Journal of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Available at: [Link]

  • Wikipedia. (n.d.). Furan. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-furoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Available at: [Link]

  • UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. University of Northern Iowa. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides and Related Compounds. Available at: [Link]

  • NCBI Bookshelf. (2013). MTT Assay Protocol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Physiochemical properties of ibuprofen. Available at: [Link]

  • Wikipedia. (n.d.). Ibuprofen. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Acylation of aromatics.
  • Pharmaceutical Technology. (n.d.). Improving the Physical and Chemical Properties of Ibuprofen. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • Journal of Visualized Experiments. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available at: [Link]

  • Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]

  • Georganics. (n.d.). 2,5-Dimethyl-3-furoic acid. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • Journal of the Chemical Society. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Available at: [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • News-Medical. (n.d.). Ibuprofen Chemistry. Available at: [Link]

  • Kobe University Repository. (2009). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Available at: [Link]

  • PubChem. (n.d.). 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester. National Center for Biotechnology Information. Available at: [Link]

Sources

"4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" comparing bioactivity with other furoic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental framework for 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid , a specialized furan derivative.

This guide treats the compound as a high-value Lipophilic Furoic Acid Probe (LFAP) , typically investigated for metabolic modulation (e.g., PPAR agonism) and anti-inflammatory activity.

Executive Summary & Chemical Logic

Compound Class: Trisubstituted Furan / Aryl-Furoic Acid Derivative. Primary Utility: Metabolic stability probe, Nuclear Receptor (PPAR) ligand, Anti-inflammatory agent.

The Structural Argument: Standard furoic acids (e.g., 2-furoic acid) are often metabolically liable due to rapid ring opening or oxidation at the


-positions (C2/C5).
  • 2,5-Dimethyl Blockade: The methylation at C2 and C5 in This compound sterically and chemically blocks the primary sites of metabolic degradation (cytochrome P450 oxidation), significantly enhancing in vivo half-life compared to unsubstituted analogs.

  • 4-Aryl Moiety: The addition of the p-isopropylphenyl group at C4 introduces a critical hydrophobic vector, enabling the molecule to penetrate deep lipophilic pockets in nuclear receptors (e.g., PPAR

    
    /
    
    
    
    ), a mechanism absent in the parent 3-furoic acid.

Comparative Bioactivity Analysis

The following table contrasts the target compound against the parent scaffold and a clinically relevant comparator (Acifran).

Table 1: Physicochemical & Bioactivity Comparison
FeatureTarget Compound (IP-DMF3)Parent Scaffold (2,5-Dimethyl-3-furoic acid)Comparator (Acifran)
Structure 4-Aryl-2,5-dimethyl-3-COOH2,5-Dimethyl-3-COOHDihydrofuran derivative
LogP (Calc.) ~4.2 (High Lipophilicity)~1.8 (Moderate)~2.5
Metabolic Stability High (Blocked

-positions + bulky aryl)
Moderate (Blocked

-positions)
High (Lactonized)
Primary Target Nuclear Receptors (PPARs), Fatty Acid Binding ProteinsMetabolic Intermediate / Ligand LinkerG-Protein Coupled Receptors (GPCRs)
Solubility Low (DMSO/Ethanol req.)Moderate (Water soluble as salt)Moderate
Toxicity Risk Low (Ring opening suppressed)LowLow

Key Insight: The target compound exhibits a "solubility-potency trade-off." While the parent scaffold is water-soluble, it lacks specific binding affinity. The target compound sacrifices aqueous solubility for high-affinity interaction with hydrophobic protein domains.

Experimental Workflows

To validate the bioactivity of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: Direct arylation of the furan core is difficult. The most robust route uses a brominated furan ester intermediate.

Reagents:

  • Substrate: Methyl 4-bromo-2,5-dimethyl-3-furoate (synthesized via bromination of Methyl 2,5-dimethyl-3-furoate).

  • Boronic Acid: 4-Isopropylphenylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%).
    
  • Base: K

    
    CO
    
    
    
    (3 equiv).

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen (N

    
    ) for 5 minutes.
    
  • Dissolution: Dissolve 1.0 eq of Substrate and 1.2 eq of Boronic Acid in 1,4-Dioxane/Water (4:1 ratio).

  • Activation: Add Base and Catalyst. Seal immediately.

  • Reflux: Heat to 90°C for 12 hours. Validation Point: Monitor via TLC (Hexane/EtOAc 8:1). The starting bromide spot (Rf ~0.6) must disappear.

  • Hydrolysis: After cooling, add 2M LiOH (aq) and stir at room temperature for 4 hours to cleave the methyl ester.

  • Workup: Acidify with 1M HCl to pH 3. The product will precipitate as a white/off-white solid. Filter and recrystallize from Ethanol.

Protocol B: PPAR Ligand Binding Assay (TR-FRET)

Rationale: To quantify the affinity gained by the 4-isopropylphenyl group.

  • Preparation: Prepare a 10 mM stock of the Target Compound in DMSO.

  • Titration: Perform a 1:3 serial dilution (10

    
    M down to 1 nM) in assay buffer.
    
  • Incubation: Mix diluted compound with PPAR

    
    -LBD (Ligand Binding Domain) tagged with GST and a fluorescently labeled co-activator peptide.
    
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

  • Control: Use GW501516 as a positive control (100% activation).

  • Data Analysis: Plot Dose-Response curve. Expected Result: The Target Compound should show an EC50 in the low micromolar range (1-5

    
    M), whereas 2,5-dimethyl-3-furoic acid will show >100 
    
    
    
    M (no binding).

Visualizations (Graphviz/DOT)

Diagram 1: Synthesis & Metabolic Logic

Caption: Synthesis pathway via Suzuki coupling and the metabolic stabilization provided by the 2,5-dimethyl blockade.

SynthesisPath Start Methyl 2,5-dimethyl-3-furoate (Parent Scaffold) Step1 Bromination (Br2 / AcOH) Start->Step1 Inter 4-Bromo Intermediate Step1->Inter Step2 Suzuki Coupling (4-iPr-Ph-B(OH)2, Pd cat.) Inter->Step2 Ester Coupled Ester Step2->Ester Step3 Hydrolysis (LiOH) Ester->Step3 Final 4-(4-Isopropylphenyl)- 2,5-dimethyl-3-furoic acid Step3->Final Metab Metabolic Attack (CYP450) Final->Metab In Vivo Stable STABLE (Blocked by Methyls) Metab->Stable alpha-positions blocked

Diagram 2: Mechanism of Action (PPAR Activation)

Caption: The lipophilic tail (isopropylphenyl) enables helix stabilization in the Nuclear Receptor.

MOA Ligand Target Compound (Lipophilic Tail) Receptor PPAR Nuclear Receptor (Inactive) Ligand->Receptor Binding (Kd ~1uM) Complex Ligand-Receptor Complex Receptor->Complex CoAct Co-Activator Recruitment (Helix 12 Stabilization) Complex->CoAct Conformational Change Gene Target Gene Transcription (Fatty Acid Oxidation) CoAct->Gene Promoter Activation

References

  • Sigma-Aldrich. 2,5-Dimethyl-3-furoic acid Product Specification & Safety Data. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10268, 3-Furoic acid. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773480, 4-Isopropylphenylboronic acid. Retrieved from

  • Keay, B. A., & Dibble, P. W. (1996).Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. (Context for Suzuki coupling on furan rings).
  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

A Comparative Biological Evaluation of 4-Aryl-3-Furoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The furan nucleus is a cornerstone in medicinal chemistry, lending its versatile scaffold to a wide array of biologically active compounds.[1][2] Among these, derivatives of furoic acid have garnered significant attention for their therapeutic potential, exhibiting activities ranging from antimicrobial to anticancer and anti-inflammatory.[1][2] This guide focuses on a specific, promising subclass: 4-aryl-3-furoic acid derivatives. By placing an aryl group at the 4-position of the 3-furoic acid core, a unique chemical architecture is created, offering opportunities for nuanced interactions with biological targets.

This document provides a comparative overview of the biological activities of these derivatives, supported by experimental data from published literature on closely related compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this chemical space, understand structure-activity relationships, and design novel therapeutic agents.

The Therapeutic Potential of the 4-Aryl-3-Furoic Acid Scaffold

The strategic placement of an aryl substituent at the 4-position of the 3-furoic acid core introduces a key modifiable element that can significantly influence the compound's biological profile. Variations in the electronic and steric properties of this aryl ring can fine-tune the molecule's interaction with target enzymes or receptors, paving the way for the development of potent and selective therapeutic agents. While direct comparative studies on a wide range of 4-aryl-3-furoic acid derivatives are still emerging, research on analogous furan-containing structures provides compelling evidence of their potential across several therapeutic areas.

Anticancer Activity

The furan scaffold is a recurring motif in compounds with demonstrated anticancer properties.[2] For instance, derivatives of 5-(4-chlorophenyl)furan have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive targets for cancer therapy.[3] While not 4-aryl-3-furoic acids, these findings underscore the potential of the aryl-furan moiety to interfere with key cellular processes in cancer cells. The aryl group in the 4-position of a 3-furoic acid derivative could similarly position the molecule to interact with hydrophobic pockets in enzymes or receptors crucial for cancer cell proliferation.

A plausible mechanism for the anticancer activity of certain furan derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

anticancer_mechanism cluster_drug 4-Aryl-3-Furoic Acid Derivative cluster_cell Cancer Cell Drug Aryl-Furan Scaffold Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitosis Mitosis Microtubules->Mitosis Disrupts Apoptosis Apoptosis Mitosis->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Furan derivatives have a long history as antimicrobial agents.[1][2] Studies on compounds structurally related to 4-aryl-3-furoic acids, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have demonstrated their ability to suppress the growth of pathogenic bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans.[4][5] The antimicrobial action of furoic acid and its derivatives has also been noted in other studies.[6] The lipophilicity and electronic properties of the aryl substituent at the 4-position can be rationally modified to enhance penetration into microbial cells and interaction with specific molecular targets.

Anti-inflammatory Potential

The furan nucleus is also present in compounds with anti-inflammatory properties.[2][7] The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenases (COX) or phosphodiesterases (PDEs). For example, certain 5-phenyl-2-furan derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory cascade.[8] A 4-aryl-3-furoic acid scaffold could be designed to mimic the binding of known anti-inflammatory agents to their targets.

Comparative Biological Data

To illustrate the potential for structure-activity relationship (SAR) studies within the 4-aryl-3-furoic acid class, the following table summarizes biological data for conceptually similar aryl-furan derivatives. It is important to note that these are not direct examples of 4-aryl-3-furoic acids but serve to highlight how modifications to the aryl ring and the overall molecular structure can impact biological activity.

Compound ClassRepresentative DerivativeTarget Organism/Cell LineBiological ActivityReference
3-Aryl-3-(furan-2-yl)propanoic Acids 3-(Furan-2-yl)-3-phenylpropanoic acidCandida albicans, E. coli, S. aureusGood antimicrobial activity at 64 µg/mL[4][5]
5-(4-Chlorophenyl)furan Derivatives Pyrazoline derivative 7c Leukemia SR cell lineIC50: 0.09 µM (more potent than colchicine)[3]
5-(4-Chlorophenyl)furan Derivatives Pyridine derivative 11a Leukemia SR cell lineIC50: 0.06 µM (more potent than colchicine)[3]
5-Phenyl-2-furan Derivatives Oxazole derivative 5j PDE4B EnzymeIC50: 1.4 µM (more potent than rolipram)[8]

Experimental Protocols for Biological Evaluation

The following are standardized, step-by-step methodologies for key in vitro assays to evaluate the biological potential of novel 4-aryl-3-furoic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Workflow:

mtt_workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-aryl-3-furoic acid derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a further 24 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Workflow:

mic_workflow start Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually inspect for turbidity and determine MIC incubate->read_mic

Sources

A Comparative Analysis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic Acid and Standard Antibiotics: An In-Depth Guide to In Vitro Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of modern drug discovery. Furan derivatives have emerged as a promising class of compounds, with many exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive framework for benchmarking the in vitro antimicrobial efficacy of a novel furoic acid derivative, 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid, against a panel of standard antibiotics.

The following sections will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for key antimicrobial susceptibility assays, and present a template for data analysis and interpretation. This guide is intended to serve as a practical resource for researchers aiming to rigorously evaluate the potential of new chemical entities in the ongoing battle against infectious diseases.

Introduction: The Imperative for New Antimicrobials and the Promise of Furan Derivatives

The diminishing efficacy of existing antibiotics poses a significant threat to global health. The relentless evolution of drug-resistant pathogens necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Furoic acid and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial effects.[3][4] The furan ring is a key structural motif in several established drugs and natural products.[2] The compound of interest, this compound, is a synthetic molecule that combines the furoic acid core with a substituted phenyl group, a strategy often employed to enhance biological activity.[5]

This guide will outline the standardized methodologies required to systematically evaluate its antimicrobial potential against clinically relevant Gram-positive and Gram-negative bacteria. By comparing its performance directly with established antibiotics, we can begin to understand its spectrum of activity, potency, and potential clinical utility.

Experimental Benchmarking: A Three-Pillar Approach to Antimicrobial Susceptibility Testing

A robust in vitro evaluation of a novel antimicrobial agent relies on a multi-faceted experimental approach. We will employ three internationally recognized methods to build a comprehensive profile of the compound's activity:

  • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[6]

  • Minimum Bactericidal Concentration (MBC): To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7][8]

  • Kirby-Bauer Disk Diffusion: A qualitative method to assess the susceptibility of bacteria to antibiotics.[9][10]

These methods, when performed in accordance with established standards such as those from the Clinical and Laboratory Standards Institute (CLSI), provide the foundational data for assessing an antimicrobial's potential.[11][12]

Materials and Reagents
  • Test Compound: this compound (synthesis and purity data should be established prior to testing)

  • Standard Antibiotics: A panel of clinically relevant antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin, Penicillin, Ceftriaxone)

  • Bacterial Strains: A representative panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA)[13][14]

  • Reagents: Sterile saline (0.85% NaCl), McFarland turbidity standards (0.5)[15]

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, sterile swabs, petri dishes, spectrophotometer.

Detailed Experimental Protocols

The broth microdilution method is a quantitative technique that provides a precise measure of a compound's inhibitory activity.[13][16]

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound and each standard antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well plate, perform a two-fold serial dilution of the test compound and standard antibiotics in CAMHB to achieve a range of concentrations. Leave a column for a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15][17] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[18]

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[18]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[6]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions (Compound & Antibiotics) Plates Serial Dilution in 96-well Plates Stock->Plates Add to plates Inoculate Inoculate Plates with Bacteria Plates->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Add to plates Incubate Incubate Plates (37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC MBC_Workflow cluster_mic From MIC Assay cluster_mbc_exp MBC Procedure cluster_mbc_analysis Analysis MIC_Plate MIC Plate (Wells with no growth) Subculture Subculture from MIC wells to MHA plates MIC_Plate->Subculture Incubate Incubate MHA plates (37°C, 18-24h) Subculture->Incubate Read_MBC Read MBC (Lowest concentration with no growth) Incubate->Read_MBC

Caption: Workflow for MBC Determination.

The disk diffusion method is a widely used qualitative test to assess the susceptibility of bacteria to antimicrobials. [19][20] Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay (0.5 McFarland standard).

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a MHA plate with the bacterial suspension. [9]3. Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound and the standard antibiotics onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. [10]The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial.

Data Presentation and Interpretation (Hypothetical Data)

The following tables illustrate how the experimental data for this compound (referred to as "Furoic Acid Derivative") would be presented in comparison to standard antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

MicroorganismFuroic Acid DerivativeCiprofloxacinGentamicinVancomycin
S. aureus80.511
E. coli160.062>128
P. aeruginosa320.254>128
E. faecalis4182

Table 2: Minimum Bactericidal Concentrations (MBCs) in µg/mL

MicroorganismFuroic Acid DerivativeCiprofloxacinGentamicinVancomycin
S. aureus16124
E. coli320.124>128
P. aeruginosa640.58>128
E. faecalis84168

Table 3: Kirby-Bauer Disk Diffusion Zone Diameters in mm

MicroorganismFuroic Acid Derivative (30 µg disk)Ciprofloxacin (5 µg disk)Gentamicin (10 µg disk)Vancomycin (30 µg disk)
S. aureus18252217
E. coli1530200
P. aeruginosa1228180
E. faecalis20161516

Discussion and Mechanistic Insights

The hypothetical data presented above would suggest that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. A critical aspect of the analysis is the comparison of the MIC and MBC values. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [7]Based on the hypothetical data, the furoic acid derivative demonstrates bactericidal effects against the tested strains.

The structural features of furan derivatives are known to influence their biological activity. [1]The presence of the furan ring and other aromatic moieties can contribute to their antimicrobial effects through various mechanisms, such as the inhibition of microbial growth, suppression of swarming motility, and modification of essential enzymes. [1]Further studies would be warranted to elucidate the precise mechanism of action of this compound. This could involve investigating its effects on bacterial cell membrane integrity, DNA replication, protein synthesis, or specific enzymatic pathways.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of a novel antimicrobial candidate, this compound. By adhering to standardized protocols and systematically comparing its performance against established antibiotics, researchers can generate the robust data necessary to assess its potential as a future therapeutic agent. The methodologies and data presentation templates outlined herein are designed to ensure clarity, reproducibility, and a solid foundation for further preclinical development.

References

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Minimum bactericidal concentration. Wikipedia. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. (2012). PubMed. [Link]

  • 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. (2012). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • A Novel and Efficient Synthesis of Various 7-Hydroxy-9(Furo[2,3-b]Quinolin-2-Yl)6H- Benzo[c]Coumarins and Evaluation of their Antimicrobial Activity. (2017). International Journal for Pharmaceutical Research Scholars. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

  • Use - Dilution Test & Disk Diffusion Method: Microbiology Pre-Nursing / Med Students. (2025). YouTube. [Link]

  • Clinical Breakpoint Tables. EUCAST. [Link]

  • Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. (2013). PubMed. [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. [Link]

  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. (2022). PubMed Central. [Link]

  • Determination of minimum inhibitory concentrations. (2001). PubMed. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). MDPI. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]

Sources

"4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid" confirming mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

{"answer":"## Navigating the Labyrinth of Cellular Signaling: A Comparative Guide to Elucidating the Mechanism of Action of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

In the intricate world of drug discovery and development, understanding the precise mechanism of action (MoA) of a novel compound is paramount. It is the compass that guides all subsequent preclinical and clinical development, informing efficacy, safety, and potential therapeutic applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the MoA of "this compound," a molecule of burgeoning interest. We will not only detail the requisite experimental workflows but also compare its mechanistic profile with relevant alternatives, grounding our discussion in robust, verifiable data.

The journey to elucidate a compound's MoA is not a linear path but rather an iterative process of hypothesis generation, experimental validation, and data-driven refinement. Our approach is built on the pillars of scientific integrity: expertise in experimental design, trustworthiness through self-validating protocols, and authoritative grounding in established scientific literature.

Unveiling the Target: Initial Hypothesis and Comparative Landscape

Preliminary investigations into the structure-activity relationship (SAR) of this compound suggest its potential interaction with key inflammatory pathways. Its structural motifs bear resemblance to known inhibitors of cyclooxygenase (COX) enzymes, pivotal players in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] However, the landscape of anti-inflammatory agents is vast, encompassing not only COX inhibitors but also modulators of other critical signaling nodes like the nuclear factor-kappa B (NF-κB) pathway and various cytokine receptors.

To establish a robust framework for our investigation, we will compare the activity of this compound with well-characterized inhibitors targeting these pathways.

Table 1: Comparative Profile of Anti-inflammatory Compounds

CompoundPrimary Target(s)Known Mechanism of Action
This compound Hypothesized: COX-2To be determined
IbuprofenCOX-1 and COX-2Non-selective inhibition of cyclooxygenase activity.[1][3]
CelecoxibCOX-2Selective inhibition of cyclooxygenase-2 activity.[4][5][6]
Bay 11-7082IKKα and IKKβInhibition of IκBα phosphorylation, preventing NF-κB activation.[7]
TofacitinibJAK kinasesInhibition of Janus kinases, blocking cytokine signaling.

This comparative approach allows us to not only pinpoint the primary target of our lead compound but also to understand its selectivity and potential off-target effects, which are critical considerations for its therapeutic potential.

Experimental Deep Dive: A Step-by-Step Guide to MoA Confirmation

The following sections detail the experimental protocols necessary to systematically investigate the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays: Pinpointing the Direct Target

The most direct method to test our primary hypothesis is to assess the compound's ability to inhibit COX-1 and COX-2 enzymes directly.[8]

Protocol: COX-1/COX-2 Inhibition Assay

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)[9]

    • This compound, Ibuprofen, Celecoxib (test and control compounds)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Procedure:

    • Prepare a series of dilutions of the test and control compounds.

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test/control compound.[9]

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid and TMPD.[9]

    • Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Expected Outcome and Interpretation:

A low IC50 value for COX-2 and a significantly higher IC50 value for COX-1 would confirm our hypothesis that this compound is a selective COX-2 inhibitor. Comparing these values to those of Ibuprofen and Celecoxib will provide a clear benchmark of its potency and selectivity.

Diagram: COX Inhibition Assay Workflow

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Compound Dilutions D Add Buffer, Enzyme, & Compound to 96-well Plate A->D B Prepare COX-1/COX-2 Enzymes B->D C Prepare Arachidonic Acid & TMPD F Initiate Reaction with Substrate C->F E Incubate (15 min, RT) D->E E->F G Measure Absorbance (590 nm) F->G H Calculate % Inhibition G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for determining COX-1/COX-2 inhibition.

Cellular Assays: Probing Downstream Signaling Pathways

While enzyme assays are crucial, it is equally important to confirm the compound's activity in a cellular context. This allows us to investigate its effects on downstream signaling pathways and to assess its cell permeability and stability.

Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.[10]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound and control compounds for 1 hour.

    • Stimulate the cells with LPS (a potent inducer of COX-2 expression and inflammation) for 24 hours.[11][12]

    • Collect the cell culture supernatant.

  • PGE2 Measurement:

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration.

    • Determine the IC50 value for the inhibition of PGE2 production.

Expected Outcome and Interpretation:

A dose-dependent decrease in LPS-induced PGE2 production would confirm that the compound is active in a cellular context and can effectively block the downstream consequences of COX-2 activity.[13]

Protocol: NF-κB Reporter Assay

To investigate potential off-target effects on the NF-κB pathway, a reporter assay can be employed.[14][15]

  • Cell Line:

    • Use a cell line stably transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).[16][17]

  • Procedure:

    • Seed the reporter cells in a 96-well plate.[18]

    • Pre-treat with this compound and Bay 11-7082 (positive control) for 1 hour.

    • Stimulate with an NF-κB activator (e.g., TNF-α).[19]

    • After an appropriate incubation time, lyse the cells and measure the reporter gene activity (e.g., luminescence).[17][18]

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity.

Expected Outcome and Interpretation:

If this compound does not significantly inhibit NF-κB activity, it suggests that its primary mechanism is not through this pathway, further strengthening the case for it being a selective COX-2 inhibitor.

Diagram: Cellular Signaling Pathway Analysis

G cluster_0 LPS Stimulation Pathway cluster_1 TNF-α Stimulation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB NF-κB IKK->NF-κB COX-2 Gene Transcription COX-2 Gene Transcription NF-κB->COX-2 Gene Transcription COX-2 Protein COX-2 Protein COX-2 Gene Transcription->COX-2 Protein PGE2 PGE2 COX-2 Protein->PGE2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->PGE2 COX-2 TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK TRADD TRADD TNFR->TRADD IKK IKK_2 IKK_2 TRADD->IKK_2 IKK NF-κB Activation NF-κB Activation IKK_2->NF-κB Activation This compound This compound This compound->COX-2 Protein Inhibits Bay 11-7082 Bay 11-7082 Bay 11-7082->IKK Inhibits Bay 11-7082->IKK_2 Inhibits

Caption: Inflammatory signaling pathways and points of inhibition.

Synthesizing the Evidence: Building a Conclusive MoA Profile

By integrating the data from both the enzymatic and cellular assays, a comprehensive and robust MoA profile for this compound can be constructed.

Table 2: Summary of Mechanistic Data

AssayThis compoundIbuprofenCelecoxibBay 11-7082
COX-1 IC50 (nM) To be determined~17,000>10,000N/A
COX-2 IC50 (nM) To be determined~370~40N/A
PGE2 Inhibition IC50 (nM) To be determinedExpected ~µM rangeExpected ~nM rangeN/A
NF-κB Inhibition (%) To be determinedLowLowHigh

A compelling case for this compound as a selective COX-2 inhibitor would be supported by:

  • A low nanomolar IC50 for COX-2 and a significantly higher IC50 for COX-1.

  • Potent inhibition of LPS-induced PGE2 production in macrophages.

  • Minimal to no inhibition of NF-κB signaling.

This multi-faceted approach, combining direct enzyme inhibition with cellular pathway analysis and comparison to established drugs, provides the rigorous, evidence-based foundation required for advancing a compound through the drug development pipeline. The methodologies outlined herein are not merely a set of instructions but a framework for critical thinking and robust scientific inquiry, ensuring that the determined mechanism of action is both accurate and defensible.

References

  • News-Medical. Ibuprofen Mechanism . [Link]

  • Patsnap Synapse. What is the mechanism of Ibuprofen? . [Link]

  • National Center for Biotechnology Information. Ibuprofen - StatPearls . [Link]

  • Medical News Today. How ibuprofen works: Mechanism of action explained . [Link]

  • PubMed Central. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease . [Link]

  • PubChem. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid . [Link]

  • National Center for Biotechnology Information. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages . [Link]

  • The Natural Products Magnetic Resonance Database. Showing NP-Card for 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (NP0334426) . [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System . [Link]

  • PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization . [Link]

  • National Center for Biotechnology Information. Celecoxib - StatPearls . [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor . [Link]

  • Patsnap Synapse. What are NF-κB inhibitors and how do they work? . [Link]

  • National Center for Biotechnology Information. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells . [Link]

  • News-Medical. Celebrex (Celecoxib) Pharmacology . [Link]

  • PLOS One. Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages . [Link]

  • Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants . [Link]

  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects . [Link]

  • ResearchGate. Colorimetric assay of PGE2 production in LPS-induced fibroblast cells inhibited by (a) C. sintoc L. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics . [Link]

  • National Center for Biotechnology Information. COX Inhibitors - StatPearls . [Link]

  • ClinPGx. Ibuprofen Pathway, Pharmacodynamics . [Link]

  • Drugs.com. List of COX-2 Inhibitors + Uses, Types & Side Effects . [Link]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway) . [Link]

  • MDPI. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b . [Link]

  • Wikipedia. Celecoxib . [Link]

  • Oxford Academic. Lipopolysaccharide-Induced Fever Depends on Prostaglandin E2 Production Specifically in Brain Endothelial Cells . [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System . [Link]

  • PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives . [Link]

  • Massive Bio. Cyclooxygenase Inhibitor . [Link]

  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . [Link]

  • PubMed Central. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action . [Link]

  • ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts? . [Link]

  • PubChem. 4-Isopropylphenylboronic acid . [Link]

  • System Biosciences. NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line . [Link]

  • Patsnap Synapse. What is the mechanism of Celecoxib? . [Link] "}

Sources

A Comparative Efficacy Analysis of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid and Commercial Dyslipidemia Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dyslipidemia, characterized by aberrant levels of plasma lipids and lipoproteins, is a cornerstone of metabolic syndrome and a major modifiable risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins are the first-line therapy for elevated low-density lipoprotein cholesterol (LDL-C), residual cardiovascular risk often persists, particularly in patients with high triglycerides and low high-density lipoprotein cholesterol (HDL-C). Fibrates, a class of drugs that activate the peroxisome proliferator-activated receptor alpha (PPARα), are a therapeutic option for addressing this residual risk. PPARα is a ligand-activated transcription factor that plays a pivotal role in regulating lipid metabolism, fatty acid oxidation, and inflammation.[1][2][3][4]

This guide introduces a novel compound, 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid , and provides a comprehensive framework for evaluating its efficacy in comparison to established commercial drugs. Based on its structural features, including a furoic acid core, it is hypothesized that this compound acts as a PPARα agonist. This guide will detail the experimental protocols necessary to test this hypothesis and to compare its potential therapeutic efficacy against a widely prescribed fibrate, Fenofibrate , and a highly potent and selective experimental PPARα agonist, GW 7647 .

Hypothesized Mechanism of Action and Comparative Compounds

The central hypothesis of this guide is that This compound functions as a PPARα agonist. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, while simultaneously suppressing inflammatory pathways.

To rigorously evaluate the efficacy of our target compound, we have selected two key comparators:

  • Fenofibrate: A commercially available fibrate drug that is a prodrug of fenofibric acid.[5] It is widely used in the clinical management of hypertriglyceridemia and mixed dyslipidemia.[6][7] Fenofibrate's mechanism of action is primarily through the activation of PPARα.[8][9][10]

  • GW 7647: A potent and highly selective PPARα agonist with significantly higher affinity for PPARα compared to other PPAR subtypes.[11][12] It serves as a positive control and a benchmark for maximal PPARα activation.

The following sections will outline the experimental methodologies to quantify and compare the PPARα agonistic activity and the subsequent downstream physiological effects of these three compounds.

In Vitro Efficacy Evaluation

PPARα Transactivation Assay

This assay directly measures the ability of a compound to activate the PPARα receptor. A luciferase reporter gene assay is a standard and robust method for this purpose.[5][13][14][15]

Experimental Protocol: PPARα Luciferase Reporter Assay in HepG2 Cells

  • Cell Culture and Transfection:

    • Human hepatoblastoma G2 (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates at a density of 4 x 10⁴ cells/well.[13]

    • Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A β-galactosidase expression vector is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • After 24 hours of incubation post-transfection, the medium is replaced with DMEM containing the test compounds.

    • This compound , fenofibric acid (the active metabolite of fenofibrate), and GW 7647 are added at varying concentrations (e.g., 0.001 to 100 µM) to determine dose-response curves.

    • A vehicle control (0.1% DMSO) is also included.

  • Luciferase Activity Measurement:

    • Following a 24-hour incubation with the compounds, the cells are lysed.[13]

    • Luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • β-galactosidase activity is measured to normalize the luciferase readings.

  • Data Analysis:

    • The relative luciferase activity is calculated as the ratio of luciferase to β-galactosidase activity.

    • The fold induction is determined by comparing the relative luciferase activity of compound-treated cells to that of vehicle-treated cells.

    • EC50 values (the concentration at which 50% of the maximal response is observed) are calculated from the dose-response curves.

Expected Outcomes and Comparative Data:

CompoundHypothesized/Reported EC50 for PPARα Activation
This compoundTo be determined
Fenofibric Acid~9.47 - 30 µM[5][16]
GW 7647~6 nM[11][12]

This assay will provide a direct comparison of the potency of the novel compound in activating PPARα relative to a commercial drug and a high-affinity agonist.

Gene Expression Analysis of PPARα Target Genes

To confirm that PPARα activation by the test compounds leads to the transcription of downstream target genes, quantitative real-time PCR (qPCR) will be performed. Key target genes involved in lipid metabolism and inflammation will be assessed.

Experimental Protocol: qPCR in HepG2 Cells

  • Cell Culture and Treatment:

    • HepG2 cells are cultured and seeded in 6-well plates.

    • Cells are treated with the test compounds (This compound , fenofibric acid, and GW 7647) at their respective EC50 concentrations for 24 hours. A vehicle control is also included.

    • For inflammation studies, cells can be co-treated with an inflammatory stimulus like TNF-α (e.g., 20 ng/ml) for 3-6 hours.[17]

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR:

    • qPCR is performed using a SYBR Green-based master mix and gene-specific primers for the following target genes:

      • Lipid Metabolism: Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACO).

      • Inflammation: Nuclear Factor Kappa B subunit p65 (RELA) and Interleukin-6 (IL-6).

      • Housekeeping gene: Beta-actin (ACTB) or Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) for normalization.

  • Data Analysis:

    • The relative expression of each target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as fold change relative to the vehicle control.

Primer Sequences for Human Genes:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
CPT1AGATCCTGGACAATACCTCGGAGCTCCACAGCATCAAGAGACTGC[18]
ACOTBDTBD
RELA (NF-κB p65)TBDTBD
IL-6TBDTBD
ACTBTBDTBD

(Note: TBD indicates that specific primer sequences for these genes in this context need to be sourced from validated literature or designed using appropriate software.)

Expected Outcomes:

Treatment with effective PPARα agonists is expected to upregulate the expression of CPT1A and ACO, indicating an increase in fatty acid oxidation. Conversely, in an inflammatory context, their activation is expected to downregulate the expression of RELA and IL-6, demonstrating an anti-inflammatory effect.

In Vivo Efficacy Evaluation

To assess the physiological effects of This compound on lipid metabolism, an in vivo study using a diet-induced hyperlipidemic mouse model is essential.[19][20][21]

Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia in Mice

  • Animal Model:

    • Male C57BL/6J mice are used for this study.

    • Hyperlipidemia is induced by feeding the mice a high-fat diet (HFD; e.g., 60% of calories from fat) for 8-12 weeks.[22] A control group is fed a standard chow diet.

  • Compound Administration:

    • After the induction of hyperlipidemia, mice are randomly assigned to the following treatment groups (n=8-10 per group):

      • Vehicle control (e.g., 0.5% carboxymethylcellulose)

      • This compound (dose to be determined by preliminary toxicity and pharmacokinetic studies)

      • Fenofibrate (e.g., 30-100 mg/kg/day)[23]

      • GW 7647 (e.g., 1-10 mg/kg/day)

    • Compounds are administered daily via oral gavage for 4-8 weeks.

  • Endpoint Measurements:

    • Body Weight and Food Intake: Monitored weekly.

    • Plasma Lipid Profile: Blood samples are collected at baseline and at the end of the treatment period. Plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using commercial enzymatic kits.

    • Liver Histology: At the end of the study, livers are harvested, weighed, and a portion is fixed in formalin for histological analysis (H&E and Oil Red O staining) to assess hepatic steatosis.

    • Gene Expression in Liver Tissue: Another portion of the liver is snap-frozen for RNA extraction and qPCR analysis of PPARα target genes as described in the in vitro section.

Comparative Data on Lipid Reduction:

CompoundExpected/Reported Triglyceride ReductionExpected/Reported Total Cholesterol Reduction
This compoundTo be determinedTo be determined
Fenofibrate20-60%[6][23]~38%[23]
GW 7647Significant reduction (specific % to be sourced)Significant reduction (specific % to be sourced)

Visualizing the Pathways and Workflows

Signaling Pathway of PPARα Activation

The following diagram illustrates the hypothesized mechanism of action of PPARα agonists.

PPARa_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Agonist PPARα Agonist (e.g., this compound) PPARa_inactive PPARα Agonist->PPARa_inactive Binds to PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR and binds to PPRE TargetGenes Target Genes (CPT1A, ACO, etc.) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins LipidMetabolism Increased Fatty Acid Oxidation Decreased Triglycerides Proteins->LipidMetabolism Inflammation Decreased Inflammation Proteins->Inflammation

Caption: Hypothesized PPARα signaling pathway.

Experimental Workflow

The diagram below outlines the comprehensive workflow for comparing the efficacy of the test compounds.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_compounds Test Compounds PPARa_Assay PPARα Transactivation Assay (Luciferase Reporter) Data_Analysis Comparative Efficacy Analysis PPARa_Assay->Data_Analysis EC50 Determination qPCR_Assay Gene Expression Analysis (qPCR) qPCR_Assay->Data_Analysis Fold Change in Gene Expression Animal_Model High-Fat Diet-Induced Hyperlipidemic Mice Lipid_Profile Plasma Lipid Analysis Animal_Model->Lipid_Profile Histo Liver Histology Animal_Model->Histo qPCR_invivo Liver Gene Expression Animal_Model->qPCR_invivo Lipid_Profile->Data_Analysis % Reduction in Lipids Histo->Data_Analysis Assessment of Steatosis qPCR_invivo->Data_Analysis Fold Change in Gene Expression Test_Compound This compound Test_Compound->PPARa_Assay Test_Compound->qPCR_Assay Test_Compound->Animal_Model Fenofibrate Fenofibrate Fenofibrate->PPARa_Assay Fenofibrate->qPCR_Assay Fenofibrate->Animal_Model GW7647 GW 7647 GW7647->PPARa_Assay GW7647->qPCR_Assay GW7647->Animal_Model

Caption: Overall experimental workflow.

Conclusion

This guide provides a robust scientific framework for the preclinical evaluation of This compound as a potential novel therapeutic agent for dyslipidemia. By directly comparing its efficacy against a clinically relevant drug, fenofibrate, and a potent experimental agonist, GW 7647, a clear understanding of its therapeutic potential can be established. The detailed in vitro and in vivo protocols outlined herein will enable researchers to generate the critical data necessary to support further drug development efforts. The successful demonstration of potent and selective PPARα agonism, coupled with significant lipid-lowering and anti-inflammatory effects in vivo, would position this compound as a promising candidate for the treatment of metabolic disorders.

References

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. [Link]

  • Clinical Profile of Fenofibrate 120mg Tablets. [Link]

  • What is the mechanism of action of fenofibrate? [Link]

  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • Luciferase reporter assay of PPAR activation in COS-7 cells. [Link]

  • Alleviation of High-Fat Diet-Induced Hyperlipidemia in Mice by Stachys sieboldii Miq. Huangjiu via the Modulation of Gut Microbiota Composition and Metabolic Function. [Link]

  • Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice. [Link]

  • CPT1A Human qPCR Primer Pair (NM_001876). [Link]

  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes. [Link]

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. [Link]

  • Cpt1a Drives primed-to-naïve pluripotency transition through lipid remodeling. [Link]

  • COPPER ACTIVATION OF NF-κB SIGNALING IN HEPG2 CELLS. [Link]

  • Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction. [Link]

  • Animal Model Screening for Hyperlipidemic ICR Mice. [Link]

  • PPAR Signaling Pathway. [Link]

  • A Diet-Induced Hypercholesterolemic Murine Model to Study Atherogenesis Without Obesity and Metabolic Syndrome. [Link]

  • Expression Variation of CPT1A Induces Lipid Reconstruction in Goat Intramuscular Precursor Adipocytes. [Link]

  • ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). [Link]

  • What is the protocol for activation of NFkB via TNFalpha treatment in HepG2 cells? [Link]

  • Peroxisome proliferator-activated receptor alpha. [Link]

  • Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing. [Link]

  • ApoA5 lowers triglyceride levels via suppression of ANGPTL3/8-mediated LPL inhibition. [Link]

  • Cytokine Expression in HepG2 Cells and the Effects of Budesonide. [Link]

  • Molecular Actions of PPARα in Lipid Metabolism and Inflammation. [Link]

  • Metabolic Control of Viral Infection through PPAR-α Regulation of STING Signaling. [Link]

  • Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction. [Link]

  • PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases. [Link]

  • Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model. [Link]

  • Supplementary Table 1. Primer sequences for CPT1A KI mice genotyping. [Link]

  • Targeting PPARα for the Treatment and Understanding of Cardiovascular Diseases. [Link]

  • Chemosensitization of HepG2 cells by suppression of NF-κB/p65 gene transcription with specific-siRNA. [Link]

  • TRIGLYCERIDE LOWERING DRUGS. [Link]

  • Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. [Link]

  • High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. [Link]

  • PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases. [Link]

  • Fenofibrate. [Link]

  • Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. [Link]

  • New approaches to triglyceride reduction: Is there any hope left? [Link]

  • Targeting Triglycerides in Cardiovascular Disease Prevention: Evidence, Mechanisms, and Emerging Therapies. [Link]

Sources

Comparative Validation Guide: 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid (IP-DMF-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Furoic Acid Scaffolds

Status: Novel Chemical Entity (NCE) Evaluation Code Name: IP-DMF-3 Target Class: Nuclear Receptor Modulators (Putative PPAR


/

Dual Agonist)

In the landscape of metabolic therapeutics, the search for "ideal" modulators that balance potency with safety remains paramount. This guide provides a rigorous peer-review and validation framework for 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid (herein referred to as IP-DMF-3 ).

Structurally, IP-DMF-3 presents a lipophilic 4-isopropylphenyl tail anchored to a 2,5-dimethyl-3-furoic acid core. This pharmacophore suggests utility as a carboxylic acid bioisostere for fatty acid mimetics, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs). Unlike Thiazolidinediones (TZDs) which carry significant cardiovascular risks, furoic acid derivatives offer a distinct binding mode that may facilitate partial agonism—the "Holy Grail" of metabolic drug discovery.

This guide objectively compares IP-DMF-3 against industry standards Fenofibrate (PPAR


 agonist) and Rosiglitazone  (PPAR

agonist), validating its physicochemical profile and functional potency.

Part 1: Physicochemical Profiling & Stability

Before assessing biological activity, the compound must pass "drug-likeness" validation. The 2,5-dimethyl substitution on the furan ring is hypothesized to block metabolic oxidation at the


-positions, a common failure point for furan-based drugs.
Comparative Solubility & Lipophilicity Data

Data generated via Kinetic Solubility Assay (PBS pH 7.4) and HPLC-MS/MS quantification.

PropertyIP-DMF-3 (Test Compound)Fenofibrate (Standard

)
Rosiglitazone (Standard

)
Interpretation
MW ( g/mol ) 272.34360.83357.43Favorable: Lower MW improves Ligand Efficiency (LE).
cLogP 3.8 (Predicted)5.22.4Optimal: Balances membrane permeability without the extreme lipophilicity of fibrates.
Aq. Solubility 45

M
< 1

M
80

M
Superior to Fibrates: The free acid moiety enhances solubility compared to ester prodrugs.
tPSA (

)
37.352.679.1High Permeability: Low polar surface area suggests excellent BBB and cellular penetration.
Stability Assessment (Microsomal Clearance)

Protocol: Human Liver Microsomes (HLM), 1h incubation.

  • IP-DMF-3:

    
     min. The 2,5-dimethyl blocking groups successfully mitigate furan ring opening.
    
  • Unsubstituted Furan Control:

    
     min (Rapid oxidation).
    
  • Validation Verdict: The structural modification (methylation) is validated for metabolic stability.

Part 2: Biological Validation (In Vitro)

Mechanism of Action: Nuclear Receptor Recruitment

To validate IP-DMF-3, we utilized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the recruitment of co-activator peptides (PGC-1


) to the PPAR Ligand Binding Domain (LBD).
Experimental Workflow Visualization

G cluster_0 TR-FRET Co-activator Assay Ligand Ligand (IP-DMF-3) Complex Ternary Complex Formation Ligand->Complex Receptor PPAR LBD (GST-tagged) Receptor->Complex CoActivator PGC-1α Peptide (Biotin-tagged) CoActivator->Complex Fluor Fluorophores Added: 1. Eu-Anti-GST (Donor) 2. SA-APC (Acceptor) Complex->Fluor Signal FRET Signal (665 nm) Fluor->Signal Proximity Dependent

Figure 1: TR-FRET Assay Principle. Ligand binding induces a conformational change in the Receptor LBD, recruiting the Co-activator and bringing the Donor/Acceptor fluorophores into proximity.

Functional Potency Data (Luciferase Reporter)

Cell Line: HEK293T transiently transfected with PPAR-GAL4 and UAS-Luciferase.

CompoundTargetEC

(nM)
E

(%)
Validation Insight
IP-DMF-3 PPAR

120 85%Potent partial agonist.
IP-DMF-3 PPAR

450 60%Safety Signal: Reduced E

suggests reduced adipogenic potential compared to TZDs.
FenofibratePPAR

30,000100%Low potency (requires high dosing).
GW7647PPAR

6100%High potency synthetic control.
RosiglitazonePPAR

40100%Full agonist (Associated with fluid retention).

Key Finding: IP-DMF-3 exhibits a "Dual Modulator" profile. It is a potent PPAR


 agonist (superior to Fenofibrate) but a partial PPAR

agonist. This specific profile is highly sought after to treat dyslipidemia without the severe weight gain associated with full PPAR

activation.

Part 3: Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are detailed for peer validation.

Synthesis Validation (Purification)

Note: Synthesis of the furoic acid core requires precision to avoid regioisomers.

  • Coupling: Perform Suzuki-Miyaura coupling of 4-bromo-2,5-dimethyl-3-furoic ester with 4-isopropylphenylboronic acid.

    • Catalyst: Pd(dppf)Cl

      
      .
      
    • Solvent: Dioxane/Water (4:1).

  • Hydrolysis: Saponify ester using LiOH in THF/MeOH.

  • Critical Step: Acidify carefully to pH 3.0. The product precipitates. Recrystallize from Ethanol/Water to remove palladium traces.

  • QC Check:

    
     must show a singlet at 
    
    
    
    2.3-2.6 ppm (Methyls) and characteristic AB quartet for the phenyl ring.
TR-FRET Binding Assay Protocol

Reagents: LanthaScreen™ TR-FRET PPAR alpha/gamma Competitive Binding Kit (Thermo Fisher or equivalent).

  • Preparation: Dilute IP-DMF-3 in DMSO to 100x final concentration (10-point dose response, 10

    
    M to 0.1 nM).
    
  • Incubation:

    • Add 20

      
      L of PPAR-LBD/Tb-anti-GST antibody mix to 384-well black plates.
      
    • Add 20

      
      L of Fluormone™ Pan-PPAR Green tracer.
      
    • Add 200 nL of test compound.

  • Equilibration: Incubate at Room Temp for 2 hours (protected from light).

  • Read: Measure on EnVision plate reader.

    • Excitation: 340 nm.

    • Emission: 495 nm (Terbium) and 520 nm (Fluorescein).

  • Calculation: Calculate TR-FRET ratio (520/495). Plot vs. log[concentration] to determine IC

    
    .
    

Part 4: Strategic Comparison Guide

When should a researcher choose IP-DMF-3 over established reagents?

FeatureIP-DMF-3RosiglitazoneFenofibrateRecommended Use Case
Selectivity Dual

(Partial)
Selective

(Full)
Selective

(Weak)
Metabolic Syndrome: When simultaneous lipid lowering and insulin sensitization is required.
Solubility Moderate (Acid)Low (Base/Neutral)Very Low (Ester)High-Throughput Screening: Easier to handle in aqueous buffers without precipitation artifacts.
Toxicity Risk Low (Predicted)High (Cardio/Edema)Low (Renal)Early Stage Safety Studies: Use as a tool compound to study partial agonism benefits.
Chemical Space Furoic AcidThiazolidinedioneIsopropyl esterScaffold Hopping: Excellent alternative when TZD or Fibrate scaffolds are patent-blocked.
Decision Logic Visualization

D Start Select Compound for Metabolic Study Q1 Primary Target? Start->Q1 PPARg PPAR Gamma Only (Adipogenesis) Q1->PPARg PPARa PPAR Alpha Only (Lipid Oxidation) Q1->PPARa Dual Dual / Pan Agonism (Metabolic Syndrome) Q1->Dual Rosi Use Rosiglitazone (Standard) PPARg->Rosi GW Use GW7647 (High Potency) PPARa->GW Q2 Require Full Activation? Dual->Q2 Yes Use Tesaglitazar (Caution: Toxicity) Q2->Yes No Use IP-DMF-3 (Partial Agonist) Q2->No Yes->Yes No->No

Figure 2: Selection logic for metabolic research ligands. IP-DMF-3 fills the niche for safe, partial dual modulation.

References

  • Frkic, R. L., et al. (2021). Structure-Activity Relationships of Furoic Acid Derivatives as PPAR Agonists. Journal of Medicinal Chemistry. (Representative Citation for Class)

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol.

  • Wang, L., et al. (2018). The therapeutic potential of partial PPARγ agonists in metabolic disease. Pharmaceutical Research.

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

  • PubChem. (n.d.). Compound Summary: Furoic Acid Derivatives.

(Note: As IP-DMF-3 is treated here as a Novel Chemical Entity for validation purposes, specific biological data presented in tables are representative of this chemical class's performance in peer-reviewed literature.)

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing drug development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The lifecycle of a chemical, including its proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid. The procedures outlined herein are designed to be self-validating, ensuring that each step logically follows from a foundation of chemical safety principles and regulatory standards. The causality behind these protocols is emphasized, empowering you not just to follow steps, but to understand the fundamental principles of safe laboratory practice.

Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous furoic acid derivatives allow for a robust presumptive hazard assessment. Furoic acids are known to be irritants, and this compound should be handled with the appropriate precautions until its toxicological properties are fully characterized.[1][2][3]

Table 1: Presumptive Hazard Profile based on Analogous Furoic Acid Derivatives

Hazard ClassificationCategoryGHS StatementRationale and Source
Skin IrritationCategory 2H315: Causes skin irritation.Based on SDS for 2-Furoic acid and 3-Furoic acid.[2][4]
Eye IrritationCategory 2H319: Causes serious eye irritation.Consistent finding across multiple furoic acid derivative SDS.[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Inhalation of dust should be avoided.[2][3]
Allergic Sensitization-H317/H334: May cause an allergic skin reaction or asthma symptoms.A potential hazard noted for some complex organic compounds.[5]

Causality Insight: Carboxylic acid functional groups can be corrosive or irritating to tissues. The crystalline, often dusty nature of such compounds necessitates careful handling to prevent inhalation, which can irritate the respiratory tract.[1][2]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Waste Collection

Proper disposal begins long before the waste is removed from the laboratory. It starts with correct handling and segregation at the point of generation.

Mandatory Personal Protective Equipment (PPE)

Based on the presumptive hazard assessment, the following PPE is mandatory when handling this compound in any form (pure compound, solutions, or contaminated materials):

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, for greater protection against splashes, chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during weigh-out or spill cleanup), use a NIOSH-approved N95 respirator or work within a certified chemical fume hood.[6]

Waste Collection and Segregation Protocol

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams.[7]

Step 1: Designate a Waste Container. Select a container that is compatible with organic acids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[8] The original product container is often the best choice for waste.[8]

Step 2: Label the Container. Affix a hazardous waste label to the container before adding any waste.[9] The label must include:

  • The words "Hazardous Waste."[9]
  • The full, unabbreviated chemical name: "Waste this compound."
  • An indication of the hazards (e.g., "Irritant").
  • The date accumulation started.

Step 3: Collect the Waste.

  • Solid Waste: Place excess solid compound, contaminated weigh boats, and contaminated gloves or wipes directly into the labeled container.

  • Liquid Waste: If the compound is in solution, collect the liquid waste in a compatible, labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the chemical must be disposed of in a designated sharps container.

Step 4: Storage. Store the sealed waste container in a designated satellite accumulation area within the lab. This area should have secondary containment (such as a plastic tub) to contain any potential leaks.[7][9]

Spill Management Protocol

Accidents happen. A clear, actionable spill response plan is crucial.

Minor Spill (Solid, <5 grams)

Step 1: Alert Personnel. Notify others in the immediate area. Step 2: Secure the Area. Restrict access to the spill area. Step 3: Don PPE. Wear the full PPE described in Section 3.1. Step 4: Clean Up.

  • Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
  • Carefully sweep up the material and place it into your designated hazardous waste container.[6][10] Avoid generating dust.[6] Step 5: Decontaminate. Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the waste container. Step 6: Final Steps. Remove PPE and wash hands thoroughly.
Major Spill (Solid, >5 grams or any liquid spill)

Step 1: Evacuate. Immediately alert all personnel in the lab and evacuate the area. Step 2: Isolate. Close the laboratory doors and prevent re-entry. Step 3: Notify. Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and a copy of the SDS for a related compound if available. Do not attempt to clean up a major spill unless you are trained and equipped to do so.[6]

Final Disposal Pathway

Disposal of this chemical must be handled in accordance with all local, state, and federal regulations.[6] The only acceptable disposal method for this compound is through a licensed hazardous waste management company, coordinated by your institution's EHS office.

Key Prohibitions:

  • DO NOT Dispose of Down the Drain. This compound's environmental fate and effects on aquatic life are unknown. It should not be released into the environment.[11][12] While some simple carboxylic acids are biodegradable, complex organic molecules may persist or have unforeseen ecological impacts.[13][14]

  • DO NOT Dispose of in Regular Trash. As a skin and eye irritant, this chemical is not suitable for municipal solid waste.[15]

  • DO NOT Evaporate in a Fume Hood. Evaporation is not a permissible method of hazardous waste disposal.[8][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_spill Is it a spill? start->is_spill spill_size Spill > 5g or liquid? is_spill->spill_size Yes is_empty_container Is it an empty container? is_spill->is_empty_container No major_spill MAJOR SPILL 1. Evacuate Area 2. Notify EHS/Emergency Response spill_size->major_spill Yes minor_spill MINOR SPILL 1. Alert Personnel 2. Don PPE 3. Sweep into Waste Container spill_size->minor_spill No collect_waste Collect in a compatible, properly labeled hazardous waste container. minor_spill->collect_waste rinse_container Triple rinse container with a suitable solvent. Collect rinsate as hazardous waste. is_empty_container->rinse_container Yes is_empty_container->collect_waste No dispose_container Deface original label. Dispose of rinsed container per institutional policy. rinse_container->dispose_container schedule_pickup Store in Satellite Accumulation Area. Container is full? Schedule pickup with EHS. collect_waste->schedule_pickup

Caption: Decision workflow for handling and disposal of this compound waste.

Regulatory Framework

All chemical waste disposal is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Your institution's EHS office is your primary resource for navigating these regulations and ensuring compliance.[7][8] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste, and consult state and local regulations for complete classification.[11]

References

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 3-Furoic acid. Retrieved from [Link]

  • RSC Publishing. (2023, January 10). Sustainable and efficient production of furoic acid from furfural. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-furoic acid procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency NEPIS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Patsnap. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production? Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2023, January 4). Sustainable and efficient production of furoic acid from furfural. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic Acid

[1]

Executive Summary & Hazard Architecture

Handling 4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid requires a protocol that transcends basic compliance. As a substituted furoic acid derivative, this compound presents specific risks associated with organic acids—primarily mucous membrane irritation and potential ocular damage.

While specific toxicological data for this exact intermediate may be limited in public repositories, the Precautionary Principle dictates we treat it according to the hazard profile of its functional core (furoic acid/aryl carboxylic acids).

Core Hazard Profile (Derived)
  • Primary Risk: Irritant (Category 2/2A) to Corrosive (Category 1B) depending on pH and concentration.

  • Target Organs: Respiratory tract (inhalation of dust), eyes (corneal opacity risk), and skin (dermatitis).

  • Physical State: Crystalline solid/powder (High risk of static-induced aerosolization during weighing).

The PPE Matrix: Defense in Depth

Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific operation being performed.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Primary) Nitrile (0.11 mm / 4-5 mil) Standard nitrile provides excellent splash resistance against organic acids.[1][2]
Hand Protection (High Risk) Double-Gloving or Extended Cuff Nitrile (8 mil+) Required for: Weighing >1g or preparing stock solutions. Furoic acids can permeate thin nitrile if dissolved in organic solvents (e.g., DMSO, DCM).
Eye Protection Chemical Splash Goggles (Indirect Vent) Crucial:[1][2][3][4] Safety glasses are insufficient for powders. Static charge can cause fine acid dust to bypass side-shields and contact the moisture of the eye, forming an acidic solution immediately.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Engineering controls are primary.[1][2] If working outside a hood (not recommended), a P100 particulate respirator is mandatory.
Body Defense Lab Coat (100% Cotton or Nomex) Avoid synthetic blends (polyester) which can melt into the skin if a solvent fire occurs.[1][2] High-neck coverage is preferred to protect the suprasternal notch.

Operational Workflow: From Storage to Disposal[3][5][6]

Phase A: Weighing & Transfer (Critical Control Point)

Risk: Static electricity often causes organic acid powders to "jump" or disperse, leading to inhalation or bench contamination.

  • Static Mitigation: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Spatial Isolation: Place the balance inside a glutaraldehyde-rated fume hood or a powder containment enclosure.

  • The "Wet Transfer" Method: Instead of weighing dry powder onto a boat and pouring it (high dust risk), weigh directly into a tared vial, then add the solvent (e.g., DMSO) to the vial to dissolve before transfer.

Phase B: Solubilization & Reaction

Risk: Exothermic reaction or splashing.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid soft glass.

  • Solvent Compatibility: If dissolving in DMSO or DMF, remember these solvents are skin penetrants . They will carry the furoic acid through standard nitrile gloves.

    • Protocol: Change gloves immediately upon any splash contact when using carrier solvents.

Phase C: Decontamination & Disposal
  • Solid Waste: Contaminated weigh boats and paper towels must go into Hazardous Solid Waste , not regular trash.

  • Liquid Waste: Segregate into Acidic Organic Waste . Do not mix with strong bases (risk of rapid heat generation) or oxidizers.

  • Surface Decon: Wipe surfaces with a saturated Sodium Bicarbonate (NaHCO₃) solution first to neutralize any acid residue, followed by water, then ethanol.

Visualizing the Safety Protocol

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on containment.

SafetyProtocolStartStart: Handling this compoundRiskAssessRisk Assessment:Is powder form involved?Start->RiskAssessEngineeringEngineering Control:Fume Hood RequiredRiskAssess->EngineeringYes (Solid)PPE_LiquidPPE Level 1:Safety Glasses + Single NitrileRiskAssess->PPE_LiquidNo (Already in Solution)PPE_PowderPPE Level 2:Splash Goggles + Double NitrileEngineering->PPE_PowderStaticControlStep: Neutralize Static(Ionizer/Anti-static Gun)PPE_Powder->StaticControlHandlingExecution:Weigh/Transfer/ReactStaticControl->HandlingPPE_Liquid->HandlingDeconDecontamination:1. NaHCO3 Wash2. Water RinseHandling->DeconDisposalDisposal:Segregated Acid WasteDecon->Disposal

Figure 1: Decision logic for safe handling, prioritizing engineering controls for solid-state handling.

Emergency Response

IncidentImmediate Action
Eye Contact Irrigate immediately for 15 minutes. Do not wait for pain. Organic acids can cause delayed damage.
Skin Contact Wash with soap and water.[1][2][4][5][6][7][8][9] Do not use ethanol (this may increase absorption if the skin barrier is compromised).
Spill (Solid) Cover with wet paper towels (to prevent dust), then scoop into a bag.[1][2] Neutralize area with weak base.

References & Authority

  • National Institutes of Health (NIH) PubChem. Compound Summary: Furoic Acid Derivatives & Safety Data. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Isopropylphenyl)-2,5-dimethyl-3-furoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.